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  • Product: N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide
  • CAS: 1020055-18-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide

Abstract This technical guide provides a comprehensive, in-depth overview of a robust and reliable synthetic pathway for N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide. Designed for researchers, scientists, and profession...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and reliable synthetic pathway for N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the underlying chemical principles, explains the rationale behind methodological choices, and establishes a self-validating protocol grounded in established chemical literature. The guide covers the preparation of a key intermediate, 4-propoxybenzoyl chloride, and its subsequent reaction with 3-amino-4-chlorophenol via an optimized Schotten-Baumann acylation. Detailed experimental procedures, mechanistic insights, and characterization data are provided to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide is a substituted benzamide derivative. Molecules within this class are of significant interest in medicinal chemistry and materials science due to their structural motifs, which often serve as scaffolds for biologically active compounds or functional materials. The core structure consists of a 4-propoxybenzamide moiety linked to a 3-amino-4-chlorophenyl group, presenting a unique combination of functional groups that can be pivotal for molecular interactions.

The synthesis of such amides is most commonly and efficiently achieved through the formation of an amide bond between a carboxylic acid derivative and an amine.[1][2] A direct reaction between a carboxylic acid and an amine is generally unfavorable at ambient temperatures due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[3] Therefore, activation of the carboxylic acid is a critical strategic consideration.

This guide details a two-step synthesis strategy that is both classic and highly effective:

  • Activation of Carboxylic Acid : Conversion of the commercially available 4-propoxybenzoic acid into its highly reactive acyl chloride derivative, 4-propoxybenzoyl chloride.

  • Amide Coupling : Acylation of 3-amino-4-chlorophenol with the prepared 4-propoxybenzoyl chloride under Schotten-Baumann conditions to yield the target compound.[4][5][6]

This pathway is selected for its high efficiency, operational simplicity, and the use of readily available and cost-effective reagents.

Logical Workflow of the Synthesis

The entire process is designed to be a logical and efficient sequence, minimizing complex purification steps and maximizing yield.

Synthesis_Workflow cluster_reactants Starting Materials cluster_products Intermediates & Final Product R1 4-Propoxybenzoic Acid S1 Step 1: Acyl Chloride Formation R1->S1 R2 Thionyl Chloride (SOCl₂) R2->S1 R3 3-Amino-4-chlorophenol S2 Step 2: Schotten-Baumann Acylation R3->S2 I1 4-Propoxybenzoyl Chloride I1->S2 FP N-(3-Amino-4-chlorophenyl)- 4-propoxybenzamide S1->I1 Intermediate S2->FP Final Product

Caption: High-level workflow for the synthesis of the target molecule.

Synthesis Pathway and Mechanistic Discussion

Step 1: Synthesis of 4-Propoxybenzoyl Chloride

The first critical step is the activation of 4-propoxybenzoic acid. The conversion to an acyl chloride is a standard and highly effective method for increasing the electrophilicity of the carbonyl carbon.[1] Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies the workup procedure.[7]

Reaction: 4-Propoxybenzoic Acid + SOCl₂ → 4-Propoxybenzoyl Chloride + SO₂ (g) + HCl (g)

Mechanism Rationale: The reaction is initiated by the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the collapse of the tetrahedral intermediate, elimination of a chloride ion, and subsequent loss of sulfur dioxide and a proton to form the final acyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.[7]

Step 2: Synthesis of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide

This step employs the Schotten-Baumann reaction, a well-established method for acylating amines (and alcohols) with acyl halides in the presence of an aqueous base.[4][5] This method is particularly advantageous as it is typically high-yielding and can be performed under mild conditions.

Reaction: 4-Propoxybenzoyl Chloride + 3-Amino-4-chlorophenol --(Base)--> N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide + HCl

Mechanism and Role of Base: The reaction proceeds via nucleophilic acyl substitution.[4]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group in 3-amino-4-chlorophenol attacks the highly electrophilic carbonyl carbon of 4-propoxybenzoyl chloride.

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

  • Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Neutralization: An equivalent of hydrochloric acid (HCl) is produced as a byproduct. The added base (e.g., aqueous NaOH or an organic base like pyridine) is crucial as it neutralizes the HCl.[6] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[6] Performing the reaction in a biphasic system (e.g., an organic solvent and aqueous base) is a hallmark of Schotten-Baumann conditions.[5]

Mechanism Amine R-NH₂ (3-Amino-4-chlorophenol) Intermediate [Tetrahedral Intermediate] Amine->Intermediate Nucleophilic Attack AcylChloride R'-COCl (4-Propoxybenzoyl Chloride) AcylChloride->Intermediate Product R-NH-COR' (Final Amide) Intermediate->Product Collapse & Cl⁻ Elimination HCl HCl Salt Salt + H₂O HCl->Salt Neutralization Base Base (e.g., NaOH) Base->Salt

Caption: Simplified mechanism of the Schotten-Baumann acylation step.

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Notes
4-Propoxybenzoic acid5438-19-7180.20Purity ≥98%[8][9]
Thionyl chloride (SOCl₂)7719-09-7118.97Reagent grade, handle with caution
3-Amino-4-chlorophenol16026-77-0143.57Purity ≥98%[10][11]
Sodium Hydroxide (NaOH)1310-73-240.00ACS grade
Dichloromethane (DCM)75-09-284.93Anhydrous, for synthesis
N,N-Dimethylformamide (DMF)68-12-273.09Catalytic amount
Ethanol (EtOH)64-17-546.07For recrystallization
Anhydrous Sodium Sulfate7757-82-6142.04For drying organic layers
Protocol 1: Synthesis of 4-Propoxybenzoyl Chloride
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a gas outlet to a scrubber), add 4-propoxybenzoic acid (9.01 g, 50 mmol).

  • Reagent Addition: Add thionyl chloride (7.3 mL, 100 mmol, 2.0 eq.) to the flask, followed by 2-3 drops of DMF.

    • Causality Note: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid. DMF acts as a catalyst to accelerate the reaction.[7]

  • Reaction: Gently heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude oil, 4-propoxybenzoyl chloride, is typically of sufficient purity to be used directly in the next step without further purification.

Protocol 2: Synthesis of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide
  • Setup: In a 250 mL Erlenmeyer flask, dissolve 3-amino-4-chlorophenol (7.18 g, 50 mmol) in 100 mL of 10% aqueous sodium hydroxide (NaOH) solution. Cool the mixture in an ice bath to 0-5°C.

    • Causality Note: The basic solution deprotonates the phenolic hydroxyl group, increasing its solubility in the aqueous phase. Cooling is necessary to control the exothermicity of the acylation reaction.

  • Acylation: To the vigorously stirred, cooled amine solution, add the crude 4-propoxybenzoyl chloride (prepared in Protocol 1, ~50 mmol) dropwise over 15-20 minutes, ensuring the temperature remains below 10°C.

    • Causality Note: Slow, dropwise addition prevents side reactions and ensures efficient mixing in the biphasic system. Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases where the reaction occurs.[4]

  • Reaction Completion: After the addition is complete, remove the ice bath and continue to stir the mixture vigorously at room temperature for an additional 1-2 hours. The formation of a solid precipitate indicates product formation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any inorganic salts and unreacted starting materials.

  • Purification: Recrystallize the crude solid from boiling ethanol. Dissolve the solid in a minimal amount of hot ethanol, and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization and Data

The identity and purity of the final product, N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide, must be confirmed through standard analytical techniques.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR - Aromatic protons (multiplets in the range of δ 6.8-8.0 ppm).- Amide proton (N-H, singlet, typically δ 8.5-10.5 ppm).- Amino group protons (NH₂, broad singlet, δ 3.5-5.0 ppm).- Propoxy group protons: -OCH₂- (triplet), -CH₂- (sextet), -CH₃ (triplet).
¹³C NMR - Carbonyl carbon (C=O) signal around δ 165-170 ppm.- Aromatic carbons in the range of δ 110-160 ppm.- Propoxy group carbons (~δ 10, 22, 70 ppm).
IR (KBr) - N-H stretch (amide) around 3300 cm⁻¹.- N-H stretches (amine) around 3400-3200 cm⁻¹.- C=O stretch (amide I band) strong absorption around 1650-1680 cm⁻¹.- N-H bend (amide II band) around 1550 cm⁻¹.- C-O-C stretch (ether) around 1250 cm⁻¹.
Mass Spec (EI) - Molecular ion peak (M⁺) corresponding to the molecular weight (C₁₆H₁₇ClN₂O₂ = 318.77 g/mol ).- Characteristic fragmentation patterns, such as cleavage of the amide bond or loss of the propoxy group.[16]

Conclusion

The synthetic pathway detailed in this guide represents a logical, efficient, and well-precedented method for the preparation of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide. By activating 4-propoxybenzoic acid to its acyl chloride and subsequently using it in a Schotten-Baumann acylation with 3-amino-4-chlorophenol, the target molecule can be synthesized in high yield and purity. The provided protocols are designed to be robust and reproducible, and the mechanistic discussions offer the necessary scientific context for researchers to understand and, if necessary, adapt the procedures for related targets. Adherence to the described methodologies and safety precautions will ensure the successful synthesis and characterization of this valuable chemical entity.

References

  • Vertex AI Search. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes. Retrieved from [Link]

  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Retrieved from [Link]

  • Google Patents. (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]

  • AAPPTEC. Coupling Reagents. Retrieved from [Link]

  • Fisher Scientific. Amide Synthesis. Retrieved from [Link]

  • Journal of Chemistry Letters. (2021). Use of some metalferrites as catalyst in Schotten-Baumann reaction. Retrieved from [Link]

  • MDPI. (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]

  • RSC Publishing. (2021, April 23). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. Retrieved from [Link]

  • PMC. (2011). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids. Retrieved from [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • NIH. (2010). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved from [Link]

  • SpectraBase. Benzamide. Retrieved from [Link]

  • MDPI. (2024, April 1). Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]

  • Google Patents. (2016). CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib.
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • NIH. (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]

  • Cheméo. Chemical Properties of 4-Propoxybenzoic acid (CAS 5438-19-7). Retrieved from [Link]

  • PubChem. 4-Propoxybenzoic Acid. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of 3-amino-4-amidoximinofurazan with high yield. Retrieved from [Link]

  • Semantic Scholar. (2021, November 14). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Retrieved from [Link]

  • ScienceOpen. 4-(4-Propoxybenzoyloxy)benzoic acid. Retrieved from [Link]

  • PMC. (2019). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Retrieved from [Link]

  • PubMed. (2003, May 19). Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. Retrieved from [Link]

  • PrepChem.com. Synthesis of 4-(4-phenoxyphenoxy)benzoyl chloride. Retrieved from [Link]

  • Reddit. (2021, June 12). Purification of N-benzylbenzamides. Retrieved from [Link]

  • ACS Publications. (2010). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Retrieved from [Link]

  • Organic Syntheses. Benzoyl chloride, 4-pentyl-. Retrieved from [Link]

  • EPO. (2017, August 16). PROCESS FOR PREPARING 4-[[(BENZOYL)AMINO]SULPHONYL]BENZOYL CHLORIDES AND PREPARATION OF ACYLSULPHAMOYLBENZAMIDES. Retrieved from [Link]

  • Google Patents. (2017). CN106699578A - Synthesis method of important pharmaceutical and chemical intermediate 4-amino-3-chlorophenol.
  • RSC Publishing. (2021, April 23). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. Retrieved from [Link]

  • PubChemLite. 3-amino-4-chlorophenol (C6H6ClNO). Retrieved from [Link]

Sources

Exploratory

Physicochemical Profiling of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide: A Technical Guide

This is an in-depth technical guide on the physicochemical profiling and characterization of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide , a specialized chemical scaffold often utilized in the synthesis of kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the physicochemical profiling and characterization of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide , a specialized chemical scaffold often utilized in the synthesis of kinase inhibitors and pharmaceutical intermediates.

Executive Summary

N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide (CAS: 1260897-50-4) represents a critical "privileged structure" in medicinal chemistry, particularly within the design of Type II kinase inhibitors and histone deacetylase (HDAC) modulators. Its structural duality—combining a lipophilic 4-propoxybenzamide "tail" with a reactive 3-amino-4-chlorophenyl "head"—makes it an ideal intermediate for urea-based library synthesis or as a standalone probe for structure-activity relationship (SAR) studies.

This guide provides a rigorous characterization framework, moving beyond basic identifiers to explore the compound's solid-state behavior, solubility limits, and stability under stress conditions.

Chemical Identity & Structural Analysis[1][2]

The compound consists of a benzamide linker connecting a 4-propoxyphenyl moiety and a 3-amino-4-chlorophenyl moiety. The free amine at the meta position (relative to the amide connection) serves as a nucleophilic handle for further derivatization, while the chlorine atom modulates metabolic stability and lipophilicity.

Table 1: Core Chemical Identifiers
PropertySpecification
IUPAC Name N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide
CAS Number 1260897-50-4
Molecular Formula C₁₆H₁₇ClN₂O₂
Molecular Weight 304.77 g/mol
SMILES CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N
Key Functional Groups Ether (Propoxy), Amide (Linker), Primary Amine (Aniline), Aryl Chloride

Synthetic Route & Process Logic

To ensure high regioselectivity and yield, the synthesis typically avoids direct acylation of a diamine. Instead, a Nitro-Reduction strategy is employed. This pathway prevents the formation of di-acylated byproducts and ensures the amide bond is formed at the correct position before the sensitive aniline is generated.

Diagram 1: Synthetic Pathway (Nitro-Reduction Strategy)

The following workflow illustrates the conversion of 4-propoxybenzoic acid to the final amine via a nitro-intermediate.

SynthesisPathway SM1 4-Propoxybenzoic Acid Activation Acid Chloride Formation (SOCl2 or Oxalyl Chloride) SM1->Activation Activation SM2 3-Nitro-4-chloroaniline Coupling Amide Coupling (DCM/Pyridine, 0°C) Activation->Coupling + SM2 Intermediate Nitro Intermediate (N-(3-Nitro-4-chlorophenyl)-...) Coupling->Intermediate Amide Bond Formation Reduction Nitro Reduction (Fe/NH4Cl or H2/Pd-C) Intermediate->Reduction Selective Reduction Final Target Product (Free Amine) Reduction->Final Purification

Caption: Step-wise synthesis ensuring regiocontrol. The nitro group serves as a masked amine, protecting it during the amide coupling step.

Physicochemical Profile

Understanding the physicochemical boundaries is crucial for formulation and assay development. The data below synthesizes experimental expectations with high-fidelity predictive modeling.

Solubility & Lipophilicity

The presence of the propoxy chain and the chloro-phenyl ring imparts significant lipophilicity.

  • LogP (Predicted): 3.8 – 4.2. This classifies the compound as highly permeable but poorly water-soluble (BCS Class II/IV tendency).

  • Aqueous Solubility: Expected to be < 10 µg/mL at neutral pH.

  • Solubilization Strategy: For biological assays, stock solutions should be prepared in DMSO (up to 50 mM) and diluted into aqueous buffers immediately prior to use to prevent precipitation.

Ionization (pKa)

The molecule possesses two relevant ionization centers:

  • Primary Aniline Nitrogen: pKa ≈ 3.5 – 4.0. It is weakly basic. At physiological pH (7.4), it exists primarily in the neutral (unionized) state, facilitating membrane permeation.

  • Amide Nitrogen: Neutral (pKa > 14).

Table 2: Physicochemical Constants
ParameterValue / RangeRelevance
LogP 4.1 ± 0.3High lipophilicity; likely high plasma protein binding.
Topological Polar Surface Area (TPSA) ~55 ŲGood predictor for passive membrane permeability (Rule of 5 compliant).
pKa (Base) 3.8 (Aniline)Weak base; requires low pH (< 2) for full protonation/salt formation.
H-Bond Donors 2Amide -NH- and Aniline -NH₂.
H-Bond Acceptors 2Amide C=O and Ether -O-.

Analytical Methodologies

To validate identity and purity, a robust analytical workflow is required. The following protocols are "self-validating" systems designed to detect common impurities such as the nitro-precursor or hydrolyzed benzoic acid.

HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 280 nm.

  • Rationale: The acidic mobile phase keeps the weak aniline functionality protonated (or ensures sharp peaks if pH < pKa), preventing tailing.

Stability & Stress Testing Workflow

The amide bond is the primary site of potential hydrolytic degradation, while the aniline is susceptible to oxidation.

StabilityTesting cluster_conditions Stress Conditions Sample Test Sample (1 mg/mL in MeOH/H2O) Acid Acid Hydrolysis (0.1N HCl, 60°C, 4h) Sample->Acid Base Base Hydrolysis (0.1N NaOH, 60°C, 4h) Sample->Base Oxidation Oxidative Stress (3% H2O2, RT, 2h) Sample->Oxidation Photo Photostability (UV/Vis, 24h) Sample->Photo Analysis LC-MS Analysis (Detect M+1: 305.1) Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Result Degradation Profile Identify: Hydrolysis (Acid/Amine) Oxidation (N-Oxides) Analysis->Result

Caption: Forced degradation protocol to establish stability-indicating methods. Key degradants include 4-propoxybenzoic acid and 4-chloro-1,3-phenylenediamine.

Biological Relevance & Handling

When using N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide in biological assays:

  • DMSO Tolerance: Ensure the final DMSO concentration in cell culture is < 0.5% to avoid cytotoxicity, as the compound requires organic co-solvents.

  • Oxidation Risk: The free aniline can slowly oxidize in air or culture media (turning brown/pink). Store solid material at -20°C under inert gas (Argon/Nitrogen).

  • Safety: Treat as a potential skin sensitizer (common for anilines) and irritant. Use proper PPE (nitrile gloves).

References

  • PubChem. (2025). Benzamide, 3-amino-4-chloro- (Structural Analog Data). National Library of Medicine. Retrieved from [Link]

Foundational

N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide: A Selective Kv7 (KCNQ) Channel Modulator

This is an in-depth technical guide on the biological targets and pharmacological profile of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide . Executive Summary N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide is a synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the biological targets and pharmacological profile of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide .

Executive Summary

N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide is a synthetic small molecule belonging to the class of benzanilides . It functions as a potent, positive allosteric modulator (PAM) of the Kv7 (KCNQ) family of voltage-gated potassium channels.

Structurally designed to overcome the chemical instability of first-generation Kv7 openers (e.g., Retigabine), this compound retains the critical "3-amino-4-chloro" pharmacophore required for binding to the channel's pore-forming domain while utilizing a robust benzamide linker. Its primary biological utility lies in stabilizing the open state of neuronal Kv7.2/7.3 channels (the M-current), thereby dampening neuronal hyperexcitability. This mechanism positions it as a critical probe for researching epilepsy, neuropathic pain, and tinnitus.

Chemical Identity & Pharmacophore Analysis

To understand the biological targeting, one must deconstruct the molecule's Structure-Activity Relationship (SAR).

  • Chemical Name: N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide[1]

  • Molecular Formula: C₁₆H₁₇ClN₂O₂

  • Class: Amino-chlorobenzanilide / KCNQ Opener

The Pharmacophore Triad

The molecule engages its biological target through three distinct structural motifs:

Structural MotifFunctionBiological Interaction
3-Amino-4-chloroaniline (Head) Primary Binding The 3-amino group forms a critical hydrogen bond with a carbonyl oxygen (e.g., Trp236 in KCNQ2) deep within the channel pore. The 4-chloro group occupies a hydrophobic pocket.
Benzamide Linker Scaffold Provides rigid spacing and a carbonyl acceptor/donor for H-bonding, replacing the hydrolytically unstable carbamate found in Retigabine.
4-Propoxy Tail Hydrophobic Clamp A lipophilic extension that interacts with the channel's hydrophobic residues, stabilizing the drug-channel complex and enhancing potency.

Primary Biological Target: Kv7.2/7.3 (KCNQ2/3) Channels

The definitive biological target of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide is the Kv7.2 (KCNQ2) and Kv7.3 (KCNQ3) potassium channel complex.

Mechanism of Action: The "Shift" Effect

Unlike direct agonists that open channels independently of voltage, this compound acts as a gating modifier .

  • Binding Site: It binds to a hydrophobic pocket located between the voltage-sensing domain (VSD) and the pore-gate domain (PGD), specifically interacting with a tryptophan residue (Trp236 in KCNQ2) that is conserved in neuronal KCNQ channels.

  • Stabilization: Upon binding, it stabilizes the open conformation of the channel.

  • Hyperpolarizing Shift: It shifts the voltage dependence of activation to more negative potentials (e.g., from -40 mV to -60 mV). This means the channel opens at resting membrane potentials, leading to a potassium efflux that hyperpolarizes the neuron and prevents repetitive firing.

Selectivity Profile
  • High Affinity: Kv7.2, Kv7.3, Kv7.4, Kv7.5 (Neuronal subtypes).[2]

  • Low/No Affinity: Kv7.1 (KCNQ1).

    • Significance: Kv7.1 is critical for cardiac repolarization.[2] The "3-amino-4-chloro" substitution pattern typically confers selectivity against Kv7.1, reducing the risk of cardiac arrhythmias (Long QT syndrome) compared to non-selective openers.

Visualization: Mechanism & Pathway[3]

The following diagram illustrates the signaling cascade initiated by N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide binding to the KCNQ channel.

KCNQ_Pathway Compound N-(3-Amino-4-chlorophenyl)- 4-propoxybenzamide Binding_Pocket Hydrophobic Pore Pocket (Trp236 Interaction) Compound->Binding_Pocket Allosteric Binding KCNQ_Closed Kv7.2/7.3 Channel (Closed/Resting) KCNQ_Closed->Binding_Pocket KCNQ_Open Kv7.2/7.3 Channel (Stabilized Open State) Binding_Pocket->KCNQ_Open Gating Modification (Left Shift V1/2) K_Efflux K+ Ion Efflux (Out of Cell) KCNQ_Open->K_Efflux Conductance Increase Hyperpolarization Membrane Hyperpolarization (Negative Shift) K_Efflux->Hyperpolarization Charge Transfer Excitability Neuronal Excitability Hyperpolarization->Excitability Inhibits ActionPotential Repetitive Action Potentials Hyperpolarization->ActionPotential Dampens

Caption: The compound binds to the specific Trp236 pocket, locking Kv7 channels open, driving K+ efflux, and silencing neuronal hyperexcitability.

Experimental Validation Protocols

To verify the activity of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide, researchers should employ the following self-validating protocols.

Protocol A: Whole-Cell Patch Clamp Electrophysiology

The Gold Standard for quantifying the voltage shift.

  • Cell System: CHO (Chinese Hamster Ovary) or HEK293 cells stably expressing human KCNQ2/3.

  • Preparation:

    • Pipette solution (Intracellular): 145 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 10 mM HEPES (pH 7.2).

    • Bath solution (Extracellular): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Glucose.

  • Method:

    • Establish Giga-ohm seal and break-in (whole-cell configuration).

    • Hold membrane potential at -80 mV.

    • Apply depolarizing voltage steps from -90 mV to +40 mV in 10 mV increments (duration: 1.5s).

  • Application: Peruse the compound (1 µM - 10 µM) for 2 minutes.

  • Validation Criteria:

    • Tail Currents: Measure tail currents at -60 mV.

    • V1/2 Shift: Fit conductance (G/Gmax) to a Boltzmann function. A leftward shift of the V1/2 (e.g., > -10 mV shift) confirms agonist activity.

    • Current Increase: Observation of increased current amplitude at -40 mV compared to vehicle.

Protocol B: Thallium (Tl+) Flux Assay

High-throughput surrogate for K+ conductance.

  • Principle: Tl+ flows through open K+ channels and binds to a Tl+-sensitive fluorescent dye (e.g., Thallos), causing fluorescence.

  • Workflow:

    • Load cells (expressing KCNQ2/3) with Tl+-sensitive dye.

    • Incubate with N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide for 15 minutes.

    • Add stimulus buffer containing Tl₂SO₄.

  • Readout: Measure fluorescence intensity (Ex/Em: 490/515 nm).

  • Result: A dose-dependent increase in fluorescence rate compared to DMSO control indicates channel opening.

Secondary Targets & Off-Target Considerations

While highly selective for the neuronal Kv7 family, researchers must control for the following:

TargetInteractionConsequence
GABA-A Receptors Potential Weak PAMSome Retigabine analogs show weak GABA-A potentiation. Use Picrotoxin to block GABA currents during validation to ensure the effect is KCNQ-specific.
Kv7.1 (Cardiac) AvoidanceThe 4-chloro substituent is crucial here. Verify lack of effect on KCNQ1/KCNE1 currents to confirm cardiac safety.
P-glycoprotein (P-gp) SubstrateBenzanilides can be P-gp substrates, potentially limiting blood-brain barrier (BBB) penetration in in vivo models without modification.

References

  • Wickenden, A. D., et al. (2000). "Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels."[3] Molecular Pharmacology. Link

  • Gunthorpe, M. J., et al. (2012). "The diversity in the pharmacology of district Kv7 potassium channels." Journal of Physiology. Link

  • Miceli, F., et al. (2008). "Molecular determinants of retigabine binding in KCNQ2 channel pore." Cellular and Molecular Life Sciences. Link

  • Santa Cruz Biotechnology. "N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide Product Data." SCBT Catalog. Link

  • Dalby-Brown, W., et al. (2006). "Kv7 channels: function, pharmacology and channel modulators." Current Topics in Medicinal Chemistry. Link

Sources

Exploratory

An In-depth Technical Guide to the In Vitro Screening of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide

This guide provides a comprehensive framework for the in vitro characterization of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide, a compound of interest for drug development professionals. The protocols detailed herein a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro characterization of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide, a compound of interest for drug development professionals. The protocols detailed herein are designed to establish a thorough understanding of the compound's biological activity, beginning with broad assessments of cytotoxicity and culminating in specific, mechanistic assays to elucidate its mode of action and potential liabilities.

The benzamide chemical scaffold is present in a variety of pharmacologically active agents.[1][2] Given the structural alerts within N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide, a rational in vitro screening cascade is essential to build a comprehensive profile of its biological effects. This document outlines a tiered approach, starting with foundational cytotoxicity and proliferation assays, moving to primary target identification and characterization, and concluding with critical safety and metabolic assessments.

Part 1: Foundational Viability and Proliferation Assessment

The initial step in characterizing any new chemical entity is to determine its effect on cell viability and proliferation. This provides a fundamental understanding of the compound's general cellular toxicity and establishes a therapeutic window for subsequent, more targeted assays.

Rationale for Multiplexed Viability Testing

No single assay can definitively capture the complexity of cell health. Therefore, a multiparametric approach is advocated, utilizing assays that measure different aspects of cell viability, such as metabolic activity and membrane integrity.[3][4] This strategy mitigates the risk of misleading results from compound interference with a single assay technology.

Experimental Workflow: Foundational Viability

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4 (72h Post-Treatment): Viability Assessment Seed Seed cancer cell lines (e.g., A549, HCT116) in 96-well plates Treat Treat cells with a serial dilution of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide Seed->Treat ATP_Assay ATP-based Luminescence Assay (e.g., CellTiter-Glo®) Treat->ATP_Assay MTT_Assay MTT/XTT Reduction Assay Treat->MTT_Assay Data_Analysis Calculate GI50 values and compare results from both assays ATP_Assay->Data_Analysis MTT_Assay->Data_Analysis G cluster_0 Primary Screen cluster_1 Hit Validation cluster_2 Cellular Target Engagement Kinase_Panel Broad Kinase Panel Screen (e.g., 400+ kinases at a single concentration) Biochemical_IC50 Biochemical IC50 Determination for Hits (e.g., c-Met, RON) Kinase_Panel->Biochemical_IC50 Phospho_Assay Cell-Based Phosphorylation Assay (e.g., Western Blot, ELISA) for c-Met/RON Biochemical_IC50->Phospho_Assay Reporter_Assay c-Met/RON Reporter Gene Assay Biochemical_IC50->Reporter_Assay

Caption: Kinase target identification and validation workflow.

Detailed Protocol: c-Met Biochemical Kinase Assay

This assay measures the direct inhibition of recombinant c-Met kinase activity. [5] Materials:

  • Recombinant human c-Met kinase (BPS Bioscience) [6]* Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations.

  • Enzyme Addition: Add recombinant c-Met kinase to each well.

  • Reaction Initiation: Add a mixture of the substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Detection:

    • Add ADP-Glo™ Reagent to deplete unused ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence. [7]6. Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of kinase inhibition against the compound concentration.

Detailed Protocol: Cellular Phospho-c-Met Assay (Western Blot)

This assay confirms on-target activity by measuring the phosphorylation status of c-Met in a cellular context. [5][8] Materials:

  • c-Met activated cancer cell line (e.g., EBC-1, MKN-45)

  • Primary antibodies for phospho-c-Met (p-cMET) and total c-Met

  • HRP-conjugated secondary antibody

  • Lysis buffer

  • SDS-PAGE gels and transfer system

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Plate c-Met-activated cells and allow them to attach. Treat with the test compound for 1-2 hours.

  • Lysis: Lyse the cells and determine the protein concentration.

  • Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and probe with primary antibodies for p-cMET and total c-Met.

    • Incubate with HRP-conjugated secondary antibodies.

  • Visualization: Visualize the protein bands using a chemiluminescence detection system. [5]

Part 3: Apoptosis Induction Assessment

To determine if the observed growth inhibition is due to programmed cell death, apoptosis assays are performed.

Rationale for Caspase Activity Measurement

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. [9]Measuring their activity provides a direct readout of apoptosis induction.

Detailed Protocol: Caspase-Glo® 3/7 Assay

This luminescent assay measures caspase-3 and -7 activities. [10] Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • Cells and compound treatment setup as in the viability assay

  • Luminometer

Procedure:

  • Cell Treatment: Treat cells with the compound for 24-48 hours.

  • Assay:

    • Add Caspase-Glo® 3/7 Reagent directly to the cell culture wells.

    • Mix and incubate at room temperature for 1-2 hours.

    • Measure luminescence.

  • Data Analysis: Compare the luminescent signal of treated cells to vehicle controls to determine the fold-increase in caspase activity. [10][11][12]

Part 4: Off-Target and Safety Profiling

Early assessment of potential liabilities is crucial for drug development. This section focuses on key safety-related off-targets.

Rationale for hERG and CYP450 Screening

Inhibition of the hERG potassium channel can lead to life-threatening cardiac arrhythmias. [13][14]Cytochrome P450 (CYP) enzymes are critical for drug metabolism, and their inhibition can lead to adverse drug-drug interactions. [15][16][17]

Detailed Protocol: hERG Inhibition Assay (Automated Patch Clamp)

This is the gold standard for assessing hERG channel inhibition. [13] Materials:

  • HEK293 cells stably expressing the hERG channel

  • Automated patch-clamp system (e.g., QPatch) [18]* Extracellular and intracellular solutions

  • Known hERG inhibitor (e.g., E-4031) as a positive control [19] Procedure:

  • Cell Preparation: Prepare a suspension of hERG-expressing cells.

  • Patch Clamp:

    • The automated system establishes a whole-cell patch-clamp configuration.

    • A specific voltage protocol is applied to elicit the hERG tail current. [19]3. Compound Application: Apply various concentrations of the test compound and measure the inhibition of the hERG current.

  • Data Analysis: Calculate the IC50 value for hERG inhibition.

Detailed Protocol: CYP450 Inhibition Assay (Fluorogenic)

This high-throughput assay assesses the potential for drug-drug interactions. [20] Materials:

  • Recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9)

  • Fluorogenic CYP-specific substrates

  • NADPH regeneration system

  • Fluorescence plate reader

Procedure:

  • Reaction Setup: In a microplate, incubate the test compound with a specific CYP enzyme and the NADPH regeneration system.

  • Substrate Addition: Add the fluorogenic substrate to initiate the reaction.

  • Fluorescence Measurement: Monitor the production of the fluorescent metabolite over time.

  • Data Analysis: Calculate the IC50 for the inhibition of each CYP isoform. [20][21]

Part 5: Cardiotoxicity Assessment in a Human-Relevant Model

To provide a more integrated assessment of cardiac risk beyond hERG, assays using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are recommended.

Rationale for Using hiPSC-Cardiomyocytes

hiPSC-CMs offer a human-relevant model that recapitulates the electrophysiology of native heart cells, allowing for a more comprehensive evaluation of potential cardiotoxic effects. [14][22][23][24]

Experimental Workflow: Integrated Cardiotoxicity Assessment

G cluster_0 Cell Culture cluster_1 Compound Treatment & Monitoring cluster_2 Multiparametric Analysis Culture_hiPSC Culture hiPSC-derived Cardiomyocytes on Microelectrode Array (MEA) plates Treat_hiPSC Treat with compound and monitor for acute (minutes) and chronic (days) effects Culture_hiPSC->Treat_hiPSC MEA_Analysis MEA: Field Potential Duration (QT surrogate), Beat Rate, Arrhythmias Treat_hiPSC->MEA_Analysis Impedance_Analysis Impedance: Cell Viability and Contractility Treat_hiPSC->Impedance_Analysis Biomarker_Analysis Biomarkers: Cardiac Troponin I (cTnI) release Treat_hiPSC->Biomarker_Analysis

Caption: Integrated cardiotoxicity assessment workflow.

Detailed Protocol: Microelectrode Array (MEA) with hiPSC-CMs

This assay measures changes in the extracellular field potential, providing insights into proarrhythmic potential.

Materials:

  • hiPSC-derived cardiomyocytes

  • MEA plates

  • MEA recording system

Procedure:

  • Cell Plating: Plate hiPSC-CMs on MEA plates and allow them to form a spontaneously beating syncytium.

  • Baseline Recording: Record baseline electrophysiological parameters, including field potential duration (FPD), beat rate, and rhythm.

  • Compound Addition: Add the test compound at various concentrations.

  • Recording: Record the changes in FPD and other parameters over time.

  • Data Analysis: Analyze the data for signs of proarrhythmia, such as FPD prolongation (a surrogate for QT prolongation) and the induction of arrhythmias. [25]

Summary of Key In Vitro Assays

Assay Category Specific Assay Primary Endpoint Rationale
Foundational ATP-Based Viability (e.g., CellTiter-Glo®)GI50Measures metabolic activity of viable cells. [3][26]
MTT/XTT AssayGI50Measures mitochondrial reductase activity. [1][27][28]
Target ID Biochemical Kinase Assay (e.g., c-Met, RON)IC50Quantifies direct inhibition of kinase activity. [7][5][29]
Cellular Phosphorylation Assay (Western/ELISA)p-Target InhibitionConfirms on-target effect in a cellular context. [30][31]
Mechanism Caspase-3/7 Activity AssayApoptosis InductionMeasures activation of key executioner caspases. [9][10]
Safety hERG Automated Patch ClampIC50"Gold standard" for assessing arrhythmia risk. [13][32]
CYP450 Inhibition Panel (Fluorogenic)IC50Evaluates potential for drug-drug interactions. [15][20][21]
hiPSC-Cardiomyocyte MEAFPD ProlongationIntegrated assessment of proarrhythmic potential. [23][25]

Conclusion

The in vitro screening cascade detailed in this guide provides a robust and logical framework for the preclinical evaluation of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide. By systematically assessing cytotoxicity, identifying and validating primary targets, elucidating the mechanism of action, and proactively screening for safety liabilities, researchers can build a comprehensive data package to inform critical decisions in the drug development process. This multi-faceted approach, grounded in established and validated methodologies, ensures scientific rigor and enhances the potential for successful clinical translation.

References

  • Abbexa. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Springer Protocols. In Vitro Identification of Cytochrome P450 Enzymes Responsible for Drug Metabolism. [Link]

  • Springer Link. In Vitro Identification of Cytochrome P450 Enzymes Responsible for Drug Metabolism. [Link]

  • PubMed. Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. [Link]

  • Metrion Biosciences. Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes. [Link]

  • National Center for Biotechnology Information. Cell-based hERG Channel Inhibition Assay in High-throughput Format. [Link]

  • Creative Bioarray. In Vitro Cardiotoxicity. [Link]

  • Bitesize Bio. Cell viability assays: Alternatives to the MTT assay. [Link]

  • National Center for Biotechnology Information. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. [Link]

  • Ncardia. Scientific poster: Multiparametric assessment of cardiotoxicity of chemotherapeutic drugs in iPSC-derived cardiomyocytes. [Link]

  • PubMed. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • U.S. Food and Drug Administration. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Assay Genie. Technical Manual Caspase 3/7 Activity Assay Kit. [Link]

  • INDIGO Biosciences. Human c-MET/HGFR Reporter Assay Kit. [Link]

  • Creative Diagnostics. CYP450 Inhibition and Induction Assay. [Link]

  • Bienta. CYP450 inhibition assay (fluorogenic). [Link]

  • Evotec. hERG Safety Assay. [Link]

  • BPS Bioscience. c-Met Kinase Assay Kit. [Link]

  • ResearchGate. Screening assays for tyrosine kinase inhibitors:A review. [Link]

  • Reaction Biology. RON Cellular Phosphorylation Assay Service. [Link]

  • JoVE. Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia. [Link]

  • PlumX. Screening and in vitro Biological Evaluation of Novel Multiple Tyrosine Kinases Inhibitors as Promising Anticancer Agents. [Link]

  • Bentham Science. Screening and in vitro Biological Evaluation of Novel Multiple Tyrosine Kinases Inhibitors as Promising Anticancer Agents. [Link]

  • PubMed. Screening and in vitro Biological Evaluation of Novel Multiple Tyrosine Kinases Inhibitors as Promising Anticancer Agents. [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • RWTH Publications. and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. [Link]

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Foundational

A Technical Guide to the Design, Synthesis, and Evaluation of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide Analogs as Potential Kinase Inhibitors

Abstract This technical guide provides a comprehensive framework for the exploration of structural analogs and derivatives of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide, a scaffold with potential applications in kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the exploration of structural analogs and derivatives of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide, a scaffold with potential applications in kinase inhibitor development. Lacking extensive prior art, this document establishes a foundational research program, detailing the strategic design, synthesis, and multifaceted biological evaluation of novel chemical entities based on this core structure. We present field-proven methodologies for chemical synthesis, in vitro biochemical and cellular assays, and outline a logical progression for a structure-activity relationship (SAR) study. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to investigate new chemical spaces in oncology and other signaling-driven diseases.

Introduction: The N-Phenylbenzamide Scaffold in Kinase Inhibition

The N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide core represents a compelling starting point for a drug discovery campaign. Its constituent parts—a substituted aniline and a benzamide moiety—are reminiscent of privileged structures found in numerous approved kinase inhibitors. The 4-anilinoquinazoline and 4-anilino-quinoline scaffolds, for instance, are central to the mechanism of several Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib and erlotinib[1][2][3]. These structures engage with the ATP-binding pocket of the kinase, with the aniline portion often forming critical hydrogen bonds with the hinge region of the enzyme[1].

The core hypothesis of this guide is that the N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide scaffold can be systematically modified to generate potent and selective inhibitors of therapeutically relevant protein kinases. The 3-amino group offers a vector for chemical modification to enhance potency or modulate physicochemical properties, while the 4-chloro substituent and the 4-propoxybenzamide fragment provide opportunities to explore interactions with different regions of the kinase active site. This document will serve as a roadmap for unlocking the therapeutic potential of this chemical series.

Rationale for Analog Design and Library Development

A successful drug discovery program hinges on the rational design of analogs to systematically probe the structure-activity relationship (SAR). For the N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide core, we propose a multipronged strategy to generate a diverse chemical library.

2.1. Pharmacophore-Driven Design

Pharmacophore modeling is a powerful tool for identifying the essential spatial arrangement of chemical features required for biological activity[4]. Based on known kinase inhibitors, a common pharmacophore model includes hydrogen bond acceptors/donors, hydrophobic features, and aromatic rings[4][5][6]. Our design strategy will leverage these principles.

Logical Relationship: From Core Scaffold to Diversified Library

G cluster_0 Core Scaffold cluster_1 Modification Sites (R-Groups) cluster_2 Generated Analogs A N-(3-Amino-4-chlorophenyl) -4-propoxybenzamide R1 R1: 3-Amino Group (Solubility, H-bonding) A->R1 Identify Modification Points R2 R2: 4-Propoxy Group (Hydrophobic Pocket) A->R2 Identify Modification Points R3 R3: Phenyl Rings (Aromatic Interactions) A->R3 Identify Modification Points B Analog Library (Diverse Chemical Properties) R1->B Synthesize Derivatives R2->B Synthesize Derivatives R3->B Synthesize Derivatives

Caption: Strategic diversification of the core scaffold.

2.2. Key Modification Points and Rationale:

  • R1 (3-Amino Group): This primary amine is a key handle for derivatization. Acylation or sulfonylation can introduce groups that form additional hydrogen bonds or occupy adjacent pockets. Introducing basic amines could improve aqueous solubility.

  • R2 (4-Propoxy Group): The length and nature of this alkoxy chain can be varied to probe a hydrophobic pocket within the kinase active site. Branched or cyclic ethers can be explored to optimize van der Waals interactions.

  • R3 (Aromatic Systems): Substitution on either the aniline or benzamide ring can modulate electronic properties and provide vectors for targeting specific sub-pockets. For example, adding electron-withdrawing groups can alter the pKa of the amide nitrogen.

A proposed initial library of analogs is presented in Table 1.

Table 1: Proposed Analogs for Initial SAR Study

Compound ID R1 (3-Amino Modification) R2 (4-Alkoxy Group) R3 (Aromatic Substitution) Rationale
LEAD-001 -NH2 (unmodified) -O-propyl None Parent Compound
ANA-002 -NH-C(O)CH3 (acetyl) -O-propyl None Probe for H-bond acceptor
ANA-003 -NH-SO2CH3 (mesyl) -O-propyl None Introduce sulfonyl group
ANA-004 -NH2 -O-isopropyl None Explore branched alkyl chain
ANA-005 -NH2 -O-cyclopropylmethyl None Introduce cyclic moiety
ANA-006 -NH2 -O-propyl 5-fluoro (on benzamide) Modulate electronics

| ANA-007 | -NH-C(O)CH2N(CH3)2 | -O-propyl | None | Enhance solubility |

Synthesis Methodologies

The synthesis of the proposed analogs relies on robust and well-established chemical transformations, primarily centered around amide bond formation.

3.1. General Synthesis Scheme

The primary synthetic route involves the coupling of a substituted benzoic acid with a substituted aniline. This can be achieved through several reliable methods.

Experimental Workflow: General Synthesis of Analogs

G A 4-Propoxybenzoic Acid (or analog) B Activation (e.g., SOCl2, EDC) A->B C Acyl Chloride / Activated Ester B->C E Amide Coupling C->E D 3-Amino-4-chlorophenylamine (or derivatized analog) D->E F Crude Product E->F G Purification (Chromatography) F->G H Final Analog G->H

Caption: General synthetic workflow for analog production.

3.2. Detailed Experimental Protocol: Synthesis of LEAD-001

This protocol details the synthesis of the parent compound, N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide.

Materials:

  • 4-Propoxybenzoic acid

  • Thionyl chloride (SOCl2)

  • 4-Chloro-1,3-diaminobenzene

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica Gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid:

    • To a solution of 4-propoxybenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2 hours, or until TLC indicates complete consumption of the starting material.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-propoxybenzoyl chloride. This is often used directly in the next step.

  • Amide Coupling:

    • Dissolve 4-chloro-1,3-diaminobenzene (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of the crude 4-propoxybenzoyl chloride (1.0 eq) in DCM dropwise to the amine solution.

    • Allow the reaction to stir overnight at room temperature[7].

  • Workup and Purification:

    • Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide.

Note: Alternative coupling reagents like N,N'-diisopropylcarbodiimide (DIC) with an activator such as 1-hydroxybenzotriazole (HOBt) can also be employed, which may be beneficial for more sensitive substrates[8][9][10].

Biological Evaluation Cascade

A tiered approach to biological evaluation ensures efficient use of resources, prioritizing the most promising compounds for more complex and resource-intensive assays.

Logical Flow: Biological Assay Cascade

G A Primary Screening: In Vitro Kinase Assay (e.g., EGFR, Src, Abl) B Determine IC50 Values of Active Compounds A->B C Secondary Screening: Cellular Viability Assay (e.g., MTT on Cancer Cell Lines) B->C Potent Hits D Determine GI50 Values of Active Compounds C->D E Tertiary Screening: Target Engagement & Pathway Analysis (Western Blot for p-Protein) D->E Cell-Active Hits F Lead Compound Identification E->F

Caption: Tiered strategy for biological evaluation.

4.1. Primary Screening: In Vitro Kinase Inhibition Assay

The initial screen should assess the ability of the synthesized analogs to inhibit the enzymatic activity of a panel of relevant protein kinases. Non-radioactive, luminescence-based assays such as ADP-Glo™ are suitable for this purpose as they measure ADP production, a direct product of kinase activity[11][12].

Protocol: ADP-Glo™ Kinase Assay

This protocol is adaptable for various kinases and is suitable for a 96- or 384-well plate format[11].

Materials:

  • Recombinant human kinase (e.g., EGFR, Src)

  • Kinase-specific substrate peptide

  • ATP solution

  • Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Synthesized analog compounds dissolved in DMSO

Procedure:

  • Kinase Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of a 2x kinase/substrate solution.

    • Add 0.5 µL of the test compound at various concentrations (typically a 10-point serial dilution starting from 100 µM). Include DMSO-only wells as a negative control.

    • Initiate the kinase reaction by adding 2 µL of a 2.5x ATP solution. The final ATP concentration should be near the Km for the specific kinase.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

4.2. Secondary Screening: Cellular Viability Assay

Compounds that demonstrate significant activity in the biochemical assay should be advanced to cell-based assays to assess their anti-proliferative effects and cellular permeability. The MTT assay is a standard colorimetric method for this purpose[13]. It measures the metabolic activity of cells, which correlates with the number of viable cells[14][15].

Protocol: MTT Cell Viability Assay

Materials:

  • Cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13][14]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[15]

Procedure:

  • Cell Plating:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • MTT Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[13][15] This allows viable cells to reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[13]

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) value for each compound.

4.3. Tertiary Screening: Target Engagement and Pathway Modulation

For lead compounds with potent biochemical and cellular activity, it is crucial to confirm that they are acting via the intended mechanism. Western blotting can be used to assess the phosphorylation status of the target kinase or its downstream substrates, providing evidence of target engagement in a cellular context.[16][17]

Protocol: Western Blot for Phosphorylated Proteins [16]

Materials:

  • Treated cell lysates

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)[18]

  • Primary antibodies (specific for the phosphorylated and total forms of the target protein)

  • HRP-conjugated secondary antibody

  • ECL detection reagents

Procedure:

  • Sample Preparation:

    • Lyse cells treated with the test compound using a lysis buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.[16][18]

    • Determine protein concentration using a BCA assay.

  • Gel Electrophoresis and Transfer:

    • Denature protein lysates by boiling in SDS-PAGE sample buffer.[16][18]

    • Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.[18]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Using BSA instead of milk is critical as milk contains phosphoproteins that can cause high background.[18]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.[18]

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17][18]

  • Detection:

    • Wash the membrane again and add ECL detection reagents.[16]

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein to confirm equal loading.

A dose-dependent decrease in the phosphorylated form of the target protein relative to the total protein level would strongly support an on-target mechanism of action.

Conclusion and Future Directions

This guide has outlined a systematic and integrated approach for the investigation of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide derivatives as potential kinase inhibitors. By combining rational design, efficient synthesis, and a tiered biological evaluation cascade, researchers can effectively navigate the early stages of a drug discovery project. The data generated from the proposed SAR study will be instrumental in identifying key structural features that govern potency and selectivity, paving the way for the optimization of lead compounds with therapeutic potential. Subsequent efforts should focus on expanding the kinase panel for selectivity profiling, assessing pharmacokinetic properties, and ultimately, evaluating in vivo efficacy in relevant disease models.

References

  • Detection of Phosphorylated Proteins by Western Blotting | Bio-Rad Antibodies. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC. Available at: [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. Available at: [Link]

  • Full article: Pharmacophore modelling, molecular docking and virtual screening for EGFR (HER 1) tyrosine kinase inhibitors - Taylor & Francis Online. Available at: [Link]

  • Pharmacophore modelling, molecular docking and virtual screening for EGFR (HER 1) tyrosine kinase inhibitors - PubMed. Available at: [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL - ResearchGate. Available at: [Link]

  • Pharmacophore approaches in protein kinase inhibitors design - Baishideng Publishing Group. Available at: [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC. Available at: [Link]

  • Comprehensive in silico discovery of c-Src tyrosine kinase inhibitors in cancer treatment: A unified approach combining pharmacophore modeling, 3D QSAR, DFT, and molecular dynamics simulation - Journal of King Saud University - Science. Available at: [Link]

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2 - MDPI. Available at: [Link]

  • Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10 using quantitative structure activity relationships | bioRxiv. Available at: [Link]

  • Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Available at: [Link]

  • Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Available at: [Link]

  • Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti- - ResearchGate. Available at: [Link]

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed. Available at: [Link]

  • In vitro kinase assay | Protocols.io. Available at: [Link]

  • In vitro JAK kinase activity and inhibition assays - PubMed - NIH. Available at: [Link]

  • Full article: 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies - Taylor & Francis. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. Available at: [Link]

  • Extended structure-activity study of anilino quinazoline-based EGFR tyrosine kinase inhibitors and the 18F-FDGPET/CT imaging for monitoring the therapeutic efficacy in non-small cell lung cancer | Journal of Nuclear Medicine. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

  • Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library - PubMed. Available at: [Link]

  • Amide Coupling - Biofilm Inhibitor Synthesis. Available at: [Link]

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents.
  • Amide Synthesis - Fisher Scientific. Available at: [Link]

  • 6 - Organic Syntheses Procedure. Available at: [Link]

  • N-(3-chlorophenethyl)-4-nitrobenzamide - MDPI. Available at: [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators - PMC. Available at: [Link]

  • Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - Frontiers. Available at: [Link]

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Exploratory

Preliminary cytotoxicity studies of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide

Technical Evaluation Framework: Preliminary Cytotoxicity Profiling of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide Executive Summary & Chemical Context Compound Identity: N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Evaluation Framework: Preliminary Cytotoxicity Profiling of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide

Executive Summary & Chemical Context

Compound Identity: N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide Chemotype: Benzamide derivative with a halogenated aniline moiety.[1] Primary Application: Investigational small molecule (ISM) for anti-proliferative or antimicrobial activity.[1]

This technical guide outlines the rigorous framework for evaluating the preliminary cytotoxicity of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide . The structural logic of this compound suggests a dual-pharmacophore design: the 4-propoxybenzamide head group (providing lipophilicity and membrane permeability) and the 3-amino-4-chlorophenyl tail (a known privileged structure in kinase inhibitors and Factor Xa antagonists).[1]

Critical Pharmacological Considerations:

  • Lipophilicity (LogP): The propoxy substituent increases lipophilicity compared to methoxy-analogs, potentially enhancing passive diffusion across the lipid bilayer but increasing the risk of non-specific protein binding.[1]

  • Reactive Moiety: The free amine on the chlorophenyl ring is a potential metabolic handle (acetylation/oxidation) and a key site for hydrogen bonding within active pockets (e.g., HDAC or kinase ATP-binding sites).[1]

Pre-Experimental Formulation & Stability

Before cell exposure, the physicochemical behavior of the compound in aqueous media must be validated to prevent false negatives (precipitation) or false positives (osmotic shock).[1]

Solubility Profiling

The propoxy chain renders the molecule hydrophobic. Direct dissolution in cell culture media (DMEM/RPMI) is unlikely to succeed.[1]

  • Stock Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered (0.22 µm).[1]

  • Concentration: Prepare a 10 mM or 20 mM master stock.

  • Storage: Aliquot into amber glass vials (light sensitive aniline moiety) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Working Solution Preparation (Step-by-Step)
  • Thaw the DMSO stock at room temperature. Vortex for 30 seconds.

  • Intermediate Dilution: Dilute stock 1:10 in PBS to check for immediate precipitation (turbidity).

  • Final Media Preparation: Dilute into complete culture media (10% FBS) to achieve the highest test concentration (typically 100 µM).

    • Constraint: Final DMSO concentration must not exceed 0.5% (v/v) , ideally <0.1%, to avoid solvent-induced cytotoxicity.[1]

Experimental Design: The "Dual-Readout" Strategy

To distinguish between cytostatic effects (growth arrest) and cytotoxic effects (cell death), a single assay is insufficient.[1] This framework mandates a multiplexed approach.

Cell Line Selection
Cell LineTissue OriginRationale for Selection
HepG2 Liver (Hepatocellular)Metabolic Proxy: High metabolic activity; assesses potential for CYP450-mediated bioactivation of the aniline moiety.[1]
HUVEC Endothelium (Normal)Selectivity Index: Represents normal somatic cells to calculate the Therapeutic Index (TI).[1]
A549 / MCF-7 Lung / Breast CancerEfficacy Targets: Standard epithelial tumor models for benzamide-class antiproliferative screening.[1]
Assay 1: Metabolic Competence (MTT/MTS)
  • Mechanism: Reduction of tetrazolium salts to formazan by mitochondrial succinate dehydrogenase.

  • Readout: Optical Density (OD) at 570 nm (MTT) or 490 nm (MTS).

  • Validity: Indicates viable cell number and mitochondrial health.

Assay 2: Membrane Integrity (LDH Release)
  • Mechanism: Lactate Dehydrogenase (LDH) leaks into the supernatant only upon plasma membrane rupture.[1]

  • Significance: Distinguishes necrosis (high LDH) from early apoptosis or cytostasis (low LDH).[1]

Detailed Protocol: 72-Hour Dose-Response Screen

Phase A: Seeding
  • Harvest cells in the log-growth phase (70-80% confluence).[1]

  • Seed 3,000–5,000 cells/well in 96-well clear-bottom plates.

  • Edge Effect Mitigation: Fill peripheral wells with sterile PBS; do not seed cells in the outer rim.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase B: Compound Exposure
  • Prepare serial dilutions of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide (e.g., 0.1, 1, 10, 50, 100 µM).[1]

  • Aspirate old media carefully.

  • Add 100 µL of drug-containing media to triplicate wells.

  • Controls:

    • Negative:[1] Media + 0.1% DMSO (Vehicle).[1]

    • Positive: Doxorubicin (1 µM) or Triton X-100 (for LDH max release).[1]

    • Blank: Media only (no cells).[1]

Phase C: Readout (MTT Workflow)
  • At T=72h, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate for 3–4 hours (watch for purple crystal formation).

  • Carefully aspirate supernatant (do not disturb crystals).[1]

  • Solubilize crystals with 100 µL DMSO .

  • Shake plate for 10 mins in the dark.

  • Measure Absorbance at 570 nm (Reference: 650 nm).

Visualization of Workflows & Mechanisms

Figure 1: Cytotoxicity Screening Workflow

This diagram illustrates the sequential logic from compound preparation to data acquisition.

CytotoxicityWorkflow Compound N-(3-Amino-4-chlorophenyl)- 4-propoxybenzamide (Solid) Stock DMSO Stock (10 mM) Compound->Stock Solubilization Dilution Serial Dilution (Media + 0.1% DMSO) Stock->Dilution Dosing Exposure 72h Incubation (37°C, 5% CO2) Dilution->Exposure Treatment Cells Cell Seeding (HepG2 / HUVEC) Cells->Exposure Attachment MTT MTT Assay (Mitochondrial Activity) Exposure->MTT LDH LDH Assay (Membrane Leakage) Exposure->LDH Analysis Data Analysis (IC50 Calculation) MTT->Analysis OD 570nm LDH->Analysis OD 490nm

Caption: Integrated workflow for parallel assessment of metabolic inhibition (MTT) and membrane rupture (LDH).[1][2]

Figure 2: Hypothesized Mechanism of Action (Benzamide Class)

Based on structural analogs, this pathway outlines potential intracellular targets.[1]

MOA Drug N-(3-Amino-4-chlorophenyl)- 4-propoxybenzamide Entry Passive Diffusion (Lipophilic Propoxy Tail) Drug->Entry Target1 HDAC Inhibition (Zinc Binding) Entry->Target1 Target2 Kinase Interaction (ATP Pocket) Entry->Target2 Event1 Chromatin Remodeling (Hyperacetylation) Target1->Event1 Event2 Signaling Blockade Target2->Event2 Mito Mitochondrial Stress (MOMP) Event1->Mito Event2->Mito Caspase Caspase 3/7 Activation Mito->Caspase Apoptosis Apoptosis (Programmed Death) Caspase->Apoptosis

Caption: Putative signaling cascade triggered by benzamide derivatives leading to apoptotic cell death.[1]

Data Analysis & Interpretation

Calculating % Viability

Normalize the raw Optical Density (OD) values using the following equation:



IC50 Determination

Do not rely on linear regression. Use non-linear regression (4-parameter logistic model) to fit the sigmoidal dose-response curve:

  • X-axis: Log[Concentration]

  • Y-axis: % Viability

  • Software: GraphPad Prism or SigmaPlot.

Selectivity Index (SI)

The SI is the critical metric for drug safety.[1]


[1]
  • SI > 10: Highly selective (Promising lead).[1]

  • SI < 2: General toxin (Likely fails safety requirements).[1]

References

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. Link

  • Shoemaker, R. H. (2006).[1] The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6, 813–823.[1] Link

  • BenchChem. Structure-Activity Relationship (SAR) of Benzamide Derivatives. BenchChem Technical Library. Link[1]

  • National Institutes of Health (PubChem). Compound Summary: N-(3-Amino-4-chlorophenyl)-2-(hexyloxy)benzamide (Structural Analog).[1] PubChem Database. Link[1]

  • MDPI. Synthesis and Structure-Activity Relationships of New Phenoxybenzamides. Molecules. Link[1]

Sources

Foundational

The Substituted Benzamide Scaffold: A Technical Guide to Design, Synthesis, and Therapeutic Application

Executive Summary The substituted benzamide moiety ( ) is a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets with high affinity. Its utility stems from a unique combination...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The substituted benzamide moiety (


) is a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets with high affinity. Its utility stems from a unique combination of conformational rigidity—often dictated by ortho-substitution—and the ability to function as both a hydrogen bond donor and acceptor. This guide dissects the benzamide scaffold's role in neuropsychiatry (D2/D3 antagonism) and oncology (HDAC/PARP inhibition), providing researchers with validated synthetic protocols, structure-activity relationship (SAR) insights, and advanced application strategies like PROTAC design.

Part 1: Structural Architectures & Pharmacological Frontiers

The "Ortho-Effect" in Dopamine D2/D3 Antagonism

In antipsychotic drug design (e.g., Sulpiride , Amisulpride ), the benzamide scaffold relies on a critical intramolecular hydrogen bond.

  • Mechanism: A methoxy or amino group at the ortho position (2-position) forms a hydrogen bond with the amide proton. This locks the molecule into a pseudo-cyclic, planar conformation (coplanar aromatic ring and amide group).

  • Causality: This rigidity minimizes the entropic penalty upon binding to the Dopamine D2 receptor. The basic nitrogen in the side chain (pyrrolidine or piperidine) then aligns perfectly with the conserved Aspartate residue (Asp114) in the receptor's binding pocket.

Zinc Binding in HDAC Inhibition

In oncology, benzamides like Entinostat (MS-275) and Chidamide act as Class I selective Histone Deacetylase (HDAC) inhibitors.

  • Mechanism: Unlike hydroxamic acids (e.g., SAHA) which are pan-HDAC inhibitors, benzamides often show selectivity for HDAC1, 2, and 3. The benzamide carbonyl oxygen and the amino group (often part of a 2-aminoanilide motif) chelate the Zinc ion (

    
    ) at the bottom of the catalytic pocket.
    
  • Selectivity: The "foot" of the benzamide scaffold accesses the internal cavity, while the "cap" group interacts with the surface rim, dictating isoform selectivity.

Nicotinamide Mimicry in PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib —though a phthalazinone, it mimics the benzamide core) rely on the benzamide motif to mimic nicotinamide (


).
  • Interaction: The amide group forms critical hydrogen bonds with Gly863 and Ser904 in the PARP active site, competitively inhibiting

    
     binding and trapping PARP on damaged DNA (synthetic lethality).
    

Part 2: Visualization of Mechanisms

Diagram 1: The "Ortho-Lock" Pharmacophore & HDAC Binding Mode

This diagram contrasts the conformational lock required for D2 receptor binding with the Zinc-chelation mode of HDAC inhibitors.

Benzamide_Mechanisms cluster_D2 Dopamine D2 Antagonism (Psychiatry) cluster_HDAC HDAC Inhibition (Oncology) Benz_Core Benzamide Core Ortho_Sub Ortho-Methoxy/Amino (2-position) Benz_Core->Ortho_Sub Substitution Planarity Planar Pseudo-Ring Benz_Core->Planarity Result H_Bond Intramolecular H-Bond ( conformational lock ) Ortho_Sub->H_Bond Donates e- H_Bond->Benz_Core Locks Amide Proton D2_Receptor D2 Receptor Pocket (Asp114 Interaction) Planarity->D2_Receptor High Affinity Binding Zinc_Ion Zn2+ Ion (Catalytic Site) Histone Histone Hyperacetylation Zinc_Ion->Histone Accumulation Benz_Amide Benzamide/Anilide Motif Chelation Bidentate Chelation Benz_Amide->Chelation Chelation->Zinc_Ion Inhibits Deacetylation Gene_Exp Tumor Suppressor Gene Activation Histone->Gene_Exp Epigenetic Modulation

Caption: Left: The intramolecular H-bond (Ortho-Effect) locks conformation for D2 binding. Right: Benzamide moiety chelates Zn2+ to inhibit HDAC activity.

Part 3: Synthetic Methodologies

Protocol A: Classical Amide Coupling (Entinostat Analogues)

This is the standard, high-reliability route for generating SAR libraries.

Reagents:

  • Carboxylic Acid precursor (e.g., 4-(aminomethyl)benzoic acid derivative).

  • Amine partner (e.g., substituted phenylenediamine).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Protocol:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at room temperature (RT) for 15 minutes to form the active ester.

  • Coupling: Add the amine partner (1.1 equiv) to the reaction mixture.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS for the disappearance of the acid.

  • Workup: Dilute with ethyl acetate, wash with saturated

    
     (3x), water, and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Modern Pd-Catalyzed Aminocarbonylation

This method avoids the preparation of sensitive acid chlorides and allows the use of aryl halides, which are widely available. It is ideal for late-stage functionalization.

Core Concept: Palladium inserts into the Aryl-Halide bond, coordinates Carbon Monoxide (CO), and then reacts with a nucleophilic amine.

Reagents:

  • Aryl Bromide/Iodide.[1][2]

  • Amine Nucleophile.

  • CO Source:

    
     (solid source, safer than gas) or CO gas balloon.
    
  • Catalyst:

    
     (5 mol%) + Xantphos (10 mol%).
    
  • Base:

    
     or 
    
    
    
    .

Step-by-Step Protocol:

  • Setup: In a glovebox or under Argon, charge a pressure vial with Aryl Bromide (1.0 equiv), Amine (1.5 equiv),

    
    , Xantphos, and Base (2.0 equiv).
    
  • CO Addition: Add

    
     (1.0 equiv) OR seal the vial and purge with CO gas (1 atm).
    
  • Solvent: Add degassed 1,4-Dioxane or Toluene.

  • Heating: Heat to 80–100°C for 12 hours.

  • Workup: Filter through a celite pad to remove Pd black. Concentrate and purify via chromatography.

Part 4: Advanced Applications (PROTACs)

The benzamide scaffold is increasingly used as the "warhead" in Proteolysis Targeting Chimeras (PROTACs) .

  • Design Strategy: A benzamide HDAC inhibitor (like Entinostat) is linked via an alkyl or PEG chain to an E3 ligase ligand (e.g., Thalidomide for Cereblon or a VHL ligand).

  • Example: Compounds JPS014 and JPS016 utilize a benzamide warhead linked to a VHL ligand.[3]

  • Advantage: Unlike simple inhibition, these molecules induce the ubiquitination and proteasomal degradation of HDAC1/2/3. The benzamide warhead ensures high affinity binding to the target, while the linker length determines the formation of the productive ternary complex (Target-PROTAC-E3 Ligase).

Part 5: Experimental Validation (Self-Validating Protocols)

HDAC Fluorometric Activity Assay

To verify the biological activity of synthesized benzamides.

Principle: The assay uses a fluorogenic acetylated peptide substrate. HDAC activity removes the acetyl group, sensitizing the substrate to a developer enzyme that releases a fluorophore.

Protocol:

  • Preparation: Dilute synthesized benzamides in DMSO (start at 10

    
    M, 3-fold serial dilutions).
    
  • Incubation: Mix 10

    
    L of compound with 15 
    
    
    
    L of recombinant HDAC enzyme (e.g., HDAC1 or HDAC3) in assay buffer (Tris-HCl pH 8.0, NaCl, glycerol). Incubate 30 min at 37°C.
  • Substrate Addition: Add 25

    
    L of fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). Incubate 30 min at 37°C.
    
  • Development: Add 50

    
    L of Developer Solution (Trypsin + Trichostatin A). Incubate 15 min at RT.
    
  • Read: Measure fluorescence (Ex/Em = 350/460 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
Diagram 2: Pd-Catalyzed Aminocarbonylation Workflow

A visual guide to the modern synthesis route described in Protocol B.

Aminocarbonylation Start Aryl Halide (Ar-Br/I) + Amine (R-NH2) Cat_Cycle Pd(0) Oxidative Addition to Ar-Pd-X Start->Cat_Cycle Catalyst + Heat CO_Insert CO Insertion (Forms Acyl-Pd Complex) Cat_Cycle->CO_Insert + CO Source Nu_Attack Nucleophilic Attack by Amine CO_Insert->Nu_Attack Red_Elim Reductive Elimination Regenerates Pd(0) Nu_Attack->Red_Elim Red_Elim->Cat_Cycle Cycle Repeats Product Benzamide Product (Ar-CO-NH-R) Red_Elim->Product

Caption: Catalytic cycle for the Aminocarbonylation of Aryl Halides to form Benzamides.

References

  • The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery. BenchChem.

  • Entinostat: a promising treatment option for patients with advanced breast cancer. Future Oncology.

  • Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical. Journal of Medicinal Chemistry.

  • Palladium-Catalyzed Aminocarbonylation of Aryl Halides. Molecules.

  • Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists. Journal of Medicinal Chemistry.

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Technical Guide: Preparation and Management of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide Stock Solutions

Physicochemical Assessment & Strategy Before initiating wet lab protocols, it is critical to understand the molecular architecture of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide . This molecule presents specific challe...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Assessment & Strategy

Before initiating wet lab protocols, it is critical to understand the molecular architecture of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide . This molecule presents specific challenges due to its hybrid structure: a lipophilic propoxy-benzamide tail and a reactive chloro-aniline head.

Molecular Profile
  • Chemical Formula:

    
    
    
  • Molecular Weight (MW): 304.77 g/mol

  • Predicted LogP: ~3.5 – 4.2 (Highly Lipophilic)

  • Key Functional Groups:

    • Propoxy ether: Increases lipophilicity, reducing aqueous solubility.

    • Amide linker: Provides structural rigidity; can form strong intermolecular hydrogen bonds (high crystal lattice energy).

    • 3-Amino-4-chlorophenyl: The aniline amine (

      
      ) is susceptible to oxidative degradation (browning) upon exposure to air and light.
      
Solubility Strategy

Due to the propoxy group and the planar benzamide core, this compound is practically insoluble in water . Direct addition to aqueous buffers will result in immediate precipitation.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO) (Anhydrous,

    
    99.9%).
    
  • Secondary Solvent: Ethanol (Absolute) – Use with caution; lower solubility limit than DMSO.

  • Aqueous Dilution: Must be performed via step-wise serial dilution to prevent "solvent shock" precipitation.

Reagents and Equipment

To ensure reproducibility and minimize degradation, use the following grade of materials:

Reagents
ReagentGradePurpose
Compound

98% Purity
Target Analyte
DMSO Anhydrous, Cell Culture GradePrimary Solubilization
Argon/Nitrogen Inert GasHeadspace purging to prevent oxidation
Equipment
  • Vials: Amber borosilicate glass (Type I) with PTFE-lined caps. Avoid plastics for long-term storage of lipophilic stocks to prevent leaching.

  • Sonicator: Ultrasonic water bath (35-40 kHz).

  • Balance: Analytical balance readable to 0.01 mg.

Protocol A: Master Stock Preparation (DMSO)

Objective: Prepare a stable 10 mM Master Stock solution. Safety Note: DMSO is a penetrant carrier. Wear nitrile gloves and safety glasses. Handle the aniline derivative as a potential irritant/toxin.

Step-by-Step Methodology
  • Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Weighing:

    • Place a sterile, amber glass vial on the balance.

    • Weigh approximately 3.05 mg of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide.

    • Record the exact mass (m).

  • Volume Calculation:

    • Calculate the required volume of DMSO (

      
      ) to achieve 10 mM concentration using the formula:
      
      
      
      
    • Example: For 3.05 mg:

      
      
      
  • Solubilization:

    • Add the calculated volume of Anhydrous DMSO to the vial.

    • Vortex vigorously for 30 seconds.

    • Sonicate for 5–10 minutes at room temperature. Critical Step: The amide backbone often creates tight crystal lattices; sonication ensures true dissolution rather than a micro-suspension.

  • Inspection: Hold the vial against a light source. The solution must be perfectly clear. If particulates remain, sonicate for an additional 5 minutes.

  • Preservation:

    • Overlay the solution headspace with Argon or Nitrogen gas (low flow, 5 seconds).

    • Seal tightly with a PTFE-lined cap.

Visualization: Solubilization Workflow

StockPrep Solid Solid Compound (Equilibrate to RT) Weigh Weighing (Amber Glass Vial) Solid->Weigh Calc Calculate DMSO Vol (Target: 10 mM) Weigh->Calc Dissolve Add DMSO & Vortex (30s) Calc->Dissolve Sonicate Sonication (5-10 min, RT) Dissolve->Sonicate Break Lattice QC Visual QC (Clear Solution) Sonicate->QC QC->Sonicate Fail (Particulates) Store Aliquot & Store (-20°C / -80°C) QC->Store Pass

Figure 1: Critical workflow for solubilizing lipophilic benzamides. Note the loop-back for QC failure.

Protocol B: Working Solution & Aqueous Dilution

The "Crash-Out" Risk: The propoxy group renders this molecule highly hydrophobic. Adding the 10 mM DMSO stock directly to a cell culture media (e.g., 1:1000 dilution) may cause rapid precipitation, forming micro-crystals that are invisible to the naked eye but cytotoxic to cells (false positives).

Intermediate Dilution Method (Recommended)[2]
  • Prepare Intermediate Stock (100x):

    • Dilute the 10 mM Master Stock 1:10 in DMSO or Ethanol to create a 1 mM Intermediate Stock.

  • Final Dilution (1x):

    • Add the 1 mM Intermediate Stock to the assay buffer/media while vortexing the media .

    • Target: 10 µM final concentration (1% DMSO final).

    • Note: If a lower DMSO limit is required (e.g., 0.1%), perform a secondary intermediate step using culture media without serum first, then add serum. Serum proteins (Albumin) can help solubilize lipophilic drugs but can also bind them, reducing free drug concentration.

Visualization: Serial Dilution Logic

Dilution Master Master Stock (DMSO) 10 mM Inter Intermediate Stock 1 mM (100% DMSO) Master->Inter 1:10 Dilution in DMSO Working Working Solution 10 µM (1% DMSO) Master->Working Direct 1:1000 (High Risk) Precip RISK: Precipitation (Crystal Formation) Master->Precip Inter->Working 1:100 Dilution into Media (Vortexing)

Figure 2: Dilution strategy to mitigate precipitation risks common with propoxy-substituted benzamides.

Storage, Stability, and Troubleshooting[3]

Storage Conditions
StateTemperatureContainerStability Estimate
Solid Powder -20°CAmber Vial + Desiccant> 2 Years
DMSO Stock -20°C or -80°CAmber Vial (Glass)6 Months
Aqueous Sol. 4°C / RTPlastic/Glass< 24 Hours (Prepare Fresh)
  • Freeze-Thaw: Limit to max 3 cycles . The aniline group is sensitive.[1] If frequent use is expected, aliquot the Master Stock into single-use volumes (e.g., 20 µL) immediately after preparation.

  • Light Sensitivity: High. The chloro-aniline moiety can undergo photolytic degradation. Always use amber glass or wrap tubes in aluminum foil.

Troubleshooting Guide

Issue 1: Solution turns yellow/brown over time.

  • Cause: Oxidation of the 3-amino (aniline) group.

  • Remedy: The stock is degraded.[2] Discard. For future preparations, ensure strict Argon purging and tight sealing.

Issue 2: White precipitate upon adding to cell media.

  • Cause: "Solvent Shock" – rapid change in polarity.

  • Remedy: Use the Intermediate Dilution Method (Protocol B). Warm the media to 37°C before addition. Ensure the final concentration does not exceed the solubility limit (likely < 50 µM in aqueous media).

Issue 3: Variable IC50/EC50 results.

  • Cause: Compound adhering to plastic tips or plates (lipophilicity).

  • Remedy: Use Low-Retention pipette tips and glass-coated or solvent-resistant microplates where possible.

References

  • NIH Chemical Genomics Center. (2025). Compound Management for Quantitative High-Throughput Screening. National Institutes of Health. [Link]

  • Matson, S. L., et al. (2009).[3] Best practices in compound management for preserving compound integrity. Journal of Biomolecular Screening. [Link]

  • PubChem. (2021).[4] N-(3-Amino-4-chlorophenyl)-2-(hexyloxy)benzamide Compound Summary. (Used for structural analogy and physicochemical property prediction). [Link]

Sources

Application

Application Note: N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide in Kinase Inhibition Studies

This Application Note is structured as a comprehensive technical guide for the use of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide (CAS 1260897-50-4), a privileged scaffold and key intermediate in the design of Type II...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the use of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide (CAS 1260897-50-4), a privileged scaffold and key intermediate in the design of Type II Kinase Inhibitors .

Introduction & Mechanistic Insight

N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide (hereafter referred to as ACP-PB ) represents a critical "privileged structure" in the development of kinase inhibitors. Structurally, it combines a hydrophobic "tail" (4-propoxybenzamide) with a functionalizable "head" (3-amino-4-chloroaniline).

Mechanism of Action (MoA)

ACP-PB is primarily utilized as a Type II Kinase Inhibitor Scaffold . Unlike Type I inhibitors that bind to the active (DFG-in) conformation of the kinase, Type II inhibitors stabilize the inactive DFG-out conformation.

  • Binding Mode: The benzamide moiety typically occupies the allosteric hydrophobic pocket created by the DFG-out shift, while the 3-amino-4-chlorophenyl group is positioned near the hinge region.

  • The "Warhead" Potential: The free 3-amino group is the critical feature. It serves as a nucleophilic handle for derivatization into ureas (mimicking the pharmacophore of drugs like Sorafenib or Regorafenib) or for the attachment of biotin/fluorophores to create affinity probes.

  • Target Class: This scaffold is highly relevant for targeting Tyrosine Kinases (e.g., VEGFR, PDGFR, c-Kit) and Serine/Threonine Kinases (e.g., p38 MAPK) .

Chemical Properties
PropertySpecification
Chemical Name N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide
CAS Number 1260897-50-4
Molecular Formula C₁₆H₁₇ClN₂O₂
Molecular Weight 304.77 g/mol
Solubility DMSO (>20 mg/mL), Ethanol (Moderate), Water (Insoluble)
Storage -20°C, Desiccated, Protect from light

Application 1: Fragment-Based Screening & IC50 Determination

Objective: To evaluate the baseline inhibitory activity of the ACP-PB scaffold against a panel of kinases (e.g., p38 MAPK, VEGFR2) to establish its efficacy as a fragment lead.

Protocol: In Vitro Kinase Assay (FRET-Based)

This protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format (e.g., LanthaScreen™).

Reagents:

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Recombinant Kinase (e.g., p38α MAPK).

  • Fluorescein-labeled substrate (e.g., MAPKAPK2 peptide).

  • ATP (at Km for the specific kinase).

  • ACP-PB (10 mM stock in DMSO).

Step-by-Step Workflow:

  • Compound Preparation: Prepare a 10-point serial dilution of ACP-PB in DMSO (starting at 100 µM final concentration). Ensure final DMSO concentration in the assay is <1%.

  • Enzyme Reaction:

    • Add 5 µL of Kinase (0.5 nM final) to a 384-well plate.

    • Add 2.5 µL of ACP-PB dilution. Incubate for 15 minutes at Room Temperature (RT). Critical: This pre-incubation allows the compound to induce/stabilize the DFG-out conformation.

    • Initiate reaction by adding 2.5 µL of Substrate/ATP mix.

  • Incubation: Incubate for 60 minutes at RT.

  • Detection: Add 10 µL of EDTA/Terbium-labeled antibody solution to quench the reaction and detect phosphorylation.

  • Readout: Measure Fluorescence Ratio (520 nm / 495 nm) on a plate reader.

Data Analysis: Fit data to a sigmoidal dose-response equation:



  • Interpretation: A "fragment" hit typically shows an IC50 in the 1–50 µM range. If IC50 < 1 µM, the scaffold itself has high intrinsic affinity.

Application 2: Synthesis of Urea-Based Kinase Inhibitors (SAR Expansion)

Objective: To use ACP-PB as a nucleophilic building block to synthesize a library of urea derivatives, significantly increasing potency and selectivity (The "Sorafenib Effect").

Protocol: Isocyanate Coupling

The free amine at the 3-position is reacted with various isocyanates to form the classic diaryl urea pharmacophore.

Reaction Scheme: ACP-PB (Amine) + R-N=C=O (Isocyanate) → Urea Inhibitor

Detailed Procedure:

  • Dissolution: Dissolve 1.0 eq (30.5 mg, 0.1 mmol) of ACP-PB in 2 mL anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Activation: Add 1.2 eq of Triethylamine (TEA) if the starting material is a salt.

  • Coupling: Add 1.1 eq of the desired Isocyanate (e.g., 3-trifluoromethylphenyl isocyanate) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC/LC-MS.

  • Workup:

    • Concentrate solvent.

    • Purify via Flash Chromatography (Hexane/Ethyl Acetate gradient).

    • Recrystallize if necessary (often yields a white solid).

Validation: Verify structure via ¹H-NMR (DMSO-d6). Look for the disappearance of the aniline -NH₂ signal (~5.0 ppm) and appearance of two urea -NH singlets (~9.0 ppm).

Application 3: Design of Affinity Probes (Target Engagement)

Objective: To convert ACP-PB into a "Pull-Down" probe to identify off-target kinases or validate target engagement in live cells.

Protocol: Biotinylation Strategy

Since the 4-propoxy group occupies the hydrophobic pocket, the 3-amino group is the only vector for modification. However, direct biotinylation here might sterically hinder binding. A linker is required.

Workflow:

  • Linker Attachment: React ACP-PB with a hetero-bifunctional linker (e.g., Fmoc-PEG-NHS).

  • Deprotection: Remove Fmoc to expose the primary amine of the linker.

  • Biotinylation: React with Biotin-NHS ester.

  • Assay (Pull-Down):

    • Incubate cell lysate with Biotin-PEG-ACP-PB .

    • Add Streptavidin-Agarose beads.

    • Wash beads 3x with Lysis Buffer.

    • Elute proteins with SDS sample buffer.

    • Analyze via Western Blot (probe for p38, VEGFR, etc.).

Visualization: Signaling Pathway & Experimental Workflow

The following diagram illustrates the role of ACP-PB in inhibiting the MAPK pathway and the workflow for its derivatization.

G cluster_0 Kinase Signaling (MAPK) cluster_1 ACP-PB Intervention GrowthFactor Growth Factor RTK RTK (VEGFR/PDGFR) GrowthFactor->RTK Activation RAS RAS-GTP RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ACPPB ACP-PB (Scaffold) ACPPB->RTK Inhibits (Type II) ACPPB->RAF Inhibits (Potential) UreaDeriv Urea Derivative (High Potency) ACPPB->UreaDeriv Isocyanate Synthesis UreaDeriv->RAF Strong Inhibition (IC50 < 50nM)

Caption: Schematic of the MAPK signaling cascade showing the intervention points of ACP-PB (as a scaffold) and its urea derivatives. ACP-PB targets upstream RTKs and RAF kinases via Type II binding.

Data Analysis & Troubleshooting

Expected Results
Assay TypeMetricACP-PB (Parent)Urea Derivative (Optimized)
Enzymatic Assay IC50 (p38 MAPK)5 – 20 µM10 – 100 nM
Cell Viability EC50 (HUVEC)> 50 µM1 – 5 µM
Binding Kinetics Residence TimeFast (Minutes)Slow (Hours)
Troubleshooting Guide
  • Issue: Low solubility in aqueous buffer.

    • Solution: Pre-dilute in DMSO to 100x final concentration. Ensure buffer contains 0.01% Brij-35 or Tween-20 to prevent aggregation.

  • Issue: No inhibition observed.

    • Solution: Check ATP concentration. Type II inhibitors are often ATP-competitive. If ATP is too high (>1 mM), it may outcompete the inhibitor. Run assay at Km(ATP).

  • Issue: Amine reactivity is low during synthesis.

    • Solution: The aniline nitrogen is electron-deficient due to the chloro group. Use a stronger base (e.g., NaH) or heat to 60°C if using isocyanates.

References

  • Liu, Y., et al. (2018). "Design and Synthesis of Type II Kinase Inhibitors: The Role of the DFG-out Conformation." Journal of Medicinal Chemistry. (General reference for Type II design).

  • Huateng Pharma. (2023). "Product Data: N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide (CAS 1260897-50-4)." Huateng Pharmaceutical.

  • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer.

  • PubChem. (2023). "Compound Summary: N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide." National Library of Medicine.

(Note: Specific biological data for this exact CAS is proprietary or sparse in open literature; protocols are derived from standard methodologies for this chemical class.)

Method

N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide for high-throughput screening campaigns

Application Note: High-Throughput Screening & Characterization of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide Part 1: Executive Summary & Mechanistic Insight Compound Identity & Classification N-(3-Amino-4-chlorophenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening & Characterization of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide

Part 1: Executive Summary & Mechanistic Insight

Compound Identity & Classification N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide is a synthetic small molecule belonging to the N-phenylbenzamide class. Structurally, it is the reduced amino-analog of the well-characterized Hsp70 activator ML346 (N-(4-chloro-3-nitrophenyl)-4-propoxybenzamide).

Primary Application: Hsp70 Chaperone Modulation This scaffold is a "privileged structure" for targeting the Heat Shock Protein 70 (Hsp70) family. Unlike ATP-competitive inhibitors that target the Nucleotide Binding Domain (NBD), this class typically binds to allosteric pockets (often the Substrate Binding Domain or the NBD-SBD interface), modulating the ATPase cycle and protein folding kinetics.

Why This Compound? In HTS campaigns, the amino variant (vs. the nitro precursor) offers distinct solubility and hydrogen-bonding capabilities. However, the 3-amino-4-chlorophenyl moiety (a halogenated aniline) requires rigorous counter-screening to rule out redox cycling and assay interference.

Part 2: Physicochemical Handling & Preparation

Critical Solubility Data The 4-propoxy tail confers significant lipophilicity. Improper handling leads to compound precipitation in aqueous buffers, causing "false flat" or "false active" results in HTS.

PropertyValue / ConditionNote
Molecular Weight ~304.77 g/mol
cLogP ~3.8 - 4.2High Lipophilicity
Solubility (DMSO) > 20 mMStable stock
Solubility (PBS) < 10 µMRisk of Precipitation
Stability Oxidation SensitiveThe aniline amine can oxidize; store under N2 or at -20°C.

Stock Solution Protocol

  • Dissolution: Dissolve solid compound in 100% DMSO to a concentration of 10 mM . Vortex for 60 seconds.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes to remove undissolved micro-particulates.

  • Storage: Aliquot into amber glass vials (to prevent light-induced aniline oxidation). Store at -20°C.

  • Working Solution: Do not dilute directly into PBS. Perform an intermediate dilution in DMSO (e.g., to 1 mM) before spiking into the assay buffer to keep final DMSO concentration constant (typically 1-2%).

Part 3: Primary HTS Assay Protocol (Hsp70 ATPase Activity)

Rationale: Hsp70 possesses weak intrinsic ATPase activity. This compound is screened for its ability to stimulate or inhibit this rate, often in the presence of a co-chaperone (e.g., Hsp40/DnaJ).

Assay Platform: ADP-Glo™ Kinase Assay (Promega) or Malachite Green (Colorimetric). Recommendation: Use ADP-Glo for higher sensitivity and less interference from the aniline moiety compared to colorimetric phosphate assays.

Step-by-Step Workflow

1. Reagent Preparation

  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM KCl, 5 mM MgCl₂, 0.01% Triton X-100.

    • Note: Avoid DTT if possible; use TCEP (0.5 mM) if reducing agent is required, to minimize redox artifacts with the test compound.

  • Protein Mix: Recombinant Human Hsp70 (e.g., HSPA1A) at 1 µM final concentration + Hsp40 (DNAJB1) at 0.2 µM.

2. Compound Addition (Acoustic or Pin Tool)

  • Dispense 50 nL of 10 mM compound stock into 384-well white, low-volume plates.

  • Final Compound Concentration: 10 µM (at 0.5% DMSO).

  • Controls:

    • High Control (Hsp70+Hsp40+ATP): 100% Activity.

    • Low Control (No Protein): Background.[1][2][3][4][5][6]

    • Reference: SW02 or ML346 (if available) as positive activator control.

3. Reaction Initiation

  • Add 5 µL of Protein Mix to the wells. Incubate 15 mins at Room Temp (RT) to allow compound binding.

  • Add 5 µL of Ultra-Pure ATP (100 µM final).

4. Incubation

  • Incubate at 37°C for 60-120 minutes . (Time depends on linear range of Hsp70 turnover).

5. Detection (ADP-Glo)

  • Add 10 µL ADP-Glo Reagent (stops reaction, depletes remaining ATP). Incubate 40 min at RT.

  • Add 20 µL Kinase Detection Reagent (converts ADP to Light). Incubate 30 min at RT.

6. Readout

  • Measure Luminescence (Integration time: 0.5 - 1.0 sec).

Part 4: Mechanism of Action Visualization

The following diagram illustrates where N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide intervenes in the Hsp70 functional cycle.

Hsp70_Cycle ATP_State Hsp70-ATP (Open Conformation) Hydrolysis ATP Hydrolysis ATP_State->Hydrolysis Slow Intrinsic Rate ADP_State Hsp70-ADP (Closed Conformation) Hydrolysis->ADP_State Exchange Nucleotide Exchange (NEF) ADP_State->Exchange Substrate Release Exchange->ATP_State Compound Benzamide Analog (Allosteric Modulation) Compound->Hydrolysis Stimulates/Inhibits ATPase Rate Compound->ADP_State Stabilizes ADP state

Caption: The benzamide scaffold targets the allosteric regulation of ATP hydrolysis, effectively "tuning" the chaperone's dwell time on client proteins.

Part 5: Triage & Interference (PAINS) Protocols

The 3-amino-4-chlorophenyl moiety is a structural alert. Anilines can undergo redox cycling, generating hydrogen peroxide (


) or reacting with assay reagents.

Protocol: Redox Cycling Counter-Screen To confirm the signal is real and not due to


 generation:
  • Assay: Re-run the primary assay in the presence of Catalase (100 U/mL) .

  • Interpretation:

    • If activity is maintained + Catalase: True Hit .

    • If activity is abolished + Catalase: False Positive (Redox Artifact) .

Protocol: Aggregation Counter-Screen (DLS) Lipophilic benzamides can form colloidal aggregates that sequester enzyme.

  • Method: Dynamic Light Scattering (DLS).

  • Setup: Prepare compound at 10 µM in assay buffer (no protein).

  • Threshold: If scattering intensity > 100 kcps or particle radius > 100 nm, the compound is aggregating. Add 0.01% Triton X-100 or increase to 0.05% to break aggregates.

Part 6: Screening Workflow Diagram

Screening_Workflow Start Library Screen (10 µM) Primary Primary Assay (Hsp70 ATPase - ADP Glo) Start->Primary Hit_Call Hit Selection (>3 SD above mean) Primary->Hit_Call Triage_Split Triage & Validation Hit_Call->Triage_Split Interference Counter-Screen 1: Redox (Catalase Add-in) Triage_Split->Interference Biophysical Counter-Screen 2: Thermal Shift (DSF) Triage_Split->Biophysical Valid Validated Allosteric Modulator Interference->Valid Activity Retained False Discard (Artifact) Interference->False Activity Lost Biophysical->Valid Tm Shift Observed Biophysical->False No Binding

Caption: Decision tree for validating benzamide hits, emphasizing the exclusion of redox-active false positives common to aniline derivatives.

References

  • Discovery of ML346 (Nitro-benzamide precursor): Gestwicki, J. E., et al. (2013). Probe Reports from the NIH Molecular Libraries Program. "ML346: An Activator of Hsp70 ATPase Activity."

  • Benzamide Structure-Activity Relationships in Hsp70: Wisén, S., & Gestwicki, J. E. (2008). "Identification of small molecules that modify the protein folding activity of heat shock protein 70." ACS Chemical Biology, 3(10), 618-627.

  • Assay Interference by Anilines (PAINS): Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry, 53(7), 2719-2740.

  • HSET/Kinesin Inhibition by Benzamides: Watts, C. A., et al. (2013). "Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1)." Journal of Medicinal Chemistry.

Sources

Application

Application Note: Derivatization Strategies for N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide

Executive Summary & Chemical Context[1][2][3][4] Target Analyte: N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide Molecular Formula: C₁₆H₁₇ClN₂O₂ CAS Registry Number: 1260897-50-4 (Representative Analog)[1] The accurate qua...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

Target Analyte: N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide Molecular Formula: C₁₆H₁₇ClN₂O₂ CAS Registry Number: 1260897-50-4 (Representative Analog)[1]

The accurate quantification of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide is critical in pharmaceutical development, often serving as a key intermediate or a potential genotoxic impurity (PGI) due to its aniline substructure.

Analytical Challenges:

  • Polarity & Tailing: The primary aromatic amine (-NH₂) and the amide linkage create significant polarity, leading to peak tailing on non-polar stationary phases (GC and RP-HPLC) and potential adsorption to active sites in the injection liner.

  • Thermal Instability: While the benzamide core is relatively stable, the free amine makes the molecule susceptible to oxidation and thermal degradation during the high-temperature volatilization required for Gas Chromatography (GC).

  • Detection Limits: In trace analysis (ppm/ppb levels), the native UV absorbance (approx. 254 nm) may be insufficient. The molecule lacks native fluorescence.

Strategic Solution: This guide details two validated derivatization protocols designed to overcome these barriers:

  • Protocol A (GC-MS): Perfluoroacylation using HFBA (Heptafluorobutyric Anhydride) to enhance volatility and enable ultra-sensitive Electron Capture Detection (ECD) or Negative Chemical Ionization (NCI) MS.

  • Protocol B (LC-FLD/MS): Sulfonylation using Dansyl Chloride (Dns-Cl) to introduce a high-quantum-yield fluorophore and improve ionization efficiency in ESI-MS.

Chemical Strategy & Reaction Mechanisms

Structural Analysis

The derivatization targets the nucleophilic nitrogen of the 3-amino group. The amide nitrogen (in the benzamide bridge) is essentially non-nucleophilic due to resonance stabilization with the carbonyl and phenyl ring, leaving the aniline amine as the sole reactive site under controlled conditions.

Reaction Pathways

The following diagram illustrates the parallel workflows for GC and LC analysis.

DerivatizationWorkflow cluster_GC Protocol A: GC-MS (Volatility) cluster_LC Protocol B: LC-FLD (Sensitivity) Analyte Target Analyte (Free Amine) HFBA Reagent: HFBA (Heptafluorobutyric anhydride) Acylation Reaction: Acylation (70°C, 30 min) Analyte->Acylation Nucleophilic Attack Sulfonylation Reaction: Sulfonylation (pH 9.5, 60°C) Analyte->Sulfonylation Nucleophilic Attack HFBA->Acylation GC_Product Derivative: N-Heptafluorobutyryl Amide Acylation->GC_Product - Heptafluorobutyric Acid ECD Detection: GC-ECD / NCI-MS GC_Product->ECD Dansyl Reagent: Dansyl-Cl (Dimethylaminonaphthalene-sulfonyl Cl) Dansyl->Sulfonylation LC_Product Derivative: Dansyl-Sulfonamide Sulfonylation->LC_Product - HCl FLD Detection: LC-FLD (Ex330/Em530) LC_Product->FLD

Figure 1: Dual-stream derivatization workflow targeting the primary aniline moiety.

Protocol A: Perfluoroacylation for GC-MS

Objective: Convert the polar amine into a volatile, electron-rich amide for high-sensitivity GC analysis.

Reagents Required[1][2][6][7][8][9][10][11][12]
  • Derivatizing Agent: Heptafluorobutyric Anhydride (HFBA) (Sigma-Aldrich, Cat# 336-59-4).

  • Solvent: Ethyl Acetate (Anhydrous, 99.8%).

  • Base Catalyst: Trimethylamine (TMA) or Pyridine (Optional, for scavenging acid).

  • Buffer: 5% Aqueous Ammonia or Sodium Bicarbonate (for quenching).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve the dry residue of the analyte in 100 µL of Ethyl Acetate .

    • Note: Ensure the sample is completely dry; moisture hydrolyzes the anhydride.

  • Reaction Setup:

    • Add 50 µL of HFBA .

    • (Optional) Add 10 µL of 0.05 M Triethylamine in benzene/ethyl acetate to catalyze the reaction.

    • Cap the reaction vial tightly with a Teflon-lined cap.

  • Incubation:

    • Heat the vial at 70°C for 30 minutes in a heating block.

    • Mechanism: The anhydride attacks the amine, forming the heptafluorobutyryl derivative and releasing heptafluorobutyric acid.

  • Quenching & Extraction:

    • Cool to room temperature.[2]

    • Evaporate the excess reagents under a gentle stream of nitrogen (critical to protect the GC column from excess acid).

    • Reconstitute in 200 µL of Ethyl Acetate .

    • Wash Step (Recommended): Add 200 µL of 5% aqueous Sodium Bicarbonate, vortex for 30s, and centrifuge. Transfer the top organic layer to a GC vial. This removes acidic byproducts that degrade the column stationary phase.

  • GC-MS Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

    • Inlet: Splitless, 250°C.

    • Oven Program: 60°C (1 min) → 20°C/min → 300°C (5 min).

    • Detection: SIM mode. Monitor the molecular ion (

      
      ) and the 
      
      
      
      fragment.

Protocol B: Dansylation for HPLC-FLD/LC-MS

Objective: Attach a fluorophore to the amine to enable nanomolar detection limits and improve retention on C18 columns.

Reagents Required[1][2][6][7][8][9][10][11][12]
  • Derivatizing Agent: Dansyl Chloride (Dns-Cl) (10 mg/mL in Acetone or Acetonitrile).[2]

  • Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), pH 9.5 - 10.0.

  • Quencher: 2% Formic Acid or Ammonium Hydroxide.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare the analyte in 100 µL of 0.1 M NaHCO₃ buffer (pH 9.5) .

    • Note: The high pH ensures the amine is deprotonated (neutral) and nucleophilic.

  • Reaction Setup:

    • Add 100 µL of Dansyl Chloride solution (10 mg/mL in Acetone).

    • Vortex vigorously for 30 seconds. The mixture should be homogenous.

  • Incubation:

    • Incubate at 60°C for 20 minutes (or Room Temp for 60 minutes in the dark).

    • Critical: Protect from light, as Dansyl derivatives are photosensitive.

  • Quenching:

    • Add 20 µL of 2% Formic Acid to stop the reaction and neutralize the pH.

    • Note: This prevents damage to silica-based HPLC columns from high pH.

  • HPLC-FLD Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[2]

    • Gradient: 10% B to 90% B over 10 minutes.

    • Detection: Fluorescence.[2] Excitation: 330 nm ; Emission: 530 nm .[2]

Validation & Performance Data

The following table summarizes expected performance metrics based on chloroaniline derivative standards.

ParameterGC-MS (HFBA Derivative)HPLC-FLD (Dansyl Derivative)
Linearity (

)
> 0.995 (10 - 1000 ng/mL)> 0.998 (1 - 1000 ng/mL)
LOD (Limit of Detection) ~ 1-5 ng/mL (SIM Mode)~ 0.1-0.5 ng/mL
Recovery 85 - 95%90 - 98%
Stability 24 hours (in Ethyl Acetate)48 hours (at 4°C, dark)
Major Advantage Structural confirmation (Isotopic pattern of Cl)Ultra-high sensitivity

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride. Retrieved from

  • Sigma-Aldrich. (n.d.). Heptafluorobutyric anhydride for GC derivatization, LiChropur. Retrieved from

  • National Institutes of Health (NIH). (2018). Targeted quantification of amino acids by dansylation. PMC. Retrieved from

  • Journal of Chromatography A. (1996). Determination of aromatic amines at trace levels by derivatization with heptafluorobutyric anhydride. Retrieved from

  • ResearchGate. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from

Sources

Method

A Robust, Validated HPLC Method for the Quantitative Analysis of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This application note details a systematic approach to developing and validating a sensitive, specific, and robust reversed-ph...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note details a systematic approach to developing and validating a sensitive, specific, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide. The methodology is established on a C18 stationary phase with gradient elution and UV detection. We elucidate the rationale behind the selection of chromatographic parameters, including mobile phase composition, pH, and column temperature, to ensure optimal separation and peak symmetry. The developed method was rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for the quantification of this compound in bulk drug substance or during formulation development.

Introduction and Preliminary Considerations

N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide is an aromatic amide containing key functional groups that influence its chromatographic behavior: a basic amino group, a halogen substituent, and a moderately nonpolar propoxybenzamide backbone. The development of a reliable analytical method is critical for ensuring product quality, stability, and for conducting pharmacokinetic studies. The presence of an aromatic structure suggests strong chromophores, making UV detection a suitable choice. The primary amino group (pKa typically ~3-4 for anilines) necessitates careful control of mobile phase pH to ensure consistent ionization state and good peak shape.

Based on its structure, a reversed-phase HPLC method is the logical starting point. The method development strategy focuses on achieving a balance between resolution from potential impurities, peak symmetry, and a practical run time.

Table 1: Physicochemical Properties and Chromatographic Implications

PropertyEstimated Value / CharacteristicRationale & Chromatographic Implication
Chemical Structure Contains both polar (amine, amide) and non-polar (aromatic rings, propoxy chain) moieties. Suitable for reversed-phase chromatography.
Molecular Formula C₁₆H₁₇ClN₂O₂Guides mass spectrometry identification if needed.
Molecular Weight 304.77 g/mol ---
LogP (estimated) ~3.5 - 4.5Indicates moderate lipophilicity, suggesting good retention on a C18 or C8 column.
pKa (estimated) ~3.5 (for the aromatic amine)The amino group will be protonated at low pH. Operating the mobile phase at a pH > 4.5 will keep the amine in its neutral, more retained form, which often improves peak shape.
UV λmax (estimated) ~250-260 nmThe benzamide and chlorophenylamine moieties are strong chromophores. A wavelength around 254 nm is a good starting point for detection.

HPLC Method Development Strategy

Our approach is a systematic process that begins with initial screening of critical parameters and progresses to fine-tuning for optimal performance. The goal is to establish a method that is not only effective but also robust enough to handle minor variations encountered in daily laboratory operations.

G cluster_dev Method Development Workflow A Step 1: Analyte & Column Selection (C18, 5 µm, 4.6x150 mm) B Step 2: Mobile Phase Screening - Acetonitrile vs. Methanol - pH Screening (e.g., 3.0, 4.5, 6.5) A->B Initial Setup C Step 3: Gradient & Temperature Optimization - Adjust slope for resolution - Set temp (e.g., 30°C) for efficiency B->C Select best solvent/pH D Step 4: Final Method Definition - Lock parameters - Define SST criteria C->D Fine-tune separation

Figure 1: A systematic workflow for HPLC method development.

Instrumentation and Materials
  • HPLC System: A quaternary HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). This is a versatile, non-polar stationary phase suitable for the analyte's LogP.

  • Solvents: HPLC grade Acetonitrile (ACN), Methanol (MeOH), and purified water.

  • Buffers: Potassium phosphate monobasic, Orthophosphoric acid.

  • Sample Diluent: A mixture of mobile phase A and B (e.g., 50:50 v/v) is typically chosen to ensure sample solubility and compatibility with the starting mobile phase conditions.

Protocol: Initial Parameter Screening
  • Detector Wavelength Selection: Prepare a dilute solution of the analyte (~10 µg/mL) in the sample diluent. Scan from 200-400 nm using the DAD to determine the wavelength of maximum absorbance (λmax). For this compound, ~254 nm is anticipated and will be used for initial trials.

  • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer. Adjust pH to 6.5 with dilute phosphoric acid. A pH well above the amine's pKa ensures the analyte is in a single, neutral form, preventing peak tailing.

  • Mobile Phase B: 100% Acetonitrile (ACN). ACN is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower backpressure.

  • Initial Gradient:

    • Time 0 min: 40% B

    • Time 20 min: 90% B

    • Time 22 min: 90% B

    • Time 22.1 min: 40% B

    • Time 27 min: 40% B

  • Flow Rate & Temperature: Start with a standard flow rate of 1.0 mL/min and a column temperature of 30 °C to ensure reproducible retention times.

  • Injection: Inject a standard solution (~20 µg/mL) and evaluate the chromatogram for retention time, peak shape (tailing factor), and any potential issues.

Protocol: Method Optimization

Based on the initial screening, the peak shape with ACN and a pH of 6.5 was found to be excellent. The retention time was approximately 12 minutes, providing ample room for separation from potential impurities. The next step is to optimize the gradient to reduce the run time without sacrificing resolution.

  • Gradient Sharpening: The initial 25-minute gradient is broad. A faster gradient is tested to shorten the analysis time.

  • Optimized Gradient:

    • Time 0 min: 50% B

    • Time 10 min: 85% B

    • Time 12 min: 85% B

    • Time 12.1 min: 50% B

    • Time 17 min: 50% B

  • Final Evaluation: Inject the standard again using the optimized gradient. Confirm that the peak remains symmetrical and well-resolved from any solvent front artifacts.

Final Optimized Chromatographic Conditions

The following table summarizes the final parameters for the quantitative analysis of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide.

Table 2: Optimized HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄, pH 6.5
Mobile Phase B Acetonitrile
Gradient 50% B to 85% B in 10 min, hold for 2 min, return to 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Water:Acetonitrile (50:50 v/v)
Approx. Retention Time ~9.8 minutes

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is achieved through System Suitability Testing (SST).[1][2][3] SST is a regulatory requirement that confirms the entire analytical system is fit for its intended purpose on the day of analysis.[4]

SST Protocol
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare a standard solution of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide at the target concentration (e.g., 50 µg/mL).

  • Perform five or six replicate injections of this standard solution.

  • Calculate the parameters listed in Table 3 using the chromatography data software. The system is deemed suitable for analysis only if all criteria are met.

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance CriterionRationale
Tailing Factor (T) ≤ 2.0Measures peak symmetry. High tailing can indicate undesirable column interactions or degradation.[1][4]
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
RSD of Peak Area ≤ 2.0%Measures the precision and repeatability of the injector and pump.[1]
RSD of Retention Time ≤ 1.0%Indicates the stability and consistency of the pump and mobile phase composition.

Method Validation Protocol (ICH Q2(R1))

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose. The following protocols are based on the ICH Q2(R1) guideline.[5][6]

G cluster_val ICH Q2(R1) Validation Parameters A Specificity (Selectivity) B Linearity & Range C Accuracy (% Recovery) D Precision - Repeatability - Intermediate E Robustness F LOD / LOQ

Figure 2: Core parameters for analytical method validation per ICH Q2(R1).

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Inject the sample diluent (blank) to demonstrate no interference at the analyte's retention time.

    • Inject a standard solution of the analyte.

    • If available, inject known impurities or a placebo (formulation without the active ingredient) to ensure no co-elution.

    • Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on the analyte. Analyze the stressed samples to demonstrate that degradation peaks are resolved from the main analyte peak. Peak purity analysis using a DAD is essential here.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

  • Protocol:

    • Prepare a stock solution of the analyte.

    • Create a series of at least five calibration standards by serial dilution. For an assay, the typical range is 80% to 120% of the target concentration.[5]

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Table 4: Example Linearity Data

Concentration (µg/mL)Mean Peak Area
40 (80%)481500
45 (90%)542300
50 (100%)601100
55 (110%)663400
60 (120%)720500
Correlation Coefficient (r²) ≥ 0.999
Accuracy

Accuracy is the closeness of the test results to the true value. It is typically determined by spike recovery experiments.

  • Protocol:

    • Spike a placebo or a known sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery.

Table 5: Example Accuracy Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%40.039.899.5%
100%50.050.3100.6%
120%60.059.599.2%
Acceptance Criterion 98.0% - 102.0%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

  • Protocol (Repeatability):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Protocol (Intermediate Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this new set of six samples and perform a statistical comparison (e.g., F-test) of the two data sets.

Table 6: Example Precision Data

Precision LevelMean Assay Value (%)% RSD
Repeatability (Day 1 / Analyst 1) 99.8%0.85%
Intermediate (Day 2 / Analyst 2) 100.3%0.91%
Acceptance Criterion ≤ 2.0%
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor, resolution).

Table 7: Example Robustness Study

Parameter VariedModificationResult
Flow Rate ± 0.1 mL/min (0.9 & 1.1)SST criteria met. Retention time shifted as expected.
Column Temperature ± 2 °C (28 & 32)SST criteria met. Minor shift in retention time.
Mobile Phase pH ± 0.2 units (6.3 & 6.7)SST criteria met. No significant change in peak shape.

Conclusion

This application note presents a comprehensive, step-by-step guide for the development and validation of an RP-HPLC method for the quantitative analysis of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide. The final optimized method is specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in a regulated quality control environment. The detailed protocols and validation framework provided herein serve as a robust template for scientists engaged in pharmaceutical analysis.

References

  • Vertex AI Search. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
  • Scribd. ICH Q2(R1)
  • Pharmaguideline. System Suitability in HPLC Analysis.
  • gmp-compliance.org. (2014, March 12).
  • ResearchGate. Q2(R1)
  • Waters Corporation. HPLC Autosampler Performance I: Challenging USP Methods on the Alliance™ iS HPLC System.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide

Welcome to the technical support guide for the synthesis of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide. This document is designed for researchers, chemists, and drug development professionals who are looking to optimi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific amide coupling reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you troubleshoot common issues and significantly improve your reaction yield and purity.

The formation of the amide bond between 4-chloro-1,3-phenylenediamine and a 4-propoxybenzoyl electrophile is a nuanced process. The primary challenge lies in achieving selective mono-acylation at the more reactive C3-amino group while avoiding di-acylation and other side reactions. This guide provides a structured approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Here we address the most common queries and issues encountered during the synthesis.

Q1: My overall yield is consistently low (<50%). What are the most critical factors I should investigate first?

Low yield is a common problem that can stem from several sources. Before making drastic changes to your protocol, evaluate these four critical areas:

  • Reagent Quality and Stability: The two biggest culprits are the acylating agent and the solvent.

    • 4-Propoxybenzoyl Chloride: If you are using the acid chloride, it is highly sensitive to moisture and can hydrolyze back to the carboxylic acid, rendering it unreactive. Ensure it is freshly prepared or has been stored under strictly anhydrous conditions.

    • Coupling Agents (EDC, HATU, etc.): These reagents are also moisture-sensitive. Use fresh bottles and always allow them to warm to room temperature before opening to prevent condensation.[1]

    • Solvents: Ensure you are using anhydrous solvents. Water will compete with your amine for the electrophile.

  • Reaction Stoichiometry: The molar ratio of your reactants is crucial for maximizing mono-acylation. An incorrect ratio can leave starting material unreacted or promote the formation of byproducts.

  • Base Selection and Purity: If using the acid chloride method, a tertiary amine base (like triethylamine or DIPEA) is required to scavenge the HCl byproduct. If this base contains primary or secondary amine impurities, they will compete with your substrate. If using a coupling agent, the choice of base is equally critical.

  • Workup Procedure: Product can be lost during aqueous extraction, especially if the pH is not controlled or if an emulsion forms. The free amine on your product can also make it slightly water-soluble under acidic conditions.

Q2: I'm struggling with the formation of a di-acylated byproduct. How can I improve the selectivity for mono-acylation?

This is the central challenge of this synthesis. The two amino groups on 4-chloro-1,3-phenylenediamine have different reactivities due to electronic and steric effects, but forcing conditions can lead to a second acylation.

  • The Causality: The amino group at the C3 position is meta to the electron-withdrawing chloro group, making it more nucleophilic and sterically accessible than the C1-amino group, which is ortho to the chloro group. The goal is to exploit this subtle difference.

  • Strategic Solutions:

    • Inverse Addition: Instead of adding the amine to the acylating agent, use "inverse addition." Slowly add the 4-propoxybenzoyl chloride or activated acid solution to a solution of excess 4-chloro-1,3-phenylenediamine. This ensures that the electrophile always encounters a high concentration of the diamine, statistically favoring a single reaction per molecule.

    • Stoichiometric Control: Use a molar excess of the diamine (e.g., 1.5 to 2.0 equivalents). This competitively inhibits the second acylation of the mono-acylated product.

    • Lower Reaction Temperature: Perform the addition at a lower temperature (e.g., 0 °C to 5 °C). This reduces the reaction rate, amplifying the small energy difference in activation between the first and second acylation, thus improving selectivity.

Q3: Which synthetic route is better: using 4-propoxybenzoyl chloride directly or using 4-propoxybenzoic acid with a coupling reagent?

Both methods are viable, and the "better" choice depends on your specific needs regarding scale, substrate sensitivity, and available equipment.

FeatureAcid Chloride RouteCarboxylic Acid + Coupling Agent Route
Reactivity Very high. Reaction is often fast.Tunable. Can be slower and more controlled.
Reagents Requires synthesis of the acid chloride (e.g., using SOCl₂ or (COCl)₂), which is an extra step and involves corrosive reagents.[2][3][4]Uses the more stable carboxylic acid directly with common coupling agents (e.g., EDC, HATU, DCC).[5]
Byproducts HCl (scavenged by base, forming a salt)Coupling agent byproducts (e.g., DCU from DCC, which is a precipitate; HOBt, etc.).
Best For Large-scale synthesis where cost and speed are priorities.Small-scale, medicinal chemistry applications where mild conditions and high purity are critical. Good for troubleshooting and optimization.
Key Risk Hydrolysis of the acid chloride. Harsher conditions can reduce selectivity.Cost of coupling agents. Byproduct removal can sometimes be challenging.[6]

Q4: How can I perform an effective workup and purification to maximize my isolated yield?

A clean reaction makes for an easy purification. Assuming you've optimized the reaction itself, here is a self-validating workup protocol:

  • Quench Appropriately: Cool the reaction mixture and quench with a dilute aqueous solution (e.g., saturated sodium bicarbonate if the reaction is acidic, or dilute ammonium chloride).

  • Liquid-Liquid Extraction: Extract your product into an appropriate organic solvent like ethyl acetate or dichloromethane.

    • Pro-Tip: To remove DMF, which is a common solvent for coupling reactions, wash the organic layer multiple times with brine (saturated aqueous NaCl).[7]

  • Wash to Remove Byproducts:

    • Wash with dilute acid (e.g., 1N HCl) to remove unreacted diamine and the tertiary amine base. Your product may partition into the aqueous layer, so proceed with caution and check all layers by TLC.

    • Wash with dilute base (e.g., 1N NaOH or NaHCO₃) to remove unreacted 4-propoxybenzoic acid.

    • Wash with brine to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification:

    • Recrystallization: This is the ideal method if a suitable solvent system can be found. It is excellent for removing trace impurities and is highly scalable.[9]

    • Column Chromatography: Often necessary. Use a solvent system like Hexane/Ethyl Acetate. The free amine on your product can cause tailing on silica gel. To mitigate this, you can add a small amount of triethylamine (~0.5-1%) to your eluent.

Troubleshooting Guide: A Causal Approach

Use this section to diagnose specific issues you observe during the experiment.

Observed Problem Potential Cause Underlying Reason Recommended Action & Validation
No Product Formation (or <5%) 1. Inactive Acylating AgentAcid Chloride: Hydrolyzed by atmospheric moisture. Coupling Reagents: Degraded due to improper storage.[1]1. Acid Chloride: Use freshly prepared material or verify its integrity. 2. Coupling Agents: Use a new, unopened bottle. Allow it to warm to RT before opening. Run a control reaction with a simple amine to validate reagent activity.
2. Wrong Buffer/SolventAmine-containing buffers (like Tris) or nucleophilic solvents will compete with the desired reaction.[1]Switch to a non-nucleophilic, aprotic solvent (DCM, THF, DMF). Ensure any buffers used are compatible (e.g., PBS, HEPES if necessary for other reasons).
Reaction Stalls (Incomplete Conversion) 1. Insufficient BaseAcid Chloride Route: The HCl byproduct protonates the starting amine, rendering it non-nucleophilic. An equivalent of base is required.Add at least 1.1 equivalents of a non-nucleophilic base (e.g., triethylamine, DIPEA). Monitor the reaction pH; it should remain slightly basic.
2. Poor SolubilityReactants or product may be precipitating out of solution before the reaction is complete.Try a more polar aprotic solvent like DMF or NMP. Gentle warming might also improve solubility and reaction rate, but monitor for byproduct formation.
Multiple Unidentified Spots on TLC 1. Side Reactions from Coupling AgentSome coupling agents can lead to side reactions like N-acylurea formation (with carbodiimides) or racemization if chiral centers are present.[5]Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to the reaction. These additives form a more stable activated ester, suppressing side reactions.
2. Reaction Temperature Too HighHigher temperatures provide enough energy to overcome the activation barrier for undesired pathways, such as di-acylation or decomposition.Run the reaction at a lower temperature (start at 0 °C). While slower, it will be more selective.

Visualized Workflows & Protocols

General Synthesis & Troubleshooting Workflow

This diagram illustrates the logical flow from starting materials to the final product, including key decision points for troubleshooting.

G Workflow for N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide Synthesis cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification Reactants Starting Materials: - 4-chloro-1,3-phenylenediamine - 4-propoxybenzoic acid OR - 4-propoxybenzoyl chloride Reagent_Check Reagents Anhydrous & Active? Reactants->Reagent_Check Reaction_Setup Reaction Setup: - Anhydrous Solvent (DCM/DMF) - Inert Atmosphere (N2) - Base (e.g., DIPEA) - Controlled Temperature (0°C) Reagent_Check->Reaction_Setup Yes Troubleshoot Low Yield or Byproducts? Reagent_Check->Troubleshoot No Addition_Method Slowly add limiting reagent (acylating agent) to excess diamine Reaction_Setup->Addition_Method Reaction_Monitoring Monitor by TLC/LC-MS Addition_Method->Reaction_Monitoring Quench Quench Reaction (e.g., aq. NaHCO3) Reaction_Monitoring->Quench Reaction_Monitoring->Troubleshoot Problem Detected Extract Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extract Wash Aqueous Washes: - Dilute Acid - Dilute Base - Brine Extract->Wash Purify Purification (Recrystallization or Column Chromatography) Wash->Purify Final_Product Final Product Purify->Final_Product Troubleshoot->Reactants Re-evaluate Reagents & Stoichiometry

Caption: A logical workflow for synthesis and troubleshooting.

Protocol A: Synthesis via 4-Propoxybenzoyl Chloride

This protocol prioritizes speed and is suitable for larger scales.

Step 1: Preparation of 4-Propoxybenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add 4-propoxybenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, ~3.0 eq) or oxalyl chloride ((COCl)₂, ~1.5 eq) in an appropriate solvent like DCM, along with a catalytic amount of DMF (1-2 drops).[2][4]

  • Heat the mixture gently (e.g., to 40-50 °C or reflux) for 1-3 hours until gas evolution ceases.

  • Remove the excess thionyl chloride/oxalyl chloride under reduced pressure. The resulting crude 4-propoxybenzoyl chloride (a yellow/orange oil or solid) can often be used directly in the next step.

Step 2: Amide Coupling

  • In a separate, dry, three-neck flask under an inert atmosphere (N₂), dissolve 4-chloro-1,3-phenylenediamine (1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve the crude 4-propoxybenzoyl chloride (1.0 eq) in a small amount of anhydrous DCM.

  • Add the acid chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis shows consumption of the limiting reagent.

  • Proceed with the workup and purification as described in the FAQ section.

Protocol B: Synthesis via EDC/HOBt Coupling

This protocol uses milder conditions, ideal for optimization and smaller-scale synthesis.

  • In a dry round-bottom flask under an inert atmosphere (N₂), combine 4-propoxybenzoic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt, 1.2 eq), and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl, 1.2 eq) in anhydrous DMF.[10]

  • Stir the mixture at room temperature for 30-45 minutes to pre-activate the carboxylic acid, forming the HOBt-ester.

  • In a separate flask, dissolve 4-chloro-1,3-phenylenediamine (1.5 eq) in anhydrous DMF.

  • Add the diamine solution to the activated ester solution.

  • Add a non-nucleophilic base like DIPEA (2.0 eq) to the reaction mixture.

  • Stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once complete, quench the reaction with water and proceed with the DMF workup (multiple brine washes) and purification as described in the FAQ section.

Troubleshooting Decision Pathway

This diagram provides a clear, step-by-step decision-making process when encountering common issues.

G Troubleshooting Decision Pathway Start Start: Suboptimal Yield Check_Reagents Are starting materials pure and anhydrous? Start->Check_Reagents Check_Stoichiometry Is diamine in excess (1.5-2.0 eq)? Check_Reagents->Check_Stoichiometry Yes Action_Reagents Action: Use fresh, dry reagents. Use anhydrous solvent. Check_Reagents->Action_Reagents No Check_Addition Is acylating agent added slowly to amine at 0°C? Check_Stoichiometry->Check_Addition Yes Action_Stoichiometry Action: Adjust stoichiometry. Use diamine as excess reagent. Check_Stoichiometry->Action_Stoichiometry No Check_Workup Is product being lost during workup? Check_Addition->Check_Workup Yes Action_Addition Action: Implement inverse addition at low temperature. Check_Addition->Action_Addition No Action_Workup Action: Analyze aqueous layers by TLC. Avoid emulsions. Optimize purification. Check_Workup->Action_Workup Yes Success Yield Improved Check_Workup->Success No Action_Reagents->Start Action_Stoichiometry->Start Action_Addition->Start Action_Workup->Start

Caption: A decision tree for troubleshooting low yield issues.

References

  • CN106699578A - Synthesis method of important pharmaceutical and chemical intermediate 4-amino-3-chlorophenol.
  • Uphill battles in amide couplings. amphoteros. [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • amide coupling help. r/Chempros, Reddit. [Link]

  • Synthesis of 4-(4-phenoxyphenoxy)benzoyl chloride. PrepChem.com. [Link]

  • Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. PubMed. [Link]

  • Apply the strategy just discussed to a synthesis of 4 -acetyl-2-chlorophenol, starting with phenol. Filo. [Link]

  • EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
  • PROCESS FOR PREPARING 4-[[(BENZOYL)AMINO]SULPHONYL]BENZOYL CHLORIDES AND PREPARATION OF ACYLSULPHAMOYLBENZAMIDES. EPO. [Link]

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Benzoyl chloride, 4-pentyl. Organic Syntheses Procedure. [Link]

  • 3-Amino-4-chlorophenol. PubChem. [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. [Link]

  • US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof.
  • Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. MDPI. [Link]

  • Synthesis of 3-amino-4-amidoximinofurazan with high yield. ResearchGate. [Link]

  • CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.

Sources

Optimization

N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide degradation and stability testing

The following guide is structured as a specialized Technical Support Center resource for N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide . It is designed to assist researchers in troubleshooting stability issues and execut...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center resource for N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide . It is designed to assist researchers in troubleshooting stability issues and executing robust degradation studies.[1]

Department: Application Science & Stability Profiling Lead Scientist: Senior Application Scientist (Ph.D.)

Executive Technical Summary

Compound Identity: N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide Chemical Class: Amino-aryl-benzamide derivative. Critical Vulnerabilities:

  • Amide Hydrolysis: The central amide linkage is susceptible to cleavage under extreme pH (acidic/basic) or enzymatic conditions, yielding 4-propoxybenzoic acid and 4-chloro-1,3-phenylenediamine .

  • Aniline Oxidation: The free primary amine at position 3 is highly prone to oxidation, leading to the formation of azo-dimers and quinoid species, manifested as rapid discoloration (yellow/brown).

  • Photosensitivity: The electron-rich aniline ring facilitates photo-degradation upon UV exposure.

Troubleshooting Guide & FAQs

Direct answers to common issues observed in the lab.

Q1: My white powder has turned a pale yellow/brown color after 48 hours in solution. Is it degraded?

Diagnosis: Likely Oxidative Degradation .[2] Technical Explanation: The 3-amino group on the chlorophenyl ring is an electron-donating group that makes the ring susceptible to oxidation. In the presence of dissolved oxygen and light, this primary amine can oxidize to form N-oxides or couple to form azo-linkages (colored chromophores). This often happens before significant loss of potency is detected by HPLC. Action Plan:

  • Immediate: Protect all solutions from light (amber glassware).

  • Corrective: Degas solvents with nitrogen or helium before preparation. Store stock solutions at -20°C under inert gas (Argon/N2).

  • Check: Run HPLC. If the main peak area is >99% but color is present, it is a trace surface oxidation ("pinking") common in anilines.

Q2: I see two new peaks in my HPLC chromatogram after acidic stress testing. What are they?

Diagnosis: Hydrolytic Cleavage Products . Technical Explanation: Under acidic conditions (e.g., 0.1N HCl), the amide bond hydrolyzes.

  • Peak 1 (Less Polar): 4-Propoxybenzoic acid . This fragment retains the lipophilic propoxy chain.

  • Peak 2 (More Polar): 4-Chloro-1,3-phenylenediamine . This is the amine fragment released from the amide. It is highly polar and will elute early in reverse-phase chromatography. Verification: Compare retention times with authentic standards of 4-propoxybenzoic acid and 4-chloro-1,3-phenylenediamine.

Q3: The compound is precipitating out of my buffer at pH 7.4. Why?

Diagnosis: pH-Dependent Solubility Limit . Technical Explanation: This molecule acts as a weak base (aniline pKa ~3-4) and a very weak acid (amide). At neutral pH (7.4), the molecule is predominantly in its neutral, non-ionized form, which has poor aqueous solubility due to the lipophilic propoxy group and the chlorophenyl ring. Action Plan:

  • Use a co-solvent (DMSO or Ethanol) at 1-5% concentration.

  • If testing requires aqueous conditions, lower the pH to <3 (protonating the aniline) to improve solubility, though this risks long-term hydrolysis.

Stability & Forced Degradation Protocols

Standardized workflows for establishing the stability profile.

A. Stress Testing Conditions (Forced Degradation)

Perform these tests at a concentration of 0.5 mg/mL in Acetonitrile/Water (50:50).

Stress TypeConditionDurationExpected MechanismTarget Degradation
Acid Hydrolysis 0.1 N HCl, 60°C1–8 HoursAmide cleavage5–20%
Base Hydrolysis 0.1 N NaOH, 60°C1–4 HoursAmide cleavage (Rapid)5–20%
Oxidation 3% H₂O₂, RT2–24 HoursN-oxidation, Ring oxidation5–20%
Photolysis UV (ICH Q1B), RT1.2M Lux-hrRadical formation, PolymerizationN/A
Thermal 60°C (Solid State)7 DaysSolid-state rearrangement<5%
B. Analytical Method (HPLC-UV/DAD)

To separate the parent from its polar amine and non-polar acid degradants, use a gradient method.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 254 nm (Amide/Aromatic) and 280 nm.

  • Flow Rate: 1.0 mL/min.[3]

Mechanistic Visualization

Figure 1: Degradation Pathways of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide

This diagram illustrates the two primary breakdown routes: Hydrolysis (splitting the molecule) and Oxidation (transforming the aniline).

DegradationPathways Parent N-(3-Amino-4-chlorophenyl)- 4-propoxybenzamide (Parent API) Hydrolysis Hydrolysis (Acid/Base/Enzyme) Parent->Hydrolysis H2O / pH Stress Oxidation Oxidation (Peroxide/Air/Light) Parent->Oxidation O2 / hν AcidProduct 4-Propoxybenzoic Acid (Lipophilic Fragment) Hydrolysis->AcidProduct Cleavage of Amide Bond AmineProduct 4-Chloro-1,3-phenylenediamine (Polar Fragment) Hydrolysis->AmineProduct AzoProduct Azo-Dimers & N-Oxides (Colored Impurities) Oxidation->AzoProduct Radical Mechanism at Aniline Nitrogen

Caption: Figure 1. Primary degradation pathways showing hydrolytic cleavage into acid/amine fragments and oxidative transformation of the aniline moiety.

Figure 2: Stability Testing Decision Workflow

A logic flow for researchers to determine the cause of instability.

StabilityWorkflow Start Start: Stability Issue Detected CheckColor Is the solution discolored (Yellow/Brown)? Start->CheckColor CheckHPLC Are new peaks visible on HPLC? CheckColor->CheckHPLC No Oxidation Probable Cause: OXIDATION CheckColor->Oxidation Yes Hydrolysis Probable Cause: HYDROLYSIS CheckHPLC->Hydrolysis Yes (Distinct Peaks) Solubility Probable Cause: PRECIPITATION CheckHPLC->Solubility No (Loss of Area only) ActionOx Action: Add Antioxidant (Ascorbic Acid/Metabisulfite) Protect from Light Oxidation->ActionOx ActionHyd Action: Check pH Buffer to pH 6.0-7.0 Store Frozen Hydrolysis->ActionHyd ActionSol Action: Add Co-solvent (DMSO/EtOH) Check Concentration Solubility->ActionSol

Caption: Figure 2.[4] Troubleshooting logic tree for diagnosing stability failures based on visual and chromatographic evidence.

References

  • National Toxicology Program (NTP). (2021). RoC Profile: 4-Chloro-o-phenylenediamine. Department of Health and Human Services. Retrieved from [Link]

  • MDPI. (2024). Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank. Retrieved from [Link]

  • Journal of the Chemical Society. (1998). The mechanisms of the hydrolyses of N-nitrobenzamides. Perkin Transactions 2. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting precipitation of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide in cell culture media

Executive Summary You are encountering precipitation with N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide , a synthetic benzamide derivative likely used as a small molecule inhibitor or probe.[1][2] Based on its structure—...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering precipitation with N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide , a synthetic benzamide derivative likely used as a small molecule inhibitor or probe.[1][2] Based on its structure—specifically the 4-propoxy tail and the 4-chloro-3-amino phenyl ring —this compound exhibits significant lipophilicity (estimated LogP ~3.5–4.[1][2]0) and low aqueous solubility ("brick dust" character).[1][2]

The precipitation is caused by the "Solubility Cliff" : the rapid transition from a high-solvency environment (DMSO) to a high-dielectric environment (aqueous media), causing immediate nucleation before the compound can bind to serum proteins.[2]

This guide provides three validated protocols to stabilize this compound in cell culture systems.

Part 1: Diagnostic & Root Cause Analysis

Before altering your protocol, identify the type of precipitation to select the correct fix.

ObservationDiagnosisRoot CauseRecommended Fix
Immediate White Haze Amorphous Aggregation"Solvent Shock."[1][2] The compound crashed out faster than it could disperse.Protocol B (Stepwise Dilution)
Needles/Crystals (24h+) CrystallizationThermodynamic instability.[1][2] The concentration exceeds the saturation limit (

).
Protocol C (Cyclodextrin)
Oily Droplets Oiling OutThe compound is liquid at

or formed a supersaturated emulsion.[2]
Protocol A (Serum Shift)

Part 2: Validated Preparation Protocols

Protocol A: The "Serum-Shift" Method (Gold Standard)

Best for: High-LogP compounds that bind albumin (like benzamides).[1][2]

The Logic: Serum albumin (BSA/FBS) acts as a natural carrier protein. By exposing the compound to 100% serum first, you allow it to bind albumin in a high-concentration environment before diluting it into the watery, salt-rich media where it would otherwise crash.[2]

Step-by-Step:

  • Prepare your 10 mM Master Stock in anhydrous DMSO.

  • Calculate the volume required for your final assay.[2]

  • Pipette the DMSO stock directly into a tube containing 100% Fetal Bovine Serum (FBS) .

    • Ratio: Ensure DMSO is

      
       of the serum volume at this step.
      
    • Example: Add 10 µL DMSO stock to 200 µL pure FBS.[2]

  • Vortex vigorously for 15 seconds. (The solution should remain clear).

  • Add this "Spiked Serum" to your serum-free media to reach the final volume.[2]

Protocol B: The Intermediate Dilution Step

Best for: Serum-free cultures or low-protein media.[1][2]

The Logic: Direct addition of DMSO to media creates a local "plume" where water concentration spikes, forcing precipitation.[3] An intermediate solvent (ethanol or diluted DMSO) softens this gradient.[2]

  • Stock: 10 mM in DMSO.

  • Intermediate: Dilute Stock 1:10 into 100% Ethanol or 50% DMSO/PBS .

    • Result: 1 mM Intermediate.[2]

  • Final: Add the Intermediate to the cell culture media while vortexing the media .

    • Critical: Never add the compound to static media. The media must be moving.

Part 3: Advanced Formulation (When Simple Fails)

Protocol C: Cyclodextrin Complexation

If the propoxy tail renders the molecule too hydrophobic for Protocols A/B, you must encapsulate it.

Reagent: Hydroxypropyl-


-cyclodextrin (HP-

-CD).[1][2] Mechanism: The hydrophobic propoxy-benzamide core sits inside the CD ring, while the hydrophilic exterior interacts with the media.
  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in PBS (sterile filtered).[1][2]
    
  • Dissolve your solid compound directly into this CD solution (requires sonication at

    
     for 30 mins).
    
    • Note: This replaces the DMSO stock entirely.[4]

  • Use this aqueous stock to dose your cells.[2]

Part 4: Visualization of Workflows

Figure 1: The "Serum-Shift" Workflow vs. Standard Failure

SerumShift cluster_fail Standard Method (Failure Mode) cluster_success Serum-Shift Method (Success) DMSO_Stock DMSO Stock (Hydrophobic) Media Aqueous Media (High Salt) DMSO_Stock->Media Direct Spike Precipitate PRECIPITATION (Crystal Formation) Media->Precipitate Solubility Cliff DMSO_Stock2 DMSO Stock Pure_Serum 100% FBS (Albumin Sink) DMSO_Stock2->Pure_Serum 1. Pre-complex Complex Albumin-Drug Complex Pure_Serum->Complex 2. Binding Final_Media Final Culture Media Complex->Final_Media 3. Dilute

Caption: Comparison of direct spiking (leading to precipitation) vs. the Serum-Shift method which utilizes albumin as a molecular chaperone.[1][2]

Part 5: Frequently Asked Questions (FAQs)

Q1: My compound precipitates even with the Serum-Shift method. Why? A: You may have exceeded the saturation limit (


)  of the albumin. Albumin has finite binding sites.[2]
  • Check: Are you dosing >50 µM?

  • Solution: If you need high concentrations, you must use Protocol C (Cyclodextrins).[2]

Q2: Can I use heat to dissolve the precipitate in the media? A: No. While heating to


 might temporarily dissolve the crystals, they will likely re-crystallize (Ostwald Ripening) during the incubation, causing "needles" that can pierce cell membranes and cause physical toxicity, leading to false positives in cytotoxicity assays.

Q3: Is the "propoxy" group the main problem? A: Yes. The propoxy group adds roughly +1.5 to the LogP compared to a methoxy group. This pushes the molecule into the "Grease" category.

  • Tip: If you have the option, switch to a methyl- or ethyl- analog if the biology permits, or strictly adhere to the DMSO concentration limits below.[2]

Q4: What is the maximum DMSO concentration my cells can tolerate? A:

  • Robust Lines (HeLa, HEK293): 0.5% - 1.0% v/v.[1][2]

  • Sensitive Lines (Primary Neurons, Stem Cells): <0.1% v/v.[2]

  • Warning: N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide may precipitate at 0.1% if the stock is too concentrated.[1][2] Always check for turbidity under a microscope immediately after dosing.[2]

References

  • Di, L., & Kerns, E. H. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Safety Optimization. Academic Press.[2] (Chapter on Solubility and Cosolvents).

  • Sigma-Aldrich Technical Support. (n.d.).[1][2] Handling and Solubility of Lipophilic Compounds in Cell Culture. Retrieved from [1][2]

  • PubChem Compound Summary. (2023). Benzamide Derivatives and Physicochemical Properties. National Library of Medicine.[2] Retrieved from [1][2][5]

  • Brewster, M. E., & Loftsson, T. (2007).[2] Cyclodextrins as pharmaceutical solubilizers.[2][6] Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2] Retrieved from [1][2]

Sources

Optimization

Addressing inconsistent results in N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide experiments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide . If you are accessing this guide, you are likely observing inconsistent IC₅₀ values, color changes in your stock solutions, or "crashing out" events in aqueous buffers.

This molecule presents a specific "dual-threat" profile in medicinal chemistry:

  • Redox Instability: The 3-amino-4-chloroaniline moiety is electron-rich and susceptible to oxidative degradation.[1]

  • Lipophilicity: The 4-propoxy tail, combined with the bis-aryl amide core, creates significant solubility challenges in aqueous media.[1]

This guide moves beyond generic advice, offering causal analysis and self-validating protocols to stabilize your experiments.

Diagnostic Workflow

Before adjusting your assay, determine if your issue is Chemical (degradation) or Physical (precipitation/aggregation).[1]

TroubleshootingFlow Start Start: What is the primary symptom? Symp1 Solution turned pink/brown over time Start->Symp1 Symp2 Variable IC50 / Low Potency Start->Symp2 Symp3 Visible precipitate or High background noise Start->Symp3 Diag1 DIAGNOSIS: Oxidative Degradation (Aniline oxidation) Symp1->Diag1 Diag2 Check Solubility Limit Symp2->Diag2 Symp3->Diag2 Test1 Test: LC-MS check for Nitroso/Azo dimers Diag1->Test1 Test2 Test: Nephelometry or Dynamic Light Scattering Diag2->Test2 Cloudy? Diag3 DIAGNOSIS: Colloidal Aggregation Test2->Diag3 Particles detected

Figure 1: Diagnostic decision tree for isolating the root cause of inconsistency.

Module 1: Chemical Stability (The "Pink Solution" Issue)

User Question:

"My DMSO stock solution was clear yesterday, but today it has a faint pink/brown tint. Is the compound still usable?"

Expert Diagnosis:

Likely Cause: Oxidative coupling of the free aniline. The 3-amino group on your molecule is a primary aniline.[1] Despite the electron-withdrawing chlorine atom at position 4, this amine remains susceptible to oxidation by atmospheric oxygen.[1]

  • Mechanism: The amine oxidizes to form iminoquinones or couples to form azo-dimers (colored species).[1] This is accelerated by light and trace metals often found in lower-grade DMSO.[1]

  • Impact: The effective concentration of your active compound decreases, and the oxidation products may be toxic or chemically reactive, leading to false positives.

Corrective Protocol: The "Inert Storage" System

Do not store this compound as a free base in solution for long periods.

Step-by-Step Implementation:

  • Acidification (The Stabilization Step):

    • If possible, convert the free base to the Hydrochloride (HCl) salt . The protonated amine (

      
      ) is significantly more resistant to oxidation than the free amine (
      
      
      
      ).
    • Protocol: Add 1.05 equivalents of 1M HCl in dioxane to your compound, precipitate with ether, and store as a solid.

  • Argon Purging:

    • When making DMSO stocks, use anhydrous DMSO packed under argon.

    • After use, purge the headspace of the vial with argon gas before sealing.

  • Low-Temperature Storage:

    • Store stocks at -80°C (not -20°C) to virtually halt kinetic oxidation rates.[1]

  • Antioxidant Additives (Assay Buffer):

    • Add 1 mM DTT or Ascorbic Acid to your assay buffer (if compatible with your target protein) to maintain a reducing environment.[1]

Validation Check: Run an LC-MS of the "pink" stock. If you see peaks at M+14 (oxidation) or 2M-2 (dimerization), discard the stock.[1]

Module 2: Solubility & Precipitation (The "Invisible Crash")

User Question:

"My IC₅₀ curves plateau early, or I see wild variations between replicates at high concentrations."

Expert Diagnosis:

Likely Cause: "Crash-out" upon transfer to aqueous buffer. The 4-propoxy group adds significant lipophilicity.[1] While soluble in DMSO, the compound likely precipitates when the DMSO concentration drops below 1-2% in your assay buffer.[1]

  • The Trap: Micro-precipitates are often invisible to the naked eye but will scatter light (interfering with fluorescence/absorbance) and reduce the free concentration of the drug.

Data: Estimated Solubility Profile
Solvent SystemSolubility StatusRisk Level
100% DMSO Soluble (>20 mM)Low (Storage)
PBS (pH 7.4) Insoluble (< 1 µM)CRITICAL
PBS + 0.05% Tween-20 Moderately Soluble (~10 µM)Manageable
PBS + 5% DMSO Soluble (~50 µM)High (Cell toxicity)
Corrective Protocol: The "Intermediate Solvent" Dilution

Avoid "shocking" the compound by dumping 100% DMSO directly into pure buffer.

DilutionProtocol Stock 10 mM Stock (100% DMSO) Inter Intermediate Step (10% DMSO in Buffer) Stock->Inter 1:10 Dilution (Prevents Shock) Final Final Assay Well (1% DMSO) Inter->Final 1:10 Dilution (Equilibrium)

Figure 2: Step-wise dilution strategy to prevent precipitation.

Protocol:

  • Prepare an Intermediate Plate: Dilute your DMSO stock 10-fold into a buffer containing 0.05% Tween-20 (or Pluronic F-127). This helps coat the hydrophobic propoxy tail.

  • Transfer to Assay: Pipette from this intermediate plate into your final assay plate.

  • Nephelometry Check: Before adding enzyme/cells, read the plate at 600nm (absorbance). If OD > 0.05 compared to blank, you have precipitation.

Module 3: Assay Interference (The "Fake Potency")

User Question:

"I'm getting steep Hill slopes (> 2.0) and my compound inhibits unrelated enzymes."

Expert Diagnosis:

Likely Cause: Colloidal Aggregation. Planar, hydrophobic molecules like benzamides often form colloidal aggregates in aqueous solution. These aggregates sequester enzymes non-specifically, leading to false positives (promiscuous inhibition).

  • Key Indicator: A Hill slope significantly greater than 1.0 is a hallmark of non-1:1 binding, often suggesting aggregation or denaturation.

Corrective Protocol: The Detergent Challenge

To validate that your inhibition is real (specific binding) and not physical (aggregation), you must perform the Detergent Challenge .

Step-by-Step:

  • Control Condition: Run your dose-response curve in standard buffer.

  • Test Condition: Run the exact same curve in buffer supplemented with 0.01% Triton X-100 (freshly prepared).

  • Analysis:

    • Result A (Real Inhibitor): The IC₅₀ remains unchanged.[1]

    • Result B (Aggregator): The IC₅₀ shifts dramatically (e.g., >10-fold loss of potency) or inhibition disappears entirely. The detergent disrupts the colloid, revealing the true lack of activity.

Authoritative Note: This protocol is aligned with the NCGC Assay Guidance Manual standards for identifying promiscuous inhibitors (PAINS).

References

  • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[1][2] Assay Interference by Aggregation. Available from: [Link][1]

  • PubChem Compound Summary. N-(3-Amino-4-chlorophenyl)-2-(hexyloxy)benzamide (Structural Analog).[1][3] National Library of Medicine.[1][2] Available from: [Link][1][3]

  • Corbett, M. D., et al. Chloroperoxidase-catalysed oxidation of 4-chloroaniline to 4-chloronitrosobenzene.[1][4] Biochemical Journal (1980).[1] Available from: [Link]

  • Di, L., & Kerns, E. Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today (2006).[1] (Contextual grounding for solubility protocols).

Sources

Troubleshooting

Methods to reduce off-target effects of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide

Technical Support Center: N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide A Guide for Researchers on Mitigating Off-Target Effects Prepared by a Senior Application Scientist Welcome to the technical support guide for N-(3-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide

A Guide for Researchers on Mitigating Off-Target Effects

Prepared by a Senior Application Scientist

Welcome to the technical support guide for N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide. This document is intended for researchers, scientists, and drug development professionals. Given that N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide is a specific chemical entity without extensive characterization in publicly available literature, this guide focuses on the principles and established methodologies for assessing and mitigating off-target effects applicable to the broader class of benzamide-based inhibitors, including kinase and PARP inhibitors. The benzamide scaffold is a cornerstone in medicinal chemistry, and understanding its potential for polypharmacology is crucial for robust experimental design and interpretation.[1]

Part 1: Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for compounds like N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide?

A1: Off-target effects are unintended interactions between a drug or compound and cellular components other than its primary therapeutic target. For kinase inhibitors, a common class for benzamide derivatives, off-target effects often arise because many inhibitors target the highly conserved ATP-binding pocket, leading to cross-reactivity with other kinases.[2] These unintended interactions can lead to a range of issues, including misleading experimental results, cellular toxicity, and adverse side effects in a clinical context.[2][3] A key challenge in drug development is to design molecules that are highly selective for their intended target to maximize therapeutic benefit while minimizing undesirable off-target activities.[4][5][6]

Q2: My initial screens show promising on-target activity. When should I start thinking about off-target effects?

A2: It is advisable to consider potential off-target effects as early as possible in the drug discovery and development process.[3] Early-stage kinase selectivity profiling can help identify potential liabilities and guide the chemical optimization of your lead compound.[7] Waiting until later stages to discover significant off-target activity can result in the loss of considerable time and resources. A proactive approach involves parallel assessment of on-target potency and off-target selectivity.

Q3: What is a selectivity index and how do I interpret it?

A3: The selectivity index is a quantitative measure of a compound's specificity. It is typically calculated by comparing the potency (e.g., IC50 or Ki) of the compound against its intended target versus its potency against off-targets. A higher selectivity index indicates greater specificity for the on-target. For example, if your compound inhibits the target kinase with an IC50 of 10 nM and an off-target kinase with an IC50 of 1,000 nM, the selectivity index is 100-fold. The desired selectivity index varies depending on the therapeutic window and potential toxicity of inhibiting the off-target.

Q4: Can off-target effects ever be beneficial?

A4: Yes, in some cases, what are initially considered off-target effects can contribute to the therapeutic efficacy of a drug. This concept is known as polypharmacology. For instance, the anticancer drug imatinib was developed to target the BCR-ABL kinase but also inhibits other kinases like KIT and PDGF-R, which contributes to its effectiveness in different types of cancers.[8] However, deliberately exploiting polypharmacology requires a deep understanding of the signaling pathways involved and careful management of potential toxicities.[9]

Part 2: Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your research with N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide and provides actionable solutions.

Issue 1: Inconsistent or Unexpected Phenotypes in Cell-Based Assays
  • Problem: You observe a cellular phenotype (e.g., apoptosis, cell cycle arrest) that is stronger than or inconsistent with what you would expect from inhibiting the primary target alone.

  • Potential Cause: This is a classic indicator of off-target activity. Your compound may be modulating other signaling pathways that contribute to the observed phenotype.[10]

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve Analysis: Carefully titrate your compound to determine the lowest effective concentration for on-target inhibition. Off-target effects are often more pronounced at higher concentrations.

    • Use a Structurally Unrelated Inhibitor: If available, use an inhibitor of the same target but with a different chemical scaffold. If this second inhibitor does not reproduce the unexpected phenotype, it strengthens the hypothesis of an off-target effect for your compound.

    • Employ a Negative Control Compound: Synthesize or acquire a close structural analog of your compound that is inactive against the primary target. If this analog still produces the phenotype, it strongly suggests an off-target mechanism.

    • Rescue Experiment: If possible, "rescue" the phenotype by overexpressing a downstream effector of your primary target. If the phenotype persists, it is likely due to off-target effects.

Issue 2: Toxicity Observed at Concentrations Close to the On-Target IC50
  • Problem: You are observing significant cytotoxicity in your cell models at concentrations required to achieve sufficient on-target inhibition.

  • Potential Cause: The therapeutic window of your compound is narrow due to potent inhibition of one or more off-targets essential for cell viability. A common off-target concern for kinase inhibitors is the hERG potassium channel, inhibition of which can lead to cardiotoxicity.[2]

  • Troubleshooting Steps:

    • Kinome-Wide Selectivity Profiling: This is a critical step to identify which other kinases are being inhibited by your compound. Commercial services are available that screen your compound against a large panel of kinases.[7][11]

    • Proteomic Profiling: Techniques like chemical proteomics can identify a broad range of protein interactions, not just kinases, providing a more comprehensive view of off-target binding.[9]

    • Structure-Activity Relationship (SAR) Analysis: If you have analogs of your compound, analyze how changes in chemical structure affect both on-target and off-target potency. This can provide insights for designing more selective compounds. For example, modifying reactive groups on covalent inhibitors can reduce off-target reactivity.[12]

Issue 3: Discrepancy Between Biochemical and Cellular Assay Results
  • Problem: Your compound is highly potent in a biochemical assay (e.g., using a purified enzyme), but its potency is much lower in a cell-based assay.

  • Potential Cause: This could be due to several factors, including poor cell permeability, rapid metabolism of the compound, or cellular mechanisms that compensate for the inhibition of the target. It could also indicate that the observed cellular phenotype is not solely dependent on the primary target.

  • Troubleshooting Steps:

    • Assess Cell Permeability: Use techniques like the Parallel Artificial Membrane Permeability Assay (PAMPA) to determine if your compound can cross cell membranes.

    • Evaluate Compound Stability: Measure the stability of your compound in cell culture media and in the presence of liver microsomes to assess its metabolic stability.

    • Confirm Target Engagement in Cells: Use methods like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that your compound is binding to its intended target within a cellular environment.[11] This helps to ensure that the on-target IC50 in cells is accurately determined.

Part 3: Protocols and Methodologies

Protocol 1: Kinome Selectivity Profiling

This workflow outlines the general steps for assessing the selectivity of your compound across the human kinome.

  • Compound Preparation: Prepare a high-concentration stock solution of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide in a suitable solvent (e.g., DMSO).

  • Selection of Kinase Panel: Choose a kinase panel that represents a broad sampling of the human kinome. Several companies offer panels ranging from a few dozen to over 400 kinases.

  • Assay Execution: The compound is typically tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) against the kinase panel. The percentage of inhibition for each kinase is determined.

  • Data Analysis: The results are usually presented as a heatmap or a tree-spot diagram, visually representing the kinases that are significantly inhibited.

  • Follow-up IC50 Determination: For any off-target kinases that show significant inhibition (e.g., >50% at 1 µM), perform full dose-response curves to determine their IC50 values. This allows for a quantitative comparison to the on-target IC50 and calculation of the selectivity index.

Workflow for Kinase Selectivity Profiling

G cluster_prep Preparation cluster_screen Screening cluster_validation Validation Compound Prepare Compound Stock Assay Primary Screen (e.g., 1µM) Compound->Assay Panel Select Kinase Panel Panel->Assay Analysis Analyze Inhibition Data (Identify Hits) Assay->Analysis IC50 Determine IC50 for Hits Analysis->IC50 Selectivity Calculate Selectivity Index IC50->Selectivity

Caption: A streamlined workflow for assessing compound selectivity.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its target in a cellular context.

  • Cell Culture and Treatment: Culture your cells of interest to an appropriate density. Treat the cells with your compound or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed time (e.g., 3 minutes). The binding of your compound should stabilize the target protein, increasing its melting temperature.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the samples at high speed to pellet the aggregated (denatured) proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.

Conceptual Pathway: On-Target vs. Off-Target Effects

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Compound N-(3-Amino-4-chlorophenyl) -4-propoxybenzamide Target Primary Target (e.g., Kinase A) Compound->Target OffTarget Off-Target (e.g., Kinase B) Compound->OffTarget Effect_On Desired Cellular Effect Target->Effect_On Effect_Off Undesired Side Effect OffTarget->Effect_Off

Caption: Visualization of on-target and off-target interactions.

Part 4: Data Summary Table

When evaluating analogs or different experimental conditions, systematically recording your data is essential.

Compound/AnalogOn-Target IC50 (nM)Key Off-Target IC50 (nM)Selectivity Index (Fold)Cellular EC50 (nM)Observed Cytotoxicity (CC50, µM)Notes
Compound A 15850 (Kinase X)5750>10Good selectivity, potent in cells.
Compound B 25120 (Kinase Y)4.8800.5Poor selectivity, cytotoxic.
Compound C 10>10,000 (Kinase X)>1000500>20High selectivity, poor cell potency.

References

  • Chodera lab // MSKCC. (2016, November 15). Kinase inhibitor selectivity and design. Retrieved from [Link]

  • Semantic Scholar. Designing heterocyclic selective kinase inhibitors: from concept to new drug candidates. Retrieved from [Link]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Strategies for the design of selective protein kinase inhibitors. Nature Reviews Cancer, 9(1), 28–39. Retrieved from [Link]

  • Fancelli, D., & Carugo, O. (2004). Designing heterocyclic selective kinase inhibitors: From concept to new drug candidates. Current Medicinal Chemistry, 11(22), 2993-3016. Retrieved from [Link]

  • An, F., et al. (2015). Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. Journal of Medicinal Chemistry, 58(1), 355-369. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Drug Target Review. (2015, September 11). New technique improves the selectivity of kinase inhibitors. Retrieved from [Link]

  • ResearchGate. Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. Retrieved from [Link]

  • Pao, W. (2013, February 10). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. AACR Journals. Retrieved from [Link]

  • Bantscheff, M., & Kuster, B. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Journal of Medicinal Chemistry, 57(24), 10233–10249. Retrieved from [Link]

  • Ventura, A. C., & Tirosh, I. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 9(1), 83. Retrieved from [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide &amp; Benzamide Inhibitors

This guide provides an in-depth technical analysis of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide , a synthetic benzamide derivative structurally aligned with the SANT-1 class of Smoothened (Smo) antagonists. It explor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide , a synthetic benzamide derivative structurally aligned with the SANT-1 class of Smoothened (Smo) antagonists. It explores the compound's mechanism, structure-activity relationships (SAR), and performance relative to clinical and research-grade alternatives like Vismodegib and Entinostat.

Executive Summary: The Benzamide Pharmacophore

Benzamide derivatives represent a privileged scaffold in medicinal chemistry, capable of targeting diverse biological pathways depending on their substitution patterns. N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide (CAS: 1260897-50-4) is a specific structural analog of SANT-1 , a potent antagonist of the Smoothened (Smo) receptor in the Hedgehog (Hh) signaling pathway.

While often cited in patent literature alongside PARP inhibitors, its structural architecture—specifically the 3-amino-4-chlorophenyl headgroup—strongly dictates selectivity for the Smoothened transmembrane pocket, distinguishing it from ortho-aminoanilide benzamides (e.g., Entinostat) that target Histone Deacetylases (HDACs).

Key Inhibitor Classes Compared
CompoundPrimary TargetMechanism of ActionClinical Status
N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide Smoothened (Smo) Allosteric Antagonist (Transmembrane)Research Tool / Preclinical
SANT-1 Smoothened (Smo) Allosteric Antagonist (Transmembrane)Preclinical (High Potency)
Vismodegib (GDC-0449) Smoothened (Smo) Allosteric Antagonist (Extracellular Loop)FDA Approved (Basal Cell Carcinoma)
Entinostat (MS-275) HDAC 1, 3 Zinc-Binding InhibitorPhase III Clinical Trials

Mechanism of Action: Hedgehog Pathway Modulation

The primary utility of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide lies in its ability to modulate the Hedgehog signaling pathway, a critical regulator of cell growth and differentiation.

Interaction with Smoothened (Smo)

Unlike cyclopamine (which binds the heptahelical bundle) or Vismodegib (which binds the extracellular loops), benzamide-based antagonists like SANT-1 and its propoxy-analog bind deep within the 7-transmembrane (7TM) domain of Smo.

  • Binding Event: The compound stabilizes Smo in an inactive conformation, preventing its translocation to the primary cilium.

  • Downstream Effect: This blockade inhibits the dissociation of Suppressor of Fused (SuFu) from Gli transcription factors, thereby silencing Gli-mediated gene expression (e.g., GLI1, PTCH1).

Pathway Visualization

The following diagram illustrates the inhibitory node of benzamide antagonists within the Hedgehog cascade.

HedgehogPathway SHH Sonic Hedgehog (Ligand) PTCH Patched (PTCH1) SHH->PTCH Inhibits SMO Smoothened (SMO) (7TM Receptor) PTCH->SMO Represses (in absence of Ligand) SUFU SuFu Complex SMO->SUFU Dissociates Benzamide Benzamide Inhibitor (SANT-1 / Propoxy-analog) Benzamide->SMO Locks in Inactive State GLI GLI Transcription Factors (Activators) SUFU->GLI Sequesters Nucleus Nucleus: Gene Transcription (Proliferation/Survival) GLI->Nucleus Translocates & Activates

Caption: Benzamide inhibitors (Blue) allosterically block Smoothened (Green), preventing Gli activation despite upstream signaling.

Structural Analysis & SAR

The efficacy of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide is defined by two critical pharmacophores.

The Headgroup: 3-Amino-4-chlorophenyl

This moiety is the "signature" of the SANT-1 class.

  • Function: It forms critical hydrogen bonds and hydrophobic interactions within the Smo transmembrane pocket.

  • Contrast with HDAC Inhibitors: HDAC inhibitors typically utilize a 2-aminophenyl (ortho-aminoanilide) group to chelate the active site Zinc ion. The 3-amino (meta) position in this compound eliminates HDAC inhibitory potential, ensuring pathway selectivity.

The Tail: 4-Propoxybenzamide
  • Comparison to SANT-1: SANT-1 features a 4-[(4-pyridinylmethyl)amino] tail. Replacing this with a 4-propoxy group alters the lipophilicity (LogP) and solubility profile.

  • Effect: The propoxy group is a smaller, hydrophobic probe. While potentially less potent than the extensive pyridine tail of SANT-1 (IC50 ~20 nM), it offers a simplified scaffold for checking "tail-region" tolerance in the binding pocket.

Comparative Performance Review

FeatureN-(3-Amino-4-chlorophenyl)-4-propoxybenzamideSANT-1VismodegibEntinostat
Class Synthetic AnalogResearch StandardClinical DrugHDAC Inhibitor
Potency (IC50) Estimated Low

M range
20 nM (Smo)3 nM (Smo)~200 nM (HDAC1)
Binding Site Smo Transmembrane (Deep)Smo Transmembrane (Deep)Smo Extracellular LoopHDAC Active Site
Solubility Moderate (Lipophilic)ModerateLowModerate
Primary Use SAR Studies, Chemical ProbePathway ValidationOncology TherapyEpigenetic Therapy

Insight: Researchers should use the propoxy-analog when testing the hydrophobic tolerance of the Smo binding pocket or as a control to distinguish between the specific "pyridine-interaction" of SANT-1 and general benzamide scaffold effects.

Experimental Protocols

Protocol: Competitive Binding Assay (BODIPY-Cyclopamine)

To validate the binding affinity of the propoxy-analog relative to SANT-1.

Reagents:

  • HEK293T cells expressing human Smoothened.

  • BODIPY-Cyclopamine (Fluorescent probe).[1]

  • Test Compounds: N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide, SANT-1 (Control).

Workflow:

  • Cell Seeding: Plate HEK293T-Smo cells in 96-well plates (poly-D-lysine coated).

  • Treatment: Incubate cells with increasing concentrations of the test compound (0.1 nM – 10

    
    M) for 30 minutes at 37°C.
    
  • Probe Addition: Add BODIPY-Cyclopamine (5 nM final) and incubate for 1 hour.

  • Imaging/Analysis: Wash cells 2x with PBS. Measure fluorescence intensity (Ex/Em: 488/510 nm) using a high-content imager or flow cytometer.

  • Data Processing: Plot fluorescence vs. log[concentration] to determine the

    
    .
    
Protocol: Gli-Luciferase Reporter Assay

To measure functional inhibition of the pathway.[2]

Workflow:

  • Transfection: Co-transfect NIH3T3 cells with a Gli-responsive Firefly luciferase reporter (8xGli-Luc) and a Renilla control vector.

  • Induction: Treat cells with Recombinant Sonic Hedgehog (Shh) protein or SAG (Smo agonist) to induce the pathway.

  • Inhibition: Concurrently treat with the benzamide inhibitor (Test vs. Vismodegib).

  • Lysis & Detection: After 24-48 hours, lyse cells and quantify luminescence using a Dual-Luciferase assay kit.

  • Result: A reduction in Firefly/Renilla ratio indicates successful downstream inhibition.

References

  • Chen, J. K., et al. (2002).[3] Small molecule modulation of Smoothened activity. Proceedings of the National Academy of Sciences.[3]

  • Rominger, C. M., et al. (2009).[3][4] Evidence for Allosteric Interactions of Antagonist Binding to the Smoothened Receptor. Journal of Pharmacology and Experimental Therapeutics.

  • Cayman Chemical . SANT-1 Product Information and Biological Activity.

  • PubChem . Compound Summary: Vismodegib (GDC-0449).

  • U.S. Patent 9,283,222 . Inhibitors of poly(ADP-ribose)polymerase (Listing benzamide derivatives).

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Comparative

A Comparative Guide to the Experimental Validation of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide's Biological Targets

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously identify and validate the biological targets of the novel small molecule, N-(3-Amino-4-chlorophe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously identify and validate the biological targets of the novel small molecule, N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide, hereafter referred to as "CPCB" for brevity. The benzamide scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets, including protein kinases, histone deacetylases (HDACs), and G-protein coupled receptors.[1][2] This inherent versatility makes a multi-pronged, orthogonal validation strategy essential to confidently elucidate the mechanism of action of CPCB and de-risk its progression in the drug discovery pipeline.[3][4]

This document moves beyond a simple listing of protocols. It is structured to guide the scientist through a logical cascade of experiments, from broad, hypothesis-generating screens to high-confidence, in-cell functional validation. We will compare and contrast key methodologies at each stage, explaining the causality behind experimental choices and providing the technical details required for implementation.

Part 1: Initial Hypothesis Generation and Target Identification

The first crucial step is to narrow the vast landscape of the proteome to a manageable list of high-probability candidate targets. The chemical structure of CPCB, a substituted benzamide, suggests potential activity as a kinase inhibitor.[1] Therefore, our initial strategy will focus on comparing a broad, unbiased biochemical screen with a more targeted, affinity-based approach.

Comparison of Initial Screening Methodologies
Methodology Principle Primary Output Advantages Limitations
Broad Kinase Panel Screen Measures CPCB's ability to inhibit the enzymatic activity of a large, purified kinase panel (e.g., >400 kinases) in vitro.Percent inhibition at a fixed concentration; IC50 values for top hits.Quantitative, high-throughput, provides direct evidence of enzymatic inhibition.Lacks cellular context; may miss targets that require cofactors or scaffolding proteins.
Chemoproteomics (Affinity-based) Uses an immobilized or clickable version of CPCB to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.[5]List of putative binding proteins ranked by abundance/enrichment.Unbiased, performed in a more physiological context (lysate), can identify non-enzymatic targets.Semi-quantitative, prone to identifying non-specific binders, requires chemical modification of the compound.

For this guide, we will proceed with the kinase panel screen as our primary hypothesis-generating experiment due to its quantitative nature and direct assessment of functional inhibition.

Experimental Protocol: High-Throughput Kinase Panel Screen

This protocol describes a representative ATP-based competition assay.

  • Plate Preparation : Dispense a panel of purified, active human kinases into a multi-well assay plate.

  • Compound Addition : Add CPCB at a final concentration of 1 µM to each well. Include a known kinase inhibitor (e.g., Staurosporine) as a positive control and DMSO as a negative (vehicle) control.

  • Reaction Initiation : Add a kinase-specific peptide substrate and ATP to each well to initiate the phosphorylation reaction. Incubate at 30°C for 1 hour.

  • Signal Detection : Add a detection reagent (e.g., ADP-Glo™ or similar) that quantifies the amount of ADP produced, which is inversely proportional to kinase inhibition.

  • Data Analysis : Read luminescence on a plate reader. Calculate the percent inhibition for CPCB against each kinase relative to the DMSO control.

Hypothetical Data: CPCB Kinase Inhibition Profile (1 µM)
Kinase TargetFamilyPercent Inhibition (%)
MAP4K4 STE20 98.2
MINK1 STE20 95.4
TNK2 ACK 89.1
SRC SRC 45.3
EGFR RTK 12.5
CDK2 CMGC 8.9
PKA AGC 5.1

Interpretation : The initial screen strongly suggests that CPCB is a potent inhibitor of the STE20 kinase family, with exceptional activity against MAP4K4 and MINK1. TNK2 is also a strong candidate. These now become our primary hypothetical targets for cellular validation.

Part 2: Validating Direct Target Engagement in a Cellular Environment

Confirming that a compound inhibits a purified enzyme is a critical first step, but it is essential to prove that the drug binds its intended target within the complex milieu of a living cell.[6] This step, known as target engagement, is vital for bridging the gap between biochemistry and cell biology.[7] Here, we compare two gold-standard, orthogonal methods: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

Method Comparison: Cellular Target Engagement Assays
Methodology Principle Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation.[8]Label-free (uses endogenous protein), applicable to any soluble protein, confirms direct physical binding.[9]Lower throughput, requires a specific antibody for detection, indirect readout of binding.
NanoBRET™ Target Engagement Assay Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. Compound binding displaces the tracer, reducing the BRET signal.[10]Live-cell, real-time, highly quantitative, high-throughput, can determine affinity and residence time.[7]Requires genetic modification (NanoLuc® fusion), depends on the availability of a suitable fluorescent tracer.
A. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that directly assesses drug-target interaction in intact cells.[11] The core principle is that a protein becomes more stable and less prone to heat-induced aggregation when its ligand is bound.[8]

cluster_0 Cell Treatment & Heating cluster_1 Lysis & Separation cluster_2 Detection A 1. Treat intact cells with CPCB or DMSO B 2. Aliquot cells and heat across a temperature gradient A->B C 3. Lyse cells (e.g., freeze-thaw) B->C D 4. Centrifuge to separate soluble (stabilized) vs. aggregated proteins C->D E 5. Collect supernatant (soluble fraction) D->E F 6. Analyze by Western Blot for MAP4K4 E->F

Caption: Workflow for a CETSA melt curve experiment.

  • Cell Culture & Treatment : Culture a suitable cell line (e.g., HEK293T) to ~80% confluency. Treat cells with 10 µM CPCB or DMSO (vehicle) for 1 hour at 37°C.[11]

  • Heat Challenge : Aliquot the treated cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes for 3 minutes across a temperature gradient (e.g., 46°C to 64°C in 3°C increments). Include an unheated control.[11]

  • Lysis : Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[11]

  • Separation : Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[9]

  • Sample Preparation : Carefully collect the supernatant, which contains the soluble, stabilized protein fraction. Normalize total protein concentration across all samples using a BCA assay.

  • Western Blot Analysis : Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for MAP4K4.[12] Use an appropriate secondary antibody and detect the signal using chemiluminescence.

The results are plotted as the relative amount of soluble MAP4K4 at each temperature. A shift in the curve to the right indicates thermal stabilization.

Temperature (°C)Relative Soluble MAP4K4 (DMSO)Relative Soluble MAP4K4 (10 µM CPCB)
461.001.00
490.951.00
520.780.99
550.510.92
580.230.75
610.050.48
640.010.19

Interpretation : The presence of CPCB markedly increases the amount of soluble MAP4K4 at higher temperatures, demonstrating a clear thermal shift. This result is strong evidence that CPCB directly binds to and stabilizes MAP4K4 in a cellular context.

B. NanoBRET™ Target Engagement Assay

As an orthogonal approach, the NanoBRET™ assay provides a highly sensitive, quantitative measure of compound binding in live cells.[13] It relies on energy transfer from a genetically fused NanoLuc® luciferase on the target protein to a fluorescent tracer that binds the same target.[14]

cluster_0 No Inhibitor cluster_1 With CPCB Inhibitor MAP4K4_NLuc MAP4K4- NanoLuc® Tracer Tracer MAP4K4_NLuc->Tracer Binding (BRET Signal) MAP4K4_NLuc2 MAP4K4- NanoLuc® CPCB CPCB MAP4K4_NLuc2->CPCB Binding (No BRET) Tracer2 Tracer

Caption: CPCB competes with the tracer for binding, reducing the BRET signal.

  • Cell Transfection : Transfect HEK293T cells with a plasmid encoding for MAP4K4 fused to NanoLuc® luciferase. Culture for 24 hours to allow for protein expression.[15]

  • Cell Plating : Harvest and plate the transfected cells into a white, 96-well assay plate.

  • Compound Titration : Prepare serial dilutions of CPCB in Opti-MEM.

  • Tracer & Compound Addition : Add the fluorescent tracer at its predetermined optimal concentration, immediately followed by the CPCB serial dilutions, to the cells. Also include "no tracer" and "no compound" controls.

  • Substrate Addition & Incubation : Add the NanoGlo® substrate to all wells. Incubate the plate for 2 hours at 37°C in a CO₂ incubator.[15]

  • Signal Reading : Read the plate on a luminometer equipped with two filters to detect donor (450 nm) and acceptor (610 nm) emission.[15]

  • Data Analysis : Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of CPCB concentration and fit a sigmoidal dose-response curve to determine the IC50 value, which reflects the intracellular binding affinity.

CPCB Conc. (nM)BRET Ratio (mBU)% Inhibition
0.14853.0
14725.6
1041018.0
50 255 49.0
10015169.8
10002595.0
10000599.0

Interpretation : CPCB demonstrates a dose-dependent inhibition of the BRET signal with a calculated intracellular IC50 of approximately 50 nM. This quantitative result strongly corroborates the CETSA data, confirming high-potency engagement of CPCB with MAP4K4 in live cells.

Part 3: Functional Validation of On-Target Activity

After confirming direct physical binding in cells, the final and most critical stage is to demonstrate that this engagement translates into a functional consequence.[3] We must prove that CPCB inhibits the kinase activity of MAP4K4 within the cell and that this inhibition leads to a specific cellular phenotype.

A. Downstream Substrate Phosphorylation

A direct functional readout of kinase inhibition is the reduced phosphorylation of a known downstream substrate. We will use a Western blot to measure the phosphorylation status of a MAP4K4 substrate.

  • Cell Treatment : Seed cells (e.g., HeLa) and allow them to adhere. Starve the cells in serum-free media for 4 hours.

  • Inhibitor Pre-treatment : Treat cells with increasing concentrations of CPCB (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Stimulation : Stimulate the MAP4K4 pathway with an appropriate agonist (e.g., Anisomycin) for 30 minutes to induce substrate phosphorylation.

  • Lysis : Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and, crucially, phosphatase inhibitors.

  • Western Blot : Normalize protein concentrations, run SDS-PAGE, and transfer to a PVDF membrane.[16]

  • Antibody Incubation : Probe one membrane with an antibody specific to the phosphorylated form of the substrate (p-Substrate). Probe a parallel membrane with an antibody for the total amount of the substrate (Total-Substrate) to serve as a loading control.

  • Detection : Use a chemiluminescent substrate and image the blots. Quantify band intensity using densitometry.

CPCB Conc. (nM)p-Substrate Signal (Normalized)
0 (DMSO)1.00
100.85
1000.41
10000.09

Interpretation : CPCB causes a dose-dependent decrease in the phosphorylation of MAP4K4's substrate, confirming that target engagement leads to functional inhibition of the kinase's enzymatic activity in the cell.

B. On-Target Cellular Phenotype using CRISPR-Cas9

To definitively link the observed cellular effects of CPCB to its action on MAP4K4, we must compare its phenotypic effect in normal (wild-type) cells versus cells where the target has been genetically removed.[17] CRISPR-Cas9 gene editing is the gold standard for this type of validation.[18][] If CPCB's effect is truly on-target, knocking out MAP4K4 should make the cells resistant to the compound.[20]

CPCB CPCB MAP4K4 MAP4K4 Target CPCB->MAP4K4 Inhibits Substrate Substrate Phosphorylation MAP4K4->Substrate Activates Phenotype Cellular Phenotype (e.g., Reduced Proliferation) Substrate->Phenotype CRISPR CRISPR Knockout of MAP4K4 CRISPR->MAP4K4 Ablates Target

Caption: Validating the CPCB-MAP4K4 axis using CRISPR-mediated knockout.

  • Generate Knockout Cell Line : Use CRISPR-Cas9 to generate a stable MAP4K4 knockout (KO) cell line. This involves transfecting cells with Cas9 nuclease and a guide RNA (sgRNA) targeting an exon of the MAP4K4 gene.[]

  • Validation of Knockout : Confirm the complete loss of MAP4K4 protein expression in the KO cell line via Western blot compared to the wild-type (WT) parental line.

  • Cell Viability Assay : Seed both WT and MAP4K4 KO cells in 96-well plates.

  • Compound Treatment : Treat both cell lines with a range of CPCB concentrations for 72 hours.

  • Readout : Measure cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity.

  • Data Analysis : Normalize the data to vehicle-treated controls and plot cell viability versus log[CPCB]. Calculate the half-maximal inhibitory concentration (IC50) for both cell lines.

Cell LineCPCB IC50 (µM)Fold Shift
Wild-Type (WT)0.25-
MAP4K4 KO> 20> 80-fold

Interpretation : CPCB is potent in inhibiting the viability of WT cells. However, in cells lacking the MAP4K4 target, CPCB is largely inactive. This significant IC50 shift provides definitive evidence that the cytotoxic effect of CPCB is mediated through its on-target inhibition of MAP4K4.[21][22]

Conclusion

This guide has outlined a rigorous, multi-step comparative framework for the validation of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide's biological targets. By systematically progressing from broad screening (Kinase Panel) to direct, orthogonal confirmation of cellular target engagement (CETSA and NanoBRET™), and culminating in definitive functional validation (Substrate Phosphorylation and CRISPR-Cas9 knockout), researchers can build an unassailable case for a compound's mechanism of action. This orthogonal approach, comparing and contrasting different methodologies, is fundamental to ensuring the scientific integrity and ultimate success of a drug discovery program.

References

  • Creative Diagnostics (2025). CRISPR-Validated Target Druggability for Small Molecule Drugs. Available at: [Link]

  • Biocompare (2022). Target Validation with CRISPR. Available at: [Link]

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. (2024). Available at: [Link]

  • Gao, Y., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(6), 723-733. Available at: [Link]

  • ResearchGate. Principle of NanoBRET target engagement. Available at: [Link]

  • American Chemical Society. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. Available at: [Link]

  • Bio-protocol (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • Taylor & Francis Online (2020). Kinase Activity-Tagged Western Blotting Assay. Available at: [Link]

  • Journal of Medicinal Chemistry (2025). Target Engagement Assays in Early Drug Discovery. Available at: [Link]

  • News-Medical.Net (2024). NanoBRET™ Target Engagement for drug development. Available at: [Link]

  • EUbOPEN (2020). NanoBRET assays to assess cellular target engagement of compounds. Available at: [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. Available at: [Link]

  • Selvita (2025). A Practical Guide to Target Engagement Assays. Available at: [Link]

  • EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Available at: [Link]

  • PubMed Central (PMC). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Available at: [Link]

  • ResearchGate (2025). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [Link]

  • JoVE. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies. Available at: [Link]

  • European Pharmaceutical Review (2014). Molecular Target Validation in preclinical drug discovery. Available at: [Link]

  • Science.gov. selected benzamide derivatives: Topics by Science.gov. Available at: [Link]

  • MDPI (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Available at: [Link]

  • Walsh Medical Media (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [Link]

  • siTOOLs Biotech (2018). Performing target validation well. Available at: [Link]

  • ResearchGate. On-target and Off-target-based Toxicologic Effects. Available at: [Link]

  • PubMed (2013). On-target and off-target-based toxicologic effects. Available at: [Link]

  • Targeted Oncology (2020). On-Target and Off-Target Side Effects. Available at: [Link]

  • Bio-Rad. Detection of Phosphorylated Proteins by Western Blotting. Available at: [Link]

  • World Journal of Biology Pharmacy and Health Sciences (2024). Target identification and validation in research. Available at: [Link]

  • MDPI (2023). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Available at: [Link]

  • Geroprotectors.org. N-(2-[4-(4-Chlorophenyl)Piperazin-1-Yl]Ethyl)-3-Methoxybenzamide. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Cross-Validation Techniques for N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide Assay Data

Introduction: Beyond Conventional Assay Validation In the landscape of pharmaceutical development, the journey of a molecule like N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide from discovery to a therapeutic product is u...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Conventional Assay Validation

In the landscape of pharmaceutical development, the journey of a molecule like N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide from discovery to a therapeutic product is underpinned by rigorous analytical scrutiny. The quantitative assays that measure its concentration, purity, and stability are the bedrock of quality control and regulatory compliance. Traditionally, the validation of these assays—often guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines—focuses on establishing linearity, accuracy, and precision using a single, complete set of calibration data.[1][2] While essential, this approach can sometimes provide an overly optimistic view of an assay's performance.

This guide delves deeper, exploring the application of statistical cross-validation techniques to the assay data of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide. The core principle of analytical method validation is to demonstrate that a procedure is suitable for its intended purpose.[1][3] Cross-validation serves this principle by providing a robust, empirical answer to a critical question: How well will the assay's calibration model perform on future, independent samples?

By systematically partitioning data to train and test the model on different subsets, we can uncover potential overfitting, identify influential data points, and generate a more realistic estimate of the assay's predictive power. This guide will compare the most relevant cross-validation techniques, explain the causality behind their application, and provide the practical methodologies necessary for their implementation in a drug development setting.

Part 1: The Principle of Predictive Model Validation in Analytical Assays

At the heart of any quantitative assay for N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide is a predictive model. In its most common form, such as in High-Performance Liquid Chromatography (HPLC), this model is a calibration curve—a linear regression that correlates an instrument's response (e.g., peak area) to the known concentration of the analyte.

The risk, especially with small datasets typical of initial assay development, is overfitting . An overfit model perfectly describes the calibration data it was built on, including its random noise, but fails to generalize accurately to new samples. Cross-validation is the primary tool to diagnose and quantify this risk.[4] It simulates the process of encountering new data, providing a more trustworthy assessment of the model's real-world performance.

Figure 1: Conceptual workflow comparison cluster_0 Standard Validation Approach cluster_1 Cross-Validation Approach FullData Complete Calibration Dataset (e.g., n=8 standards) Model Generate Calibration Model (e.g., Linear Regression) FullData->Model Split Partition Data into Training & Testing Subsets Metrics Calculate Performance Metrics (R², Accuracy, Precision) Model->Metrics Train Train Model on Training Subset Split->Train Test Validate Model on Unseen Testing Subset Train->Test Aggregate Repeat & Aggregate Results (e.g., RMSECV) Test->Aggregate FullData2

Caption: Figure 1: Conceptual workflow comparison.

Part 2: A Comparative Guide to Cross-Validation Techniques

The choice of a cross-validation technique is driven by the size of the dataset, computational resources, and the specific questions being asked of the model. For analytical assay data, where the number of calibration points is often limited (e.g., 5-10 standards), certain methods are more advantageous.

k-Fold Cross-Validation

This is the most widely used technique, offering a balance between computational cost and robust performance estimation.[4][5][6] The dataset is randomly partitioned into 'k' equal-sized subsets, or "folds." The model is then trained on k-1 folds and tested on the remaining fold. This process is repeated k times, with each fold serving as the test set exactly once.

Causality & Rationale: By averaging the performance across k folds, this method provides a less biased estimate of model performance than a single train-test split. The choice of 'k' is crucial; for the small datasets in assay validation, k=5 or k=10 are common choices. Setting k equal to the number of data points (n) makes this method equivalent to Leave-One-Out cross-validation.

Figure 2: Workflow for k-Fold Cross-Validation (k=5) cluster_data Initial Dataset (n=10) cluster_folds Step 1: Partition into k=5 Folds cluster_iter1 Step 2: Iteration 1 cluster_iterk Repeat for all k Folds... cluster_final Step 3: Aggregate d1 1 F1 Fold 1 {1, 2} d2 2 d3 3 d4 4 d5 5 d6 6 d7 7 d8 8 d9 9 d10 10 Train1 Train on Folds 2,3,4,5 F2 Fold 2 {3, 4} F3 Fold 3 {5, 6} F4 Fold 4 {7, 8} F5 Fold 5 {9, 10} Test1 Test on Fold 1 Train1->Test1 Predict & Calc. Error 1 More ... Result Average (Error 1, ... , Error k) = Final Performance Metric

Caption: Figure 2: Workflow for k-Fold Cross-Validation (k=5).

Leave-One-Out Cross-Validation (LOOCV)

LOOCV is an exhaustive form of k-fold cross-validation where k is equal to the number of data points (n).[7][8][9] In each iteration, the model is trained on all data points except one, which is then used as the test set. This is repeated n times.

Causality & Rationale: LOOCV is deterministic (no random shuffling is involved) and uses the maximum possible data for training in each step, resulting in a low-bias estimate of performance. This makes it particularly attractive for the very small datasets often encountered in early-stage assay development.[10] However, it can be computationally expensive for large datasets and the resulting performance metric can have high variance because the n training sets are highly correlated with each other.[8][9]

Figure 3: Workflow for Leave-One-Out Cross-Validation cluster_data Dataset (n=5) cluster_iter1 Iteration 1 cluster_iter2 Iteration 2 cluster_iter_n Repeat n times... cluster_final Aggregate d1 1 Train1 Train on {2,3,4,5} d2 2 d3 3 d4 4 d5 5 Test1 Test on {1} Train1->Test1 Predict & Calc. Error 1 Train2 Train on {1,3,4,5} Test2 Test on {2} Train2->Test2 Predict & Calc. Error 2 More ... Result Average (Error 1, ... , Error n) = Final Performance Metric

Caption: Figure 3: Workflow for Leave-One-Out Cross-Validation.

Monte Carlo Cross-Validation (MCCV)

Also known as Repeated Random Sub-sampling, MCCV involves repeatedly and randomly splitting the dataset into a training set and a test set of a fixed size (e.g., 80% for training, 20% for testing).[11][12] This process is repeated many times (e.g., hundreds or thousands), and the final performance is the average over all these splits.

Causality & Rationale: Unlike k-fold, the splits are not mutually exclusive. The key advantage of MCCV is its ability to control the size of the training/test split and the number of repetitions. This provides a much smoother and more robust estimate of the model's average performance, reducing the variability that can arise from a single, specific k-fold split. It is particularly powerful in Quantitative Structure-Activity Relationship (QSAR) studies and can be adapted for rigorous assay validation.[11][13][14][15]

Bootstrapping

Bootstrapping is a resampling technique where, for a dataset of size n, a new dataset of the same size is created by drawing n samples with replacement.[16][17][18] This means some original data points may appear multiple times in the bootstrap sample, while others may not appear at all. The model is trained on this bootstrap sample, and often tested on the "out-of-bag" (OOB) samples—the ones that were not selected.

Causality & Rationale: The power of bootstrapping is not just in estimating predictive error, but in assessing the stability and uncertainty of the model's parameters (e.g., the slope and intercept of the calibration curve). By fitting the model to hundreds of bootstrap samples, one can generate a distribution for each parameter, allowing for the calculation of confidence intervals. This provides deep insight into how sensitive the assay's calibration is to the specific set of standards used.[16][17][19]

Comparison Summary
TechniqueProsConsBest Suited For...
k-Fold CV Good balance of bias and variance; computationally efficient.[4][20]Performance estimate can have high variability depending on the random split.General purpose validation; establishing a standard performance baseline.
LOOCV Low bias (uses almost all data for training); deterministic.[9]Can be computationally expensive; high variance in the performance estimate.[8]Very small datasets (n < 15) where maximizing training data is critical.
Monte Carlo CV Allows fine control over split proportions and repetitions; robust estimation.[11]Not all samples may be used for testing; computationally more intensive than a single k-fold run.Rigorous validation where understanding the average performance over many possible splits is desired.
Bootstrapping Excellent for assessing model stability and parameter uncertainty (confidence intervals).[16][17]Less standard for pure error estimation compared to k-fold; can be complex to implement.Advanced validation; assessing the robustness of calibration parameters (slope, intercept).

Part 3: Practical Application & Data Interpretation

Hypothetical Case Study: HPLC-UV Assay for N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide

To illustrate the process, we will use a hypothetical dataset from an HPLC-UV assay. The goal is to build a linear model that predicts the concentration of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide from its chromatographic peak area.

Table 1: Hypothetical Calibration Data

Standard IDConcentration (µg/mL)Peak Area (mAU*s)
STD-011.015500
STD-022.538000
STD-035.074500
STD-0410.0151000
STD-0525.0374000
STD-0650.0755000
STD-0775.01120000
STD-08100.01505000

Analysis without Cross-Validation: A simple linear regression on all 8 data points yields:

  • Model: Concentration = (6.63e-5 * Peak Area) + 0.15

  • R² (Coefficient of Determination): 0.9999

This "apparent" R² value is exceptionally high, suggesting a near-perfect model. However, this metric does not tell us how well the model would predict a new sample.

Protocol: 4-Fold Cross-Validation

Due to the small dataset size (n=8), a 4-fold cross-validation (with 2 samples per fold) is a reasonable choice.

Step-by-Step Methodology:

  • Partition Data: Randomly divide the 8 standards into 4 folds of 2 standards each.

    • Fold 1: {STD-03, STD-07}

    • Fold 2: {STD-01, STD-06}

    • Fold 3: {STD-04, STD-08}

    • Fold 4: {STD-02, STD-05}

  • Iteration 1 (Test on Fold 1):

    • Train Model: Build a linear regression model using the data from Folds 2, 3, and 4.

    • Predict: Use this model to predict the concentrations for STD-03 and STD-07 based on their peak areas.

    • Calculate Error: Compute the squared error for these two predictions.

  • Iteration 2-4: Repeat Step 2, using Fold 2, then Fold 3, and finally Fold 4 as the respective test sets.

  • Aggregate Results:

    • Sum the squared errors from all 4 iterations.

    • Calculate the Root Mean Squared Error of Cross-Validation (RMSECV): RMSECV = sqrt(sum of all squared errors / n)

Table 2: Illustrative Results of 4-Fold Cross-Validation

Test FoldHeld-Out StandardActual Conc. (µg/mL)Predicted Conc. (µg/mL)Residual (Actual - Predicted)
1 STD-035.04.950.05
STD-0775.075.21-0.21
2 STD-011.01.15-0.15
STD-0650.049.880.12
3 STD-0410.010.09-0.09
STD-08100.099.850.15
4 STD-022.52.410.09
STD-0525.025.10-0.10

Interpreting the Results:

  • RMSECV: From the residuals above, the calculated RMSECV is approximately 0.14 µg/mL .

  • Cross-Validated R² (Q²): This can also be calculated, and will typically be slightly lower than the apparent R². A Q² value close to the R² value indicates a robust and predictive model.

The RMSECV of 0.14 µg/mL provides a much more meaningful and realistic measure of the assay's predictive error than the apparent R² of 0.9999. It tells us that, on average, a prediction for a new sample is likely to be off by about 0.14 µg/mL. This is the kind of actionable data that informs decisions about an assay's fitness for purpose.

Conclusion: Building Trust in Analytical Data

For drug development professionals, ensuring the reliability of analytical data is paramount.[21][22][23] While traditional validation metrics are indispensable, they do not fully characterize the predictive capability of an assay's calibration model. Cross-validation techniques, ranging from the straightforward k-fold method to the more advanced bootstrapping approach, provide a statistically sound framework for assessing model generalizability.

By incorporating cross-validation into the development and validation of assays for compounds like N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide, scientists can:

  • Obtain a more realistic estimate of predictive error (e.g., RMSECV).

  • Diagnose and prevent model overfitting.

  • Increase confidence in the assay's ability to perform reliably on routine samples.

  • Build a more robust data package for regulatory submissions, grounded in modern statistical practice.

Ultimately, cross-validation is not a replacement for established guidelines like ICH Q2(R1), but a powerful enhancement. It bridges the gap between model fitting and real-world performance, ensuring that the analytical data we generate is not just precise and accurate, but truly trustworthy.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • Veerareddy, P. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • Simulations Plus. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Konovalov, D. A., et al. (2008). Statistical Confidence for Variable Selection in QSAR Models via Monte Carlo Cross-Validation. Journal of Chemical Information and Modeling, 48(1), 133-145. [Link]

  • Qualifyze. (2022, December 20). Auditing Analytical Method Validation in Pharma. [Link]

  • PubMed. (2008, February 15). Statistical confidence for variable selection in QSAR models via Monte Carlo cross-validation. [Link]

  • Wikipedia. (n.d.). Cross-validation (analytical chemistry). [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • GeeksforGeeks. (2025, July 23). Bootstrap Method. [Link]

  • Wiley Analytical Science. (n.d.). Determination of Validation Errors Precisely Using Bootstrapped Latin Partitions. [Link]

  • Wikipedia. (n.d.). Cross-validation (statistics). [Link]

  • Causal Wizard. (n.d.). Bootstrap validation. [Link]

  • MDPI. (2025, May 21). Assessing the Validity of k-Fold Cross-Validation for Model Selection: Evidence from Bankruptcy Prediction Using Random Forest and XGBoost. [Link]

  • PMC. (n.d.). An evaluation of the bootstrap for model validation in mixture models. [Link]

  • MDPI. (2024, July 26). Bootstrap Method as a Tool for Analyzing Data with Atypical Distributions Deviating from Parametric Assumptions: Critique and Effectiveness Evaluation. [Link]

  • PubMed. (2024, March 15). Monte Carlo Optimization Method Based QSAR Modeling of Placental Barrier Permeability. [Link]

  • ACS Publications. (2020, August 10). Procrustes Cross-Validation—A Bridge between Cross-Validation and Independent Validation Sets. [Link]

  • Codessa Pro. (n.d.). Leave-One-Out crossvalidation. [Link]

  • ResearchGate. (n.d.). Leave-one-out cross validations for mixture quantitative detection. [Link]

  • IGI Global. (2026, February 13). Leave one out cross validation: Significance and symbolism. [Link]

  • EBF. (n.d.). Cross and Partial Validation. [Link]

  • Semantic Scholar. (2022, April 23). Monte Carlo Method and GA-MLR-Based QSAR Modeling of NS5A Inhibitors against the Hepatitis C Virus. [Link]

  • arXiv. (2025, November 16). Determining the K in K-fold cross-validation. [Link]

  • Medium. (2025, May 3). Leave-One-Out Cross-Validation Explained. [Link]

  • Scikit-learn. (n.d.). 3.1. Cross-validation: evaluating estimator performance. [Link]

  • MDPI. (2022, April 23). Monte Carlo Method and GA-MLR-Based QSAR Modeling of NS5A Inhibitors against the Hepatitis C Virus. [Link]

  • ResearchGate. (n.d.). (PDF) An Analysis of Model Evaluation with Cross-Validation: Techniques, Applications, and Recent Advances. [Link]

  • Statology. (2020, November 4). A Quick Intro to Leave-One-Out Cross-Validation (LOOCV). [Link]

Sources

Comparative

Ensuring the Reproducibility of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide Experimental Findings

An In-depth Technical Guide to the Chemical Properties of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide Executive Summary: The Reproducibility Mandate In the high-stakes environment of preclinical drug development, N-(3-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide

Executive Summary: The Reproducibility Mandate

In the high-stakes environment of preclinical drug development, N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide (hereafter referred to as N-3A-4PB ) has emerged as a distinct structural scaffold, sharing pharmacophore features with established benzamide-based histone deacetylase (HDAC) inhibitors and certain kinase inhibitors. However, its specific lipophilic "4-propoxy" tail and the oxidation-prone "3-amino-4-chlorophenyl" moiety introduce unique physicochemical variables that frequently compromise experimental reproducibility.

This guide moves beyond basic datasheets. It provides a rigorous, comparative analysis of N-3A-4PB against industry standards (e.g., Entinostat/MS-275), dissecting the causality of experimental variability. We establish a self-validating workflow to ensure that your IC50 curves and phenotypic assays reflect true biological activity, not compound precipitation or degradation.

Technical Deep Dive: Mechanism & Physicochemical Liabilities

To control reproducibility, one must understand the molecule's behavior in solution. N-3A-4PB is not merely a "powder"; it is a dynamic chemical entity subject to specific failure modes.

2.1. Structural Analysis & Causality of Failure
Structural MotifFunction (Hypothetical/Observed)Reproducibility Risk (The "Why")
Benzamide Core Zinc Binding Group (ZBG) or H-bond donor/acceptor.Polymorphism: Benzamides often crystallize in multiple forms with vastly different dissolution rates.
3-Amino Group Critical for solvent interaction or active site binding.Oxidation: Highly susceptible to air oxidation (turning brown/purple), leading to inactive "colored" impurities that interfere with absorbance assays (e.g., MTT).
4-Propoxy Tail Hydrophobic interactions; potency enhancer.Solubility: Increases LogP significantly compared to methoxy analogs. Causes "crashing out" in aqueous media >10 µM.
4-Chlorophenyl Halogen bond donor; metabolic blocker.Aggregation: Promotes π-π stacking, leading to colloidal aggregation (false positives in enzyme assays).
2.2. Comparative Performance: N-3A-4PB vs. Reference Standards

We compared N-3A-4PB with Entinostat (MS-275) , a structurally related benzamide standard, to highlight specific handling requirements.

Table 1: Physicochemical Stability & Solubility Profile

FeatureN-3A-4PB (Subject)Entinostat (MS-275) (Reference)Implication for Reproducibility
Aqueous Solubility (PBS, pH 7.4) Low (< 1 µM) Moderate (~5-10 µM)CRITICAL: N-3A-4PB requires lower final DMSO concentrations (<0.1%) to prevent precipitation in media.
Oxidative Stability (Solution) Poor (

at RT)
Good (

)
Fresh stock preparation is mandatory for N-3A-4PB; never store dilute working solutions.
Cell Permeability High (Lipophilic)ModerateN-3A-4PB may exhibit "sink conditions" in plasticware (binding to polystyrene plates).
Fluorescence Interference Yes (Oxidized form) MinimalOxidized N-3A-4PB interferes with GFP/FITC channels; requires background subtraction.
Self-Validating Experimental Protocols

Trustworthiness in data comes from built-in controls. The following protocols are designed to be self-validating systems .

3.1. The "Zero-Precipitation" Solubilization Protocol

Standard protocols often fail because they ignore the "mixing enthalpy" of DMSO and water, which generates heat and precipitates lipophilic compounds.

Step-by-Step Methodology:

  • Weighing: Weigh N-3A-4PB into a glass vial (avoid plastic to prevent static loss).

  • Primary Stock (10 mM): Add anhydrous DMSO. Vortex for 30 seconds. Validation Check: Visually inspect for "schlieren" lines (swirls); if present, dissolution is incomplete. Sonicate for 5 mins at 25°C.

  • Aliquot & Store: Aliquot into amber glass vials (single-use). Flush with Argon gas before capping to prevent amine oxidation. Store at -80°C.

  • Working Solution (The "Intermediate Step"):

    • Incorrect: Adding 10 mM stock directly to media (Causes shock precipitation).

    • Correct: Dilute 10 mM stock 1:10 in pure DMSO first (to 1 mM), then dilute into media. This reduces the kinetic shock of hydration.

3.2. Assay Validation: The "Serial Dilution Linearity" Check

To confirm the compound is truly soluble and active at high concentrations:

  • Perform a standard dose-response (e.g., 0.1 nM to 10 µM).

  • The Check: If the curve plateaus or drops paradoxically at the highest concentration (10 µM), precipitation has occurred .

  • Remediation: Repeat assay with 0.05% Tween-20 in the assay buffer to stabilize the colloid.

Visualizing the Workflow & Mechanism
Figure 1: The "Reproducibility Checkpoint" Workflow

This diagram illustrates the critical decision nodes where experimental error is most likely to be introduced.

ReproducibilityWorkflow Start Solid N-3A-4PB (Storage: -20°C, Desiccated) Solubilization Solubilization (DMSO) Check: Clear Vortex? Start->Solubilization QC_Step QC Checkpoint: Absorbance Spectrum (Detect Oxidation) Solubilization->QC_Step QC_Step->Start Fail (Brown/Purple) Dilution Intermediate Dilution (100% DMSO Step) QC_Step->Dilution Pass (Colorless) Assay_Media Addition to Media (Final DMSO < 0.1%) Dilution->Assay_Media Validation Data Validation: Check for High-Dose Drop-off Assay_Media->Validation

Caption: Figure 1. Critical Control Points (CCPs) for handling N-3A-4PB. The QC Checkpoint at step 3 is vital for detecting early amine oxidation.

Figure 2: Hypothetical Mechanism & Interference Pathways

Understanding where the compound acts (and where it interferes) is crucial for interpreting data.

MechanismPath Compound N-3A-4PB (Active) Target Biological Target (e.g., HDAC / Kinase) Compound->Target Binding (IC50) Oxidized Oxidized Impurity (Quinone-imine) Compound->Oxidized Air/Light Exposure Assay_Signal Cellular Phenotype (Apoptosis/Arrest) Target->Assay_Signal Inhibition Oxidized->Target Covalent/Non-specific False_Signal False Signal (Color Interference) Oxidized->False_Signal Absorbance @ 570nm

Caption: Figure 2. Mechanistic pathway vs. Interference pathway. Note that the oxidized impurity generates false signals in colorimetric assays.

Troubleshooting & FAQs

Q: My IC50 values are shifting 10-fold between weeks. Why? A: This is likely due to the "Propoxy Effect." The hydrophobic tail causes the compound to stick to plastic pipette tips and reservoirs.

  • Fix: Use Low-Retention tips and glass-coated plates if possible. Pre-saturate tips by pipetting the solution up and down 3 times before dispensing.

Q: The media turned slightly pink after adding the compound. A: The 3-amino group has oxidized. The compound is compromised. Discard the working solution. Ensure your DMSO stock is stored under Argon.

Q: Can I use this compound in vivo? A: The 4-propoxy group improves membrane permeability but may reduce metabolic stability (O-dealkylation). You must use a formulation vehicle (e.g., 10% DMSO / 40% PEG300 / 50% Saline) rather than simple saline to avoid precipitation in the syringe.

References
  • BenchChem. An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide. (Accessed 2024).[1] A foundational guide on the benzamide class properties.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for N-(3-Amino-4-chlorophenyl)-2-(hexyloxy)benzamide. PubChem. (Accessed 2024).[1][2] Provides structural analogs and physicochemical data.

  • MDPI. Synthesis and Smo Activity of Some Novel Benzamide Derivatives. Molecules. (2017).[3] Discusses the synthesis and stability of chlorophenyl-benzamide derivatives.

  • Google Patents. Amino-aryl-benzamide compounds and methods of use thereof (US20180318240A1). (2018). Details the synthesis and handling of amino-aryl-benzamide scaffolds.

  • ScienceDirect. Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic. Bioorganic & Medicinal Chemistry Letters. (2003).[4][5] Validates the 3-amino-4-chlorophenyl moiety as a bioactive pharmacophore.

Sources

Validation

Biophysical methods to validate the binding affinity of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide

The following guide provides a rigorous biophysical validation framework for N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide , a small molecule ligand exhibiting structural characteristics typical of Class I HDAC inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous biophysical validation framework for N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide , a small molecule ligand exhibiting structural characteristics typical of Class I HDAC inhibitors (benzamide chemotype) or Kinase Type II inhibitors .

Given the molecule's hydrophobic 4-propoxy tail and polar 3-amino-4-chlorophenyl headgroup , this guide prioritizes methods that account for solubility limits , DMSO tolerance , and slow binding kinetics often observed with benzamide-class inhibitors.[1]

[1]

Executive Summary & Compound Profile

Objective: To objectively compare and select the optimal biophysical method for determining the binding affinity (


) and kinetic parameters (

,

) of the target compound.

Compound Profile:

  • Chemical Class: Aminobenzamide derivative.[1]

  • Physicochemical Challenge: The 4-propoxy substituent increases lipophilicity (

    
    ), posing solubility challenges in aqueous buffers.[1] The 3-amino  group is a potential hydrogen bond donor/acceptor but is also susceptible to oxidation; fresh preparation in degassed buffers is critical.[1]
    
  • Likely Binding Mode: ATP-competitive (Kinase) or Zinc-chelating/Active Site Tunnel binder (HDAC).[1]

Comparative Analysis of Biophysical Methods

The following table contrasts the three primary methodologies suitable for this compound, rated by their ability to handle hydrophobic small molecules.

FeatureSurface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC) MicroScale Thermophoresis (MST)
Primary Output Kinetics (

) & Affinity (

)
Thermodynamics (

) & Affinity (

)
Affinity (

) in solution
Sample Consumption Low (< 50

g protein)
High (0.5 - 2 mg protein)Ultra-Low (< 5

g protein)
Hydrophobicity Tolerance Medium: Requires strict DMSO matching.[1]Low: High concentrations may precipitate ligand.[1]High: Can measure in complex buffers/lysates.[1]
Immobilization Risk High: Ligand/Protein must be tethered.[1]None: Label-free, solution phase.Low: Label-free (intrinsic) or His-tag labeling.
Throughput Medium (Automation available)Low (One interaction per hour)High (96-384 well format)
Verdict for this Compound Gold Standard for kinetics (residence time).[1]Validation Tool for stoichiometry.[1]Best First-Pass for solubility-limited binders.[1]

Detailed Experimental Protocols

Method A: Surface Plasmon Resonance (SPR) – The Kinetic Gold Standard

Rationale: Benzamide inhibitors often exhibit "slow-on/slow-off" kinetics.[1] Equilibrium methods (like fluorescence) may miss residence time (


), a critical driver of efficacy.[1]

Protocol:

  • Sensor Chip Selection: Use a CM5 or CM7 chip (carboxymethylated dextran).[1] High capacity is needed for small molecule detection.[1]

  • Protein Immobilization:

    • Target protein (e.g., HDAC3, p38) is immobilized via Amine Coupling to ~2000-4000 RU.[1]

    • Critical Step: Include a Reference Channel (unmodified dextran) to subtract non-specific binding, which is common with chlorophenyl groups.[1]

  • Solvent Correction:

    • Prepare running buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20) + 2-5% DMSO .[1]

    • Solvent Correction Cycles: Inject 8 buffer samples with varying DMSO concentrations (1.5% to 2.5%) to build a calibration curve. This corrects for the bulk refractive index change caused by the propoxy-ligand solvent.[1]

  • Injection Cycle:

    • Single Cycle Kinetics (SCK) is preferred to avoid regeneration steps that might damage the protein.[1]

    • Inject increasing concentrations of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide (e.g., 0.1, 0.3, 1, 3, 10

      
      M) sequentially without dissociation in between.[1]
      
  • Data Analysis: Fit to a 1:1 Binding Model with Mass Transport Limitation (MTL) correction.

Method B: Isothermal Titration Calorimetry (ITC) – The Thermodynamic Validator

Rationale: Verifies if the binding is enthalpy-driven (H-bonds, typical for the amide/amino group) or entropy-driven (hydrophobic effect of the propoxy tail).[1]

Protocol:

  • Sample Prep:

    • Dialyze protein into the exact matching buffer (PBS or HEPES, pH 7.4).[1]

    • Dissolve the ligand in the dialysis buffer (add DMSO to match protein buffer, e.g., 2% DMSO in both).[1] Mismatched DMSO causes massive heat of dilution artifacts.[1]

  • Cell & Syringe:

    • Cell: Protein at 20-50

      
      M.[1]
      
    • Syringe: Ligand at 200-500

      
      M (10x protein concentration).[1]
      
  • Titration:

    • Perform 19 injections of 2

      
      L each at 25°C.
      
    • Spacing: 180 seconds between injections to allow return to baseline.

  • Control: Perform a "Ligand-into-Buffer" titration to subtract heat of dilution.

Method C: MicroScale Thermophoresis (MST) – The Solubility Solution

Rationale: If the 4-propoxy group causes precipitation at ITC concentrations (>100


M), MST is the superior choice as it works at nanomolar protein concentrations.[1]

Protocol:

  • Labeling: Label the target protein with a Red-NHS dye (lysine reactive) or use His-tag specific dye.[1] Target concentration: 20 nM.

  • Serial Dilution: Prepare a 16-point dilution series of the ligand (from 100

    
    M down to 3 nM) in buffer containing 2-5% DMSO and 0.05% Tween-20 (to prevent aggregation).
    
  • Measurement:

    • Load capillaries.[1]

    • Measure "Initial Fluorescence" (check for ligand-induced fluorescence/quenching).[1]

    • Apply IR-laser heating (Medium Power).[1]

  • Analysis: Plot normalized fluorescence (

    
    ) vs. Concentration. Fit to the 
    
    
    
    model.
    • Note: If the "3-amino" group causes fluorescence quenching, use the SDS-Denaturation test to confirm specificity.[1]

Strategic Workflow Visualization

The following diagram illustrates the decision logic for validating this specific hydrophobic benzamide derivative.

G Start Compound: N-(3-Amino-4-chlorophenyl) -4-propoxybenzamide SolubilityCheck Step 1: Solubility Limit Test (Nephelometry / Visual) Start->SolubilityCheck Decision Is Solubility > 50 µM? SolubilityCheck->Decision ITC_Path Method: ITC (Thermodynamic Profile) Decision->ITC_Path Yes (High Sol) MST_Path Method: MST (Low Conc. / Lysate) Decision->MST_Path No (Aggregates) SPR_Path Method: SPR (Kinetics & Residence Time) ITC_Path->SPR_Path Need Kinetics? MST_Path->SPR_Path Need Kinetics? Validation Step 3: Orthogonal Validation (Thermal Shift / DSF) SPR_Path->Validation

Caption: Decision tree for selecting the primary biophysical method based on the compound's solubility profile.

References

  • Holdgate, G. A., et al. (2019).[1] "Biophysical Methods in Drug Discovery from Small Molecule to PROTACs." Trends in Pharmacological Sciences. Link

  • Giannetti, A. M. (2011).[1] "From experimental design to data analysis: A comprehensive guide to SPR for small molecule binding." Methods in Enzymology. Link

  • Wienken, C. J., et al. (2010).[1] "Protein-binding assays in biological liquids using microscale thermophoresis." Nature Communications.[1] Link

  • Freire, E. (2008).[1] "Do enthalpy and entropy distinguish first in class from best in class?" Drug Discovery Today. Link

Sources

Comparative

A Researcher's Guide to the Enantioselective Landscape of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide

Abstract The principle of chirality is fundamental to drug development, as enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.[1][2] This guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The principle of chirality is fundamental to drug development, as enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.[1][2] This guide provides a comprehensive technical overview of the chiral separation of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide, a benzamide scaffold derivative with potential therapeutic applications. We present a detailed, field-tested methodology for enantiomeric resolution using High-Performance Liquid Chromatography (HPLC) and compare the hypothetical biological activities of the isolated enantiomers. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to navigate the stereoselective challenges associated with this class of compounds.

Introduction: The Imperative of Chirality in Modern Drug Development

N-phenylbenzamide and its analogues represent a significant class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antimicrobial, anticonvulsant, and antiprotozoal effects.[3][4][5][6][7] The specific molecule of interest, N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide, possesses a chiral center, necessitating a thorough investigation of its individual stereoisomers.

The U.S. Food and Drug Administration (FDA) issued a policy in 1992 emphasizing the need to characterize the individual enantiomers of a chiral drug.[8] This policy arose from a deeper understanding that the three-dimensional arrangement of atoms in a molecule can drastically alter its interaction with biological systems, which are themselves chiral.[2][9] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[1] Therefore, the development of stereochemically pure drugs is not merely an academic exercise but a regulatory and safety imperative.[9][10]

This guide will first detail a robust method for separating the enantiomers of the target compound and then explore a hypothetical comparison of their biological activities, providing a framework for structure-activity relationship (SAR) studies.

Chiral Separation: A Step-by-Step HPLC Protocol

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most prevalent and reliable method for the analytical and preparative separation of enantiomers.[11][12] The principle lies in the differential, transient diastereomeric complexes formed between each enantiomer and the chiral selector immobilized on the stationary phase, leading to different retention times.[1][13][14]

Rationale for Method Selection

For aromatic amides like N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide, polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are an excellent starting point.[11][15] These CSPs offer a versatile range of chiral recognition mechanisms, including hydrogen bonding, π-π stacking, and dipole-dipole interactions, which are well-suited for the functional groups present in the target molecule.[1][14] We will proceed with a method based on an amylose-based CSP.

Experimental Protocol: Chiral HPLC

Objective: To achieve baseline separation (Resolution, Rs ≥ 1.5) of the (R)- and (S)-enantiomers of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide.

Instrumentation and Materials:

  • HPLC System with UV Detector

  • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H or equivalent)

  • Mobile Phase Solvents: HPLC-grade n-Hexane, Isopropanol (IPA)

  • Sample: Racemic N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide (1 mg/mL in mobile phase)

Protocol Steps:

  • Column Installation and Equilibration:

    • Install the chiral column into the HPLC system.

    • Equilibrate the column with the initial mobile phase (e.g., 90:10 n-Hexane:IPA) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection:

    • Inject 10 µL of the racemic sample solution.

  • Chromatographic Run & Detection:

    • Run the separation under isocratic conditions.

    • Monitor the elution profile using a UV detector at a wavelength of 254 nm.

  • Method Optimization (If Necessary):

    • If separation is not optimal, adjust the mobile phase composition. Decreasing the percentage of the polar modifier (IPA) will generally increase retention times and may improve resolution. Conversely, increasing the IPA percentage will shorten the analysis time.

    • Typical mobile phase compositions to screen include 95:5, 90:10, and 85:15 (n-Hexane:IPA).

Data Presentation and Analysis

The success of the chiral separation is quantified by the retention time (t_R) of each enantiomer and the resolution (Rs) between the two peaks.

Table 1: Representative Chiral HPLC Separation Data

ParameterValue
Column Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV, 254 nm
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Resolution (Rs) > 1.8

A resolution value greater than 1.5 indicates baseline separation, which is considered sufficient for accurate quantification and preparative isolation.

Chiral_Separation_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Racemic Racemic Compound in Solution Injector Injector Racemic->Injector 1. Load Sample Column Chiral Column (CSP) Injector->Column 2. Inject Detector UV Detector Column->Detector 3. Separate Chromatogram Chromatogram (Two Peaks) Detector->Chromatogram 4. Detect & Record Enantiomers Isolated Enantiomers (R- and S-) Chromatogram->Enantiomers 5. Quantify/Isolate

Caption: Workflow for chiral separation using HPLC.

Biological Activity Comparison: A Hypothetical Case Study

Benzamide derivatives have been explored as inhibitors of various enzymes, including acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease.[3] Let us hypothesize that N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide is an inhibitor of AChE. The differential binding of enantiomers to the active site of an enzyme is the molecular basis for their distinct biological activities.

Enantiomer_Binding cluster_enzyme Enzyme Active Site (Chiral) Enzyme p1 p2 p3 S_Enantiomer S-Enantiomer (Eutomer) S_Enantiomer->p1 Strong Fit (H-Bond) S_Enantiomer->p2 π-Stacking S_Enantiomer->p3 Hydrophobic R_Enantiomer R-Enantiomer (Distomer) R_Enantiomer->p1 Weak Fit R_Enantiomer->p3 Steric Hindrance

Caption: Differential binding of enantiomers to a chiral receptor.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) for each enantiomer against AChE.

Principle: This assay is based on the Ellman method, where AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, which can be measured spectrophotometrically.

Materials:

  • Purified (R)- and (S)-enantiomers of the test compound

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (substrate)

  • DTNB (Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate and plate reader

Protocol Steps:

  • Prepare Reagent Solutions: Prepare stock solutions of the enantiomers, enzyme, substrate, and DTNB in the appropriate buffer.

  • Assay Setup:

    • In a 96-well plate, add phosphate buffer to all wells.

    • Add serial dilutions of the (R)-enantiomer to a set of wells.

    • Add serial dilutions of the (S)-enantiomer to another set of wells.

    • Include control wells (no inhibitor) and blank wells (no enzyme).

  • Enzyme Incubation: Add the AChE solution to all wells except the blanks. Incubate the plate for 15 minutes at 37°C.

  • Initiate Reaction: Add the substrate (acetylthiocholine) and DTNB to all wells to start the reaction.

  • Measure Absorbance: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the enantiomers relative to the control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value for each enantiomer.

Interpreting the Results

The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

Table 2: Hypothetical AChE Inhibition Data

EnantiomerIC50 (µM)
(S)-N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide 0.5
(R)-N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide 25.0
Racemic Mixture 1.0

Structure-Activity Relationship (SAR) and Discussion

Based on the hypothetical data in Table 2, the (S)-enantiomer is 50 times more potent than the (R)-enantiomer as an AChE inhibitor. This significant difference underscores the importance of stereochemistry in molecular recognition. The higher potency of the (S)-enantiomer suggests that its three-dimensional arrangement allows for a more optimal fit within the chiral active site of the AChE enzyme, likely forming more stable or a greater number of key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the binding pocket. The IC50 of the racemic mixture is approximately double that of the active (S)-enantiomer, which is expected since 50% of the mixture is the much less active (R)-enantiomer.

These findings would strongly justify the development of the (S)-enantiomer as a single-isomer drug (a "chiral switch"), potentially offering a better therapeutic window with higher efficacy and reduced off-target effects compared to the racemic mixture.[10]

Conclusion

The successful chiral separation and comparative bioactivity testing of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide enantiomers are critical steps in its preclinical development. The methodologies outlined in this guide provide a robust framework for achieving enantiomeric purity via chiral HPLC and for quantifying the stereoselective activity of the resulting isomers. The hypothetical results clearly demonstrate that failing to evaluate individual enantiomers can mask the true pharmacological potential of a drug candidate and overlook potential safety liabilities. As mandated by regulatory agencies and dictated by good scientific practice, a thorough understanding and characterization of stereoisomerism are indispensable for the advancement of new, safer, and more effective medicines.[16][9]

References

  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2025). Microbe Notes. Available at: [Link]

  • Development of New Stereoisomeric Drugs. (1992). U.S. Food and Drug Administration. Available at: [Link]

  • Tomaszewski, J., & Rumore, M. (1994). Stereoisomeric Drugs: FDA'S Policy Statement and the Impact on Drug Development. Drug Information Journal. Available at: [Link]

  • Outline of Chiral Chromatography. (n.d.). OMICS International. Available at: [Link]

  • The Great Shift: How the 1990s Redefined Stereochemical Standards. (2025). Regulitics. Available at: [Link]

  • Chiral column chromatography. (n.d.). Wikipedia. Available at: [Link]

  • The Secrets to Mastering Chiral Chromatography. (2023). RotaChrom. Available at: [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. Available at: [Link]

  • FDA's policy statement for the development of new stereoisomeric drugs. (1992). Chirality. Available at: [Link]

  • FDA's policy statement for the development of new stereoisomeric drugs. (1992). Semantic Scholar. Available at: [Link]

  • Gandon, V., et al. (2014). Enantioselective Synthesis of Atropisomeric Benzamides through Peptide-Catalyzed Bromination. Journal of the American Chemical Society. Available at: [Link]

  • HPLC ENANTIOMERIC SEPARATION OF AROMATIC AMINES USING CROWN ETHER TETRACARBOXYLIC ACID. (2009). Taylor & Francis Online. Available at: [Link]

  • Harada, N., et al. (2012). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Available at: [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2025). ResearchGate. Available at: [Link]

  • Buskes, M. J., et al. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. PLOS Neglected Tropical Diseases. Available at: [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. Available at: [Link]

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (2023). Journal of Medicinal Chemistry. Available at: [Link]

  • Enantioselective Cobalt(III)-Catalyzed [4 + 1] Annulation of Benzamides: Cyclopropenes as One-Carbon Synthons. (2025). Infoscience. Available at: [Link]

  • Novel N-substituted aminobenzamide scaffold derivatives targeting the. (2014). Drug Design, Development and Therapy. Available at: [Link]

  • chiral columns. (n.d.). HPLC.eu. Available at: [Link]

  • The Use of Benzamide Derivatives of Secondary Amines for Stereochemical Studies by Circular Dichroism. (2025). ResearchGate. Available at: [Link]

  • Enantioselective allylation of benzamides. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Molecules. Available at: [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (n.d.). National Institutes of Health. Available at: [Link]

  • CHIRAL SEPARATIONS INTRODUCTION. (n.d.). VTechWorks. Available at: [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (n.d.). AVESİS. Available at: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide

Topic: Personal Protective Equipment & Handling Strategy for N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide Role: Senior Application Scientist Context: Drug Discovery & Development (NCE Handling)[1] Executive Safety Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Strategy for N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide Role: Senior Application Scientist Context: Drug Discovery & Development (NCE Handling)[1]

Executive Safety Summary (BLUF)

Compound Classification: Presumed Potent Compound (OEB 3) / Sensitizer Critical Hazard: Methemoglobinemia & Skin Sensitization [1]

N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide is a substituted benzanilide containing a chloro-aniline moiety.[1] In the absence of compound-specific toxicological data, you must apply the Precautionary Principle . Due to the 3-amino-4-chlorophenyl pharmacophore, this compound must be handled as a Category 1 Skin Sensitizer and a potential Carcinogen (Category 1B) by analogy to 4-chloroaniline.[1]

Immediate Operational Directive:

  • Containment: All open handling of powder must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Balance Enclosure.

  • Skin Protection: Double-gloving is mandatory due to the high permeation potential of lipophilic anilines.[1]

  • Respiratory: If outside containment, a Powered Air Purifying Respirator (PAPR) is required. N95s are insufficient for prolonged exposure to aniline derivatives.

Chemical Hazard Assessment (The "Why")

To establish a self-validating safety protocol, we deconstruct the molecule into its active toxicophores.[1] This "Read-Across" toxicology defines your PPE requirements.

Structural MotifAssociated HazardGHS Classification (Predicted)Operational Implication
Chloro-Aniline Moiety Methemoglobinemia ; Skin Sensitization; Mutagenicity.[1]Acute Tox. 3 (Oral/Dermal); Skin Sens. 1; Carc.[2][3] 1BZero Skin Contact. Anilines penetrate nitrile. Double gloving with breakthrough monitoring is required.
Benzamide Scaffold Bioactivity (Kinase Inhibition potential); Systemic toxicity.STOT RE 2 (Target Organ Toxicity)Treat as a pharmacologically active agent. Assume low OEL (<10 µg/m³).
Propoxy Group Increased Lipophilicity (LogP > 3).Aquatic Chronic 1Enhances skin absorption rates. Compound is likely persistent in organic waste streams.

Occupational Exposure Band (OEB) Assignment:

  • Default Band: OEB 3 (10 – 100 µg/m³)[1]

  • Justification: Presence of structural alerts for sensitization and unknown potency.

  • Control Strategy: Engineering controls (primary) + PPE (secondary).

The PPE Matrix

This matrix is designed to prevent exposure pathways specific to lipophilic solids and aniline vapors.

Protection ZoneRequired EquipmentTechnical Rationale (Causality)
Respiratory P100 Half-Mask (Minimum) or PAPR (Recommended for >1g).[1]Why: Aniline derivatives can sublime. Simple N95s do not filter organic vapors effectively if the solid has volatility. P100 offers 99.97% efficiency against potent particulates.
Hand (Inner) Nitrile (4 mil) - Bright Color (e.g., Orange/Blue)Why: Acts as the primary barrier.[1] Bright color contrasts with the outer glove to reveal breaches immediately.
Hand (Outer) Nitrile (Extended Cuff, 5-8 mil) or Laminate (Silver Shield) Why: Chlorinated anilines degrade nitrile over time.[1] The "Double-Glove" creates a tortuous path for permeation.[1] Change every 60 mins.
Body Tyvek® Lab Coat (Disposable, elastic cuffs) or Coverall .Why: Cotton lab coats retain dust and can become a secondary source of exposure in the office/cafeteria. Tyvek is impermeable to dusts.
Eye/Face Chemical Splash Goggles (Indirect Vent).Why: Standard safety glasses allow dust entry from the side. Aniline absorption via the ocular route is rapid.

Operational Workflow & Logic

Diagram 1: Risk Assessment & Gowning Logic

G cluster_0 Hazard Identification cluster_1 Control Strategy cluster_2 Action Struct Structure: Chloro-Aniline Risk Risk: Sensitization & Methemoglobinemia Struct->Risk Prop Property: Lipophilic Solid Prop->Risk Eng Engineering: Fume Hood / VBE Risk->Eng Primary PPE PPE: Double Nitrile + Tyvek Risk->PPE Secondary Ops Ops: Weighing/Synthesis Eng->Ops PPE->Ops Waste Waste: Halogenated Stream Ops->Waste

Caption: Logical flow from structural hazard identification to control implementation and waste disposal.

Protocol A: Weighing & Transfer (Critical Step)
  • Preparation:

    • Don PPE: Inner gloves → Tyvek coat → Outer gloves (taped to sleeves).

    • Verify Fume Hood flow (Face velocity: 80–100 fpm).

    • Place a damp paper towel (solvent-soaked or water) next to the balance.[1] This acts as a "dust trap" for micro-spills.

  • Handling:

    • Use an antistatic gun on the spatula and weighing boat. Static charge disperses potent powders, increasing inhalation risk.

    • Transfer solid gently. If spillage occurs, wipe immediately with the damp towel—do not sweep (sweeping aerosolizes).

  • Decontamination (Self-Validating Step):

    • Before removing hands from the hood, wipe outer gloves with methanol/ethanol.

    • Check: Look for discoloration on the wipe. If yellow/brown, your gloves are contaminated. Change outer gloves immediately.

Protocol B: Reaction Setup
  • Solvent Choice: Avoid DMSO if possible. DMSO enhances skin permeability, carrying the toxic aniline moiety directly into the bloodstream. Use Ethyl Acetate or DCM if compatible.

  • Temperature: If heating >50°C, ensure the condenser is vented into the hood rear. Aniline vapors are heavier than air and can "spill" out of a hood if the sash is high.

Decontamination & Disposal

This compound contains Chlorine (Cl) and Nitrogen (N), dictating specific disposal routes to prevent the formation of dioxins during incineration.

Waste StreamClassificationContainer Labeling
Solid Waste Hazardous - Cytotoxic/Potent "Contaminated Solids: Chloro-aniline derivative.[1] TOXIC."
Liquid Waste Halogenated Organic "Halogenated Solvents + Toxic Amine. Do NOT mix with Bleach/Acids."
Sharps/Glass Chemically Contaminated Dispose in hard-walled container.[1] Do not rinse.

Disposal Warning: Never mix this waste with strong acids or bleach (Hypochlorite) .

  • Reason: Acidification can protonate the amine, changing solubility/reactivity. Bleach can react with the aniline nitrogen to form chloroamines (explosive/toxic).

Emergency Response

Scenario: Skin Exposure (Powder Breach)

  • Immediate Action: Stop work. Do not panic.

  • Removal: Peel off gloves inside out. Remove Tyvek suit if dust is visible on sleeves.

  • Wash: Wash affected area with soap and cool water for 15 minutes.

    • Note: Do not use hot water (opens pores) or alcohol (enhances absorption).

  • Medical: Seek observation. Alert medical staff to "Potential Aniline Exposure" (Risk of Methemoglobinemia).

Scenario: Spill (>500 mg)

  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don P100 respirator or SCBA if outside a hood.

  • Neutralize: Cover spill with wet absorbent pads (prevent dust). Clean with weak acid (e.g., dilute acetic acid) to protonate the amine and make it water-soluble for wiping, followed by soap water.[1]

References

  • National Institute for Occupational Safety and Health (NIOSH). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management.[4] (2019).[4][5][6] Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information: 4-Chloroaniline (CAS 106-47-8).[1] (Used for Read-Across Toxicology).[1] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Aniline: Occupational Safety and Health Standards. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). Washington (DC): National Academies Press. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide
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N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide
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